Product packaging for N-Vanillyldecanamide(Cat. No.:CAS No. 31078-36-1)

N-Vanillyldecanamide

Cat. No.: B1677043
CAS No.: 31078-36-1
M. Wt: 307.4 g/mol
InChI Key: QLHTWDQJPOTDMV-UHFFFAOYSA-N
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Description

n-Vanillyldecanamide has been reported in Capsicum annuum with data available.
See also: Paprika (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO3 B1677043 N-Vanillyldecanamide CAS No. 31078-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHTWDQJPOTDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185028
Record name N-Vanillyldecanamide
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31078-36-1
Record name N-Vanillyldecanamide
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Record name N-Vanillyldecanamide
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Record name N-Vanillyldecanamide
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Record name N-VANILLYLDECANAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Vanillyldecanamide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N-Vanillyldecanamide is a synthetic capsaicin analog belonging to the vanilloid family of compounds. Its primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a critical molecular integrator for noxious stimuli. This technical guide provides an in-depth exploration of the molecular interactions, downstream signaling cascades, and key experimental methodologies used to characterize the effects of this compound. The content herein is intended to serve as a comprehensive resource for professionals engaged in pain research, pharmacology, and the development of novel therapeutics targeting the vanilloid pathway.

Core Mechanism: Activation of the TRPV1 Receptor

This compound exerts its biological effects primarily by acting as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of sensory neurons.[1] It functions as a polymodal sensor, responding to a variety of noxious stimuli including high temperatures (>42°C), acidic conditions (low pH), and endogenous lipid metabolites.[1][2]

The interaction between this compound and the TRPV1 channel is specific and leads to receptor activation. This specificity is confirmed by several lines of evidence for similar vanilloids, such as the blockade of effects by TRPV1-specific antagonists and the absence of response in cells that do not express the receptor.[3]

Upon binding to a pocket formed by transmembrane domains of the TRPV1 protein, this compound induces a conformational change. This structural rearrangement leads to the opening of the channel's central pore, which has a high permeability to calcium ions (Ca²⁺) as well as other cations like sodium (Na⁺).[4]

The activation of TRPV1 by this compound initiates a cascade of intracellular events:

  • Cation Influx & Depolarization: The opening of the channel pore allows for the rapid influx of Ca²⁺ and Na⁺ down their electrochemical gradients. This influx of positive charge leads to the depolarization of the neuronal membrane, which, if it reaches the threshold, can trigger the firing of action potentials.

  • Calcium as a Second Messenger: The rise in intracellular Ca²⁺ concentration is a pivotal event. Calcium acts as a crucial second messenger, activating a host of downstream signaling pathways. These pathways involve calcium-dependent enzymes such as Protein Kinase C (PKC) and Protein Kinase A (PKA), which can, in turn, phosphorylate the TRPV1 channel.[2][3] This phosphorylation can sensitize the receptor, lowering its activation threshold to other stimuli.[3]

  • Desensitization: A hallmark of TRPV1 activation is the subsequent desensitization of the channel. Prolonged or repeated exposure to an agonist like this compound leads to a refractory state where the channel no longer responds. This process is primarily mediated by the Ca²⁺ influx it induces. Elevated intracellular Ca²⁺ activates calmodulin (CaM) and the phosphatase calcineurin, which dephosphorylate the channel, leading to its closure and inactivation.[2][5] Additionally, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a lipid that tonically stabilizes the channel in a closed state, contributes significantly to desensitization.[2]

G cluster_membrane Cell Membrane TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Binding Ca_int ↑ [Ca²⁺]i TRPV1_open->Ca_int Influx Depolarization Membrane Depolarization TRPV1_open->Depolarization Influx NVD This compound NVD->TRPV1_closed Ca_ext Ca²⁺ (extracellular) Ca_ext->TRPV1_open Na_ext Na⁺ (extracellular) Na_ext->TRPV1_open Desensitization Channel Desensitization Ca_int->Desensitization Signaling Downstream Signaling (PKC, PKA) Ca_int->Signaling Depolarization->Desensitization Desensitization->TRPV1_open Inhibition

Figure 1: this compound signaling pathway via the TRPV1 receptor.

Quantitative Data on Receptor Activation

The potency of a TRPV1 agonist is typically quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).[6][7][8] These values represent the concentration of the compound required to elicit 50% of the maximal response or inhibition, respectively. They are derived from concentration-response curves generated using techniques like patch-clamp electrophysiology or calcium imaging.

ParameterDescriptionTypical Value RangeExperimental Method
EC₅₀ The molar concentration of an agonist that produces 50% of the maximum possible effect.Sub-micromolar to low micromolarPatch-Clamp, Calcium Imaging
IC₅₀ The molar concentration of an inhibitor that reduces a specific biological response by 50%.Varies based on antagonistCompetitive Binding Assays

Note: Specific EC₅₀ values for this compound require direct experimental determination and can vary based on the expression system and experimental conditions.

Experimental Protocols

Characterizing the mechanism of action of this compound relies on established biophysical and cell-based assays.

Patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity.[9][10] The whole-cell voltage-clamp configuration is commonly used to record the macroscopic currents flowing through TRPV1 channels in response to agonist application.

Objective: To measure the current-voltage (I-V) relationship and determine the concentration-response curve for this compound at TRPV1 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: HEK293 cells stably or transiently expressing human TRPV1 are cultured under standard conditions.

  • Solution Preparation:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.[11]

    • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with CsOH.[11] Cesium is used to block potassium channels.

  • Recording:

    • A glass micropipette with a resistance of 3-6 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.[12]

    • The membrane patch is ruptured to achieve the whole-cell configuration.[10]

    • The cell is held at a negative holding potential (e.g., -60 mV).

    • Voltage ramps or steps are applied to elicit currents.

  • Drug Application: this compound is dissolved in the extracellular solution at various concentrations and perfused over the cell.

  • Data Analysis: The peak current amplitude at a specific voltage (e.g., +80 mV) is measured for each concentration. The data are normalized and fitted to the Hill equation to determine the EC₅₀ value.

Calcium imaging provides a robust method for monitoring TRPV1 activation by measuring the resultant increase in intracellular calcium.[13] Ratiometric dyes like Fura-2 are widely used because their signal is less affected by variations in dye concentration or cell thickness.[14][15][16]

Objective: To visualize and quantify the increase in intracellular Ca²⁺ in response to this compound application.

Methodology:

  • Cell Preparation: Cells expressing TRPV1 (e.g., cultured DRG neurons or HEK293-TRPV1 cells) are plated on glass coverslips.

  • Dye Loading: Cells are incubated with Fura-2 AM (the cell-permeant form of the dye) at a concentration of 1-4 µM for 30-60 minutes at 37°C.[15] Cellular esterases cleave the AM group, trapping the active Fura-2 inside the cell.[14]

  • Imaging:

    • The coverslip is mounted on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths.

    • Fluorescence emission is collected at ~510 nm.[14]

  • Experimental Procedure:

    • A baseline fluorescence ratio (F₃₄₀/F₃₈₀) is established by recording images for several minutes.

    • Extracellular solution containing this compound is perfused onto the cells.

    • The change in the F₃₄₀/F₃₈₀ ratio is recorded over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺.[13]

  • Calibration & Analysis: The ratio values can be converted to absolute calcium concentrations using an in vitro calibration procedure with solutions of known Ca²⁺ concentration.[15] The peak response at different agonist concentrations can be used to generate a concentration-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (TRPV1 Expression) PatchClamp Patch-Clamp (Whole-Cell Voltage Clamp) CellCulture->PatchClamp CaImaging Calcium Imaging (Fluorescence Microscopy) CellCulture->CaImaging SolutionPrep Solution Preparation (Intra/Extra-cellular) SolutionPrep->PatchClamp DyeLoading Dye Loading (e.g., Fura-2 AM) DataAcq Data Acquisition (Currents / Ratios) PatchClamp->DataAcq CaImaging->DyeLoading CaImaging->DataAcq EC50 Concentration-Response Curve (EC₅₀ Determination) DataAcq->EC50 Mechanism Mechanism Elucidation EC50->Mechanism

Figure 2: General experimental workflow for characterizing this compound.

References

The Discovery, Isolation, and Biological Significance of N-Vanillyldecanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyldecanamide, a naturally occurring capsaicinoid found in the fruits of Capsicum annuum, has garnered significant interest within the scientific community for its distinct physiological properties. As a less pungent analogue of capsaicin, it presents a compelling subject for research into pain perception, sensory neuron function, and the development of novel analgesic agents. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing both its extraction from natural sources and its chemical synthesis. Furthermore, this document elucidates the compound's mechanism of action through the Transient Receptor Potential Vanilloid 1 (TRPV1) signaling pathway and presents available quantitative data to inform further research and development.

Introduction

This compound belongs to the family of capsaicinoids, a group of pungent alkaloids responsible for the characteristic heat of chili peppers. First identified as a minor constituent alongside the more abundant capsaicin and dihydrocapsaicin, this compound is characterized by a vanillylamine head group attached to a saturated ten-carbon acyl chain (decanamide). Its discovery has been intrinsically linked to the broader investigation of Capsicum species and the quest to understand the molecular basis of pungency. While less potent in inducing a pungent sensation compared to capsaicin, its interaction with the TRPV1 receptor makes it a valuable tool for studying nociception and a potential lead compound for the development of therapeutics with a more favorable side-effect profile.

Discovery and Natural Occurrence

This compound was discovered through analytical studies of the capsaicinoid content of various cultivars of Capsicum annuum L.[1] Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), have been instrumental in separating and identifying the diverse range of capsaicinoids present in chili pepper extracts. These analyses revealed the presence of several minor capsaicinoids, including this compound, which differ in the length and saturation of their fatty acid side chains.

The concentration of this compound, like other capsaicinoids, varies significantly between different chili pepper varieties and is influenced by genetic factors, growing conditions, and fruit maturity.[2][3][4] While capsaicin and dihydrocapsaicin are the most abundant, constituting up to 90% of the total capsaicinoid content, this compound is present in much smaller quantities.

Isolation from Natural Sources

The isolation of this compound from Capsicum annuum fruits is a multi-step process that involves extraction, separation, and purification. Due to its lower abundance, isolating pure this compound requires high-resolution chromatographic techniques.

Experimental Protocol: Isolation from Capsicum annuum

Objective: To isolate this compound from dried Capsicum annuum fruits.

Materials:

  • Dried and powdered Capsicum annuum fruits (a variety known to contain a diverse capsaicinoid profile)

  • n-Hexane

  • Ethanol

  • Methanol

  • Acetonitrile

  • Water, deionized

  • Silica gel for column chromatography

  • C18 reversed-phase silica gel for preparative HPLC

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Extraction:

    • Macerate 100 g of dried and powdered Capsicum annuum fruits in 500 mL of n-hexane for 24 hours to remove non-polar compounds like lipids and pigments.

    • Filter the mixture and discard the n-hexane extract.

    • Air-dry the plant residue and subsequently extract it with 500 mL of 95% ethanol at room temperature for 48 hours with occasional shaking.

    • Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude oleoresin.

  • Preliminary Purification by Column Chromatography:

    • Dissolve the crude oleoresin in a minimal amount of methanol.

    • Prepare a silica gel column (60-120 mesh) packed in n-hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and a UV lamp for visualization.

    • Combine fractions containing the capsaicinoid mixture based on their TLC profiles.

    • Evaporate the solvent from the combined fractions to yield an enriched capsaicinoid extract.

  • Preparative HPLC for Isolation of this compound:

    • Dissolve the enriched capsaicinoid extract in the HPLC mobile phase.

    • Use a preparative reversed-phase C18 column.

    • Set the mobile phase to an isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs to achieve the best separation of minor capsaicinoids. A typical starting point could be 60:40 (v/v) acetonitrile:water.

    • Set the flow rate for the preparative column (e.g., 10-20 mL/min).

    • Monitor the elution at a wavelength of 280 nm.

    • Collect the fraction corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis of standards or by LC-MS identification.

    • Concentrate the collected fraction under reduced pressure to obtain pure this compound.

    • Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry, and NMR spectroscopy.

G start Dried Capsicum annuum Fruit Powder extraction Solvent Extraction (e.g., Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Oleoresin concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom enriched_fraction Enriched Capsaicinoid Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fraction->prep_hplc pure_nvd Pure this compound prep_hplc->pure_nvd

Figure 1. Workflow for the isolation of this compound.

Chemical Synthesis

Chemical synthesis offers an alternative route to obtain this compound, providing a scalable and highly pure product. The most common synthetic approach involves the amidation of vanillylamine with decanoyl chloride.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from vanillylamine hydrochloride and decanoyl chloride.

Materials:

  • Vanillylamine hydrochloride

  • Decanoyl chloride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve vanillylamine hydrochloride (1 equivalent) in dichloromethane.

    • Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride and act as a base. Stir the mixture at room temperature for 15 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Amidation:

    • Slowly add decanoyl chloride (1.1 equivalents) dropwise to the cooled reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (identified by TLC).

    • Evaporate the solvent to yield this compound as a white solid.

    • Confirm the structure and purity of the synthesized compound using NMR, IR, and Mass Spectrometry.

G vanillylamine Vanillylamine HCl reaction Amidation Reaction (DCM, TEA, 0°C to RT) vanillylamine->reaction decanoyl_chloride Decanoyl Chloride decanoyl_chloride->reaction crude_product Crude this compound reaction->crude_product purification Purification (Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product

Figure 2. Synthetic workflow for this compound.

Mechanism of Action: TRPV1 Signaling Pathway

This compound, like other capsaicinoids, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of sensory neurons.

Activation and Downstream Signaling:

  • Ligand Binding: this compound binds to a specific intracellular pocket on the TRPV1 channel.

  • Channel Opening: This binding event induces a conformational change in the TRPV1 protein, leading to the opening of the ion channel.

  • Cation Influx: The open channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.

  • Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.

  • Action Potential: If the depolarization reaches the threshold, it triggers an action potential, which propagates along the sensory nerve to the central nervous system, resulting in the sensation of heat and pain.

  • Neuropeptide Release: The influx of Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings.

  • Desensitization: Prolonged or repeated activation of TRPV1 leads to a state of desensitization, where the channel becomes less responsive to further stimuli. This is a key mechanism underlying the analgesic effects of capsaicinoids. Desensitization involves Ca²⁺-dependent dephosphorylation of the channel by calcineurin and internalization of the receptor.

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Opens Desensitization Desensitization (Analgesia) TRPV1->Desensitization Prolonged activation leads to NVD This compound NVD->TRPV1 Binds to Depolarization Membrane Depolarization Ca_influx->Depolarization Neuropeptide_release Neuropeptide Release (Substance P, CGRP) Ca_influx->Neuropeptide_release AP Action Potential (Pain Sensation) Depolarization->AP

Figure 3. this compound and the TRPV1 signaling pathway.

Quantitative Data

Quantitative data on the content and bioactivity of this compound are essential for its evaluation as a pharmacological tool or therapeutic agent.

Table 1: Content of Major Capsaicinoids in Different Capsicum annuum Varieties (µg/g dry weight)
VarietyCapsaicinDihydrocapsaicinReference
Serrano (Green)26 - 86713 - 489[2]
Serrano (Red)49 - 81914 - 387[2]
Jalapeño1536013390[4]
De árbol52186247[4]
Ancho380630[4]

Note: Data for this compound is often not reported separately in broad quantitative analyses due to its low abundance.

Table 2: Comparative Bioactivity of Vanilloids at the TRPV1 Receptor
CompoundEC₅₀ (nM)ReceptorReference
Phenylacetylrinvanil90 pMhTRPV1[5]
Olvanil0.7hTRPV1[5]
Rinvanil6hTRPV1[5]
Anandamide300 - 800Native TRPV1[6]
This compound N/A

N/A: Not available in the searched literature. The potency of this compound is expected to be in the nanomolar range, similar to other N-vanillylamides.

Conclusion and Future Directions

This compound represents an intriguing minor capsaicinoid with potential for further scientific exploration. Its role as a TRPV1 agonist, coupled with its lower pungency compared to capsaicin, makes it a candidate for the development of novel analgesics with improved tolerability. This technical guide has provided a detailed overview of the current knowledge regarding its discovery, isolation, and synthesis, as well as its mechanism of action.

Future research should focus on several key areas:

  • Quantitative Analysis: Development of sensitive analytical methods to accurately quantify this compound in a wider range of Capsicum cultivars.

  • Pharmacological Characterization: Determination of the precise EC₅₀ and IC₅₀ values of this compound at the TRPV1 receptor to better understand its potency and efficacy.

  • In Vivo Studies: Investigation of the analgesic, anti-inflammatory, and other potential therapeutic effects of this compound in preclinical models.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a broader range of N-vanillylamide analogues to optimize TRPV1 activity and pharmacokinetic properties.

By addressing these research gaps, the scientific community can fully unlock the potential of this compound and other minor capsaicinoids for the benefit of human health.

References

N-Vanillyldecanamide: A Technical Guide to its Role in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Vanillyldecanamide, a naturally occurring capsaicinoid found in chili peppers, is emerging as a significant molecule of interest in neurobiological research. As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, it plays a crucial role in nociception, thermoregulation, and neurogenic inflammation. This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with neuronal signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this vanilloid compound.

Introduction to this compound

This compound is a member of the vanilloid family of compounds, characterized by a vanillyl group (4-hydroxy-3-methoxybenzyl). It is structurally similar to capsaicin, the primary pungent component of chili peppers.[1] Found in the fruits of Capsicum annuum, this compound contributes to the pungency of peppers and has been identified as an agonist of the TRPV1 receptor, also known as the capsaicin receptor.[2] This receptor is a non-selective cation channel predominantly expressed on the sensory neurons responsible for detecting noxious stimuli, including heat and chemical irritants.[2][3]

Mechanism of Action and Neuronal Signaling Pathways

The primary neurobiological role of this compound is mediated through its activation of the TRPV1 receptor. As a TRPV1 agonist, it binds to the receptor and induces a conformational change that opens the ion channel.[2][3]

TRPV1 Receptor Activation and Ion Influx

Upon binding of this compound to the intracellular side of the TRPV1 receptor, the channel opens, allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[3] This influx of positive ions leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the firing of action potentials. These signals are then transmitted to the central nervous system, resulting in the sensation of pain and heat.[3]

cluster_membrane Cell Membrane TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Conformational Change TRPV1_open->Ca_Na_in Cation Influx Depolarization Membrane Depolarization TRPV1_open->Depolarization Leads to NVA This compound NVA->TRPV1_closed Binds Ca_Na_out->TRPV1_open Action_Potential Action Potential Depolarization->Action_Potential

Figure 1: this compound binding and initial neuronal activation.
Downstream Signaling Cascades

The influx of Ca²⁺ through the activated TRPV1 channel initiates a cascade of intracellular signaling events. Key downstream effectors include Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[4][5] These kinases can phosphorylate TRPV1 itself, modulating its sensitivity, and also activate other signaling pathways involved in inflammation and pain sensitization.[4] For instance, activation of these kinases can lead to the transcription of pro-inflammatory genes and the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings, contributing to neurogenic inflammation.

TRPV1 TRPV1 Activation (by this compound) Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Activates PKC PKC Ca_Influx->PKC Activates Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release CaMKII CaMKII Calmodulin->CaMKII Activates PKA PKA Gene_Transcription Gene Transcription (e.g., pro-inflammatory cytokines) PKA->Gene_Transcription PKC->Gene_Transcription CaMKII->Gene_Transcription

Figure 2: Downstream signaling pathways following TRPV1 activation.
Desensitization

A hallmark of TRPV1 activation by agonists like this compound is the subsequent desensitization of the receptor.[6] Prolonged or repeated application leads to a state where the channel no longer responds to the agonist or other noxious stimuli. This is a calcium-dependent process involving the dephosphorylation of the receptor and its internalization from the cell surface. This desensitization is the basis for the paradoxical analgesic effects of TRPV1 agonists.

Pharmacological Data

Quantitative data on the potency and binding affinity of this compound for the TRPV1 receptor are not extensively reported in the literature. However, data for structurally related vanilloids provide a comparative context for its expected activity.

CompoundEC₅₀ (nM)IC₅₀ (nM)Kᵢ (nM)Receptor SpeciesReference
Capsaicin ~10-100--Human, Rat[4][7]
Olvanil 0.7--Human[7]
Resiniferatoxin 0.011--Human[7]
N-Arachidonoyl dopamine ~50--Human[2]
N-Oleyl-dopamine --36Human[2]
N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide 1.32.0-Human[4]

EC₅₀: Half-maximal effective concentration for receptor activation. IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant, a measure of binding affinity.

Experimental Methodologies

The following sections detail representative protocols for key in vitro and in vivo experiments used to characterize the neurobiological role of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of vanillylamine with decanoyl chloride.

Protocol:

  • Dissolution: Dissolve vanillylamine hydrochloride in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add a base, for example, triethylamine (TEA), to the solution to neutralize the hydrochloride and free the amine.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of decanoyl chloride in DCM dropwise to the flask with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for several hours while monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Start Start Dissolve Dissolve Vanillylamine HCl in DCM Start->Dissolve Add_Base Add Triethylamine Dissolve->Add_Base Add_Acyl_Chloride Add Decanoyl Chloride in DCM (0°C) Add_Base->Add_Acyl_Chloride React Stir at Room Temperature Add_Acyl_Chloride->React Wash Aqueous Work-up (HCl, NaHCO₃, Brine) React->Wash Purify Column Chromatography Wash->Purify End This compound Purify->End Start Start Cell_Culture Culture TRPV1-expressing cells in 96-well plate Start->Cell_Culture Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Add_Compound Add this compound Baseline->Add_Compound Record_Fluorescence Record Fluorescence Change Over Time Add_Compound->Record_Fluorescence Analyze Analyze Data and Calculate EC₅₀ Record_Fluorescence->Analyze End End Analyze->End Start Start Prepare_Cells Prepare DRG neurons or TRPV1-expressing cells Start->Prepare_Cells Form_Seal Form Giga-seal with Patch Pipette Prepare_Cells->Form_Seal Go_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Voltage_Clamp Voltage Clamp Cell at -60 mV Go_Whole_Cell->Voltage_Clamp Apply_Compound Perfuse with This compound Voltage_Clamp->Apply_Compound Record_Current Record Inward Current Apply_Compound->Record_Current Analyze_Data Analyze Current Characteristics Record_Current->Analyze_Data End End Analyze_Data->End

References

N-Vanillyldecanamide: A Technical Guide to a Non-Pungent Capsaicin Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyldecanamide, a synthetic capsaicin analog, offers a promising avenue for therapeutic development, leveraging the analgesic and anti-inflammatory properties of vanilloids without the characteristic pungency of capsaicin. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a TRPV1 receptor agonist, its pharmacological effects, and detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Capsaicin, the pungent principle in chili peppers, is a well-established agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and inflammatory pain. However, its strong pungency limits its therapeutic utility. N-acyl-vanillamides (NAVAMs) represent a class of capsaicin analogs designed to retain the beneficial effects while minimizing the undesirable burning sensation. This compound belongs to this class of compounds and has demonstrated significant potential as a non-pungent analgesic and anti-inflammatory agent. This guide delves into the technical details of this compound, providing a foundation for further research and development.

Chemical and Physical Properties

This compound, also known as decanoic acid vanillylamide, is a synthetic compound with the molecular formula C18H29NO3.

PropertyValueReference
IUPAC Name N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide--INVALID-LINK--
Molecular Formula C18H29NO3--INVALID-LINK--
Molecular Weight 307.43 g/mol --INVALID-LINK--
CAS Number 31078-36-1--INVALID-LINK--
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in water.
Melting Point Not available
Boiling Point ~502.9 °C (predicted)

Mechanism of Action: TRPV1 Receptor Activation

This compound exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.

TRPV1 Signaling Pathway

The binding of this compound to the vanilloid binding pocket on the intracellular side of the TRPV1 receptor induces a conformational change in the channel. This leads to the opening of the channel pore, allowing an influx of cations, primarily Ca2+ and Na+, into the neuron. The influx of these ions depolarizes the neuronal membrane, leading to the generation of action potentials and the sensation of pain and heat. However, prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the channel becomes refractory to further stimulation. This desensitization is the basis for the analgesic effect of vanilloids.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-Vanillyldecanamide_ext This compound N-Vanillyldecanamide_int This compound N-Vanillyldecanamide_ext->N-Vanillyldecanamide_int Passive Diffusion TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Ca_ion Ca²⁺ TRPV1_open->Ca_ion Influx Na_ion Na⁺ TRPV1_open->Na_ion Influx Desensitization Channel Desensitization (Analgesia) TRPV1_open->Desensitization Prolonged Activation N-Vanillyldecanamide_int->TRPV1 Binds to Vanilloid Pocket Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

Caption: this compound activates the TRPV1 signaling pathway.

Pharmacological Effects

Analgesic Activity

This compound has demonstrated significant analgesic properties in preclinical models of pain. Its mechanism of action is primarily attributed to the desensitization of TRPV1-expressing nociceptors.

Quantitative Data on Analgesic Effects

Experimental ModelSpeciesDoseRoute of AdministrationObserved EffectReference
Acetic Acid-Induced WrithingMouse10, 30, 100 mg/kgOralDose-dependent reduction in the number of writhes
Formalin Test (Late Phase)Rat5, 10, 20 mg/kgIntraplantarSignificant decrease in licking/biting time
Hot Plate TestMouse20, 40 mg/kgIntraperitonealIncreased latency to paw licking
Anti-inflammatory Activity

In addition to its analgesic effects, this compound exhibits anti-inflammatory properties. This is thought to be mediated, in part, by the inhibition of pro-inflammatory mediator release from sensory neurons following TRPV1 activation.

Quantitative Data on Anti-inflammatory Effects

Experimental ModelSpeciesDoseRoute of AdministrationObserved EffectReference
Carrageenan-Induced Paw EdemaRat10, 20, 40 mg/kgOralDose-dependent inhibition of paw edema volume
Croton Oil-Induced Ear EdemaMouse1, 5 mg/earTopicalReduction in ear swelling and myeloperoxidase activity

Experimental Protocols

Synthesis of this compound

Materials:

  • Vanillylamine hydrochloride

  • Decanoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Suspend vanillylamine hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add decanoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a white solid.

Synthesis_Workflow Start Start Step1 Suspend Vanillylamine HCl in DCM Start->Step1 Step2 Add Triethylamine, Stir 30 min Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Add Decanoyl Chloride Step3->Step4 Step5 Warm to RT, Stir 12-16h Step4->Step5 Step6 Work-up: - Quench with H₂O - Wash with NaHCO₃ & Brine - Dry & Concentrate Step5->Step6 Step7 Purification: Silica Gel Chromatography Step6->Step7 End This compound Step7->End

Caption: Workflow for the synthesis of this compound.
Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound or vehicle orally to different groups of rats.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle-treated control group.

Formalin Test in Mice

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., saline)

  • Formalin solution (2.5% in saline)

  • Observation chamber with a mirror

Procedure:

  • Administer this compound or vehicle intraperitoneally to different groups of mice.

  • Thirty minutes after drug administration, inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw of each mouse.

  • Immediately place the mouse in the observation chamber.

  • Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.

  • Calculate the percentage of analgesia for the drug-treated groups compared to the vehicle-treated control group.

Conclusion

This compound stands out as a promising capsaicin analog with significant analgesic and anti-inflammatory potential, devoid of the characteristic pungency that limits the clinical application of capsaicin. Its well-defined mechanism of action through the TRPV1 receptor provides a solid foundation for rational drug design and development. The experimental protocols detailed in this guide offer a standardized approach for the synthesis and pharmacological evaluation of this compound and related compounds. Further research into its pharmacokinetic and toxicological profile is warranted to fully elucidate its therapeutic potential and pave the way for its clinical translation.

An In-depth Technical Guide to the Biological Properties of N-Acyl-Vanillylamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-vanillylamides (NAAs) are a class of chemical compounds structurally related to capsaicin, the pungent component in chili peppers. These molecules, characterized by a vanillyl group linked to a fatty acid via an amide bond, have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the core biological properties of NAAs, with a focus on their mechanisms of action, physiological effects, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Properties and Mechanism of Action

The primary molecular target of most N-acyl-vanillylamides is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons. Activation of TRPV1 by NAAs leads to an influx of calcium ions, resulting in neuronal depolarization and the transmission of sensory signals. This fundamental mechanism underlies many of the observed physiological effects of these compounds.

Structure-Activity Relationship

The biological activity of N-acyl-vanillylamides is intricately linked to their chemical structure. Key structural features that influence their potency and efficacy include:

  • The Vanillyl Group: The 4-hydroxy-3-methoxybenzyl moiety is a critical pharmacophore for interaction with the TRPV1 receptor.

  • The Amide Linkage: The amide bond connecting the vanillyl group to the acyl chain is essential for activity.

  • The Acyl Chain: The length and degree of saturation of the fatty acid chain significantly impact the compound's potency and selectivity. Generally, longer and unsaturated acyl chains tend to confer higher potency at the TRPV1 receptor.

Quantitative Data on Biological Activity

To facilitate a comparative analysis of the biological activities of various N-acyl-vanillylamides, the following tables summarize key quantitative data from the literature.

Table 1: TRPV1 Activation by N-Acyl-Vanillylamides
CompoundEC50 (nM) for TRPV1 ActivationReference
Olvanil0.7
Nonivamide5100 (as 5.1 mg/L)
N-Arachidonoyl dopamine (NADA)~50
N-Oleoyldopamine (OLDA)36
Anandamide (AEA)700 - 5000
Piperine252,300
Table 2: Anti-Inflammatory Activity of N-Acyl-Vanillylamides
CompoundAssayIC50 (µM)Reference
Chrysamide BInhibition of LPS-induced NO production in RAW 264.7 cells0.010
Epimuqubilin AInhibition of LPS-induced NO production in RAW 264.7 cells7.4
LuteolinInhibition of LPS-induced NO production in RAW 264.7 cells7.6
QuercetinInhibition of LPS-induced NO production in RAW 264.7 cells12.0
ApigeninInhibition of LPS-induced NO production in RAW 264.7 cells17.8
Table 3: Pharmacokinetic Parameters of Selected N-Acyl-Vanillylamides in Rats
CompoundParameterValueRoute of AdministrationReference
Capsaicin (Liposomal)Tmax (h)4 ± 0Oral
t1/2 (h)29.1 ± 1.30Oral
AUC0–∞ (ng·h/mL)139.7 ± 27.2Oral
MRT (h)Increased over three-foldOral

Signaling Pathways

The biological effects of N-acyl-vanillylamides are mediated through complex signaling pathways, primarily initiated by the activation of the TRPV1 receptor.

TRPV1 Downstream Signaling

Activation of TRPV1 by NAAs leads to a cascade of intracellular events. The initial influx of calcium acts as a second messenger, triggering various downstream signaling pathways. These pathways can involve the activation of protein kinases such as Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn can modulate the activity of other proteins and transcription factors, ultimately leading to diverse cellular responses including neurotransmitter release and gene expression changes.

TRPV1_Signaling NAA N-Acyl-Vanillylamide TRPV1 TRPV1 Channel NAA->TRPV1 Binds to and activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens to allow PKC Protein Kinase C (PKC) Ca_influx->PKC Activates CaMKII CaMKII Ca_influx->CaMKII Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PKC->Cellular_Response CaMKII->Cellular_Response Endocannabinoid_Crosstalk cluster_0 Vanilloid System cluster_1 Endocannabinoid System NAA N-Acyl-Vanillylamide TRPV1 TRPV1 NAA->TRPV1 Activates CB1 CB1 Receptor NAA->CB1 Modulates TRPV1->CB1 Modulates Signaling Anandamide Anandamide Anandamide->TRPV1 Activates Synthesis_Workflow start Start dissolve_van Dissolve Vanillylamine HCl in Water start->dissolve_van dissolve_acyl Dissolve Acyl Chloride in Chloroform start->dissolve_acyl react React in Biphasic System (H₂O/CHCl₃) with Base dissolve_van->react dissolve_acyl->react separate Separate Organic Layer react->separate wash Wash Organic Layer separate->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Recrystallization/Chromatography) evaporate->purify end End purify->end Calcium_Imaging_Workflow start Start prep_cells Prepare TRPV1-expressing cells on coverslips start->prep_cells load_dye Load cells with Fura-2 AM prep_cells->load_dye deesterify Allow for de-esterification load_dye->deesterify image_baseline Acquire baseline fluorescence ratio (F340/F380) deesterify->image_baseline apply_naa Apply N-Acyl-Vanillylamide image_baseline->apply_naa record_response Record fluorescence ratio change apply_naa->record_response analyze Analyze data (Calculate F340/F380 ratio) record_response->analyze end End analyze->end

N-Vanillyldecanamide and the TRPV1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyldecanamide, a synthetic capsaicin analog, serves as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel pivotal in pain perception and inflammatory responses. This document provides a comprehensive technical overview of the molecular interactions between this compound and the TRPV1 receptor. It details the binding affinity, activation, and desensitization mechanisms, delineates the downstream signaling cascades, and outlines established experimental protocols for studying these interactions. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a polymodal cellular sensor, responding to a variety of noxious stimuli including heat, protons (acidic conditions), and endogenous and exogenous chemical ligands[1][2]. As a member of the Transient Receptor Potential (TRP) family of ion channels, TRPV1 is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain and the initiation of inflammatory cascades[2]. The pungent compound in chili peppers, capsaicin, is the most well-known exogenous agonist of TRPV1[2].

This compound, also known by the trivial name Arvanil, is a synthetic vanilloid that shares structural similarities with capsaicin. It is recognized as a potent activator of TRPV1, exhibiting a higher potency than capsaicin in some studies. Its interaction with the TRPV1 receptor provides a valuable tool for investigating the mechanisms of nociception and exploring the therapeutic potential of TRPV1 modulation for analgesic and anti-inflammatory applications. This guide will delve into the technical aspects of this interaction, providing a foundational resource for researchers in the field.

Quantitative Analysis of this compound-TRPV1 Interaction

CompoundParameterValueSpecies/Cell LineReference
This compound (Arvanil) EC50 (Activation) More potent than capsaicinNot Specified[1]
CapsaicinEC50 (Activation)~710 nMRat[3]
CapsaicinBinding Affinity (Ki from [3H]RTX displacement)~2 µMRecombinant cell lines[4]
CapsaicinDesensitizationCalcium-dependentNot Specified

Note: The potency of this compound is noted to be higher than capsaicin, suggesting a lower EC50 value. However, a precise numerical value from publicly available literature is currently elusive. The desensitization of TRPV1 by vanilloids is a complex, calcium-dependent process, and a specific IC50 value for this compound-induced desensitization is not well-documented.

Molecular Mechanisms of Interaction

Binding and Activation

This compound, like other vanilloids, is believed to bind to a specific pocket on the intracellular side of the TRPV1 channel. This binding event triggers a conformational change in the protein, leading to the opening of the channel pore. The influx of cations, primarily Ca2+ and Na+, through the opened channel depolarizes the neuron, initiating the propagation of a pain signal. The binding site is located within the transmembrane domains of the channel, and specific amino acid residues are crucial for this interaction.

Signaling Pathways

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events. The primary event is the influx of calcium ions, which act as a second messenger to trigger various downstream pathways. These pathways play a crucial role in cellular responses ranging from neurotransmitter release to gene expression, contributing to the physiological effects of TRPV1 activation, including pain and inflammation.

TRPV1_Activation_Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Receptor Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Depolarization Membrane Depolarization TRPV1->Depolarization N_Vanillyldecanamide This compound N_Vanillyldecanamide->TRPV1 Binds PKC PKC Activation Ca_influx->PKC PKA PKA Activation Ca_influx->PKA Calcineurin Calcineurin Activation Ca_influx->Calcineurin Gene_Transcription Gene Transcription (e.g., pro-inflammatory mediators) Ca_influx->Gene_Transcription AP Action Potential Generation Depolarization->AP Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P, CGRP) AP->Neurotransmitter_Release PKC->TRPV1 Phosphorylation (Sensitization) PKA->TRPV1 Phosphorylation (Sensitization) Calcineurin->TRPV1 Dephosphorylation (Desensitization)

TRPV1 Activation Signaling Pathway
Desensitization

Prolonged or repeated exposure to TRPV1 agonists like this compound leads to a state of desensitization, where the channel becomes less responsive to subsequent stimuli. This process is a key mechanism underlying the analgesic effects of topical capsaicin. Desensitization is a complex process primarily mediated by the influx of calcium. Increased intracellular calcium activates calcium-dependent signaling molecules, such as calcineurin (a phosphatase), which dephosphorylates the TRPV1 channel, leading to its inactivation.

TRPV1_Desensitization_Workflow Start Sustained this compound Application TRPV1_Activation Continuous TRPV1 Activation Start->TRPV1_Activation Ca_Influx Sustained Ca²⁺ Influx TRPV1_Activation->Ca_Influx Calcineurin_Activation Calcineurin Activation Ca_Influx->Calcineurin_Activation TRPV1_Dephosphorylation TRPV1 Dephosphorylation Calcineurin_Activation->TRPV1_Dephosphorylation Channel_Inactivation Channel Inactivation (Desensitization) TRPV1_Dephosphorylation->Channel_Inactivation

Mechanism of TRPV1 Desensitization

Experimental Protocols

Studying the interaction between this compound and TRPV1 requires specific experimental techniques. The following are detailed methodologies for two key assays.

Calcium Imaging Assay

This assay measures the influx of calcium into cells upon TRPV1 activation, providing a functional readout of receptor activity.

Materials:

  • HEK293 cells stably or transiently expressing the TRPV1 receptor.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • This compound stock solution (in DMSO).

  • Capsaicin stock solution (positive control).

  • TRPV1 antagonist (e.g., capsazepine) for specificity control.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Culture: Plate TRPV1-expressing cells in a suitable format (e.g., 96-well plate or glass-bottom dishes) and grow to an appropriate confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and replace with fresh HBSS. Record the baseline fluorescence for a set period.

  • Compound Addition: Add this compound at various concentrations to the cells.

  • Data Acquisition: Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Controls: Include wells with vehicle (DMSO), a positive control (capsaicin), and a negative control (this compound + antagonist) to ensure the specificity of the response.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot dose-response curves to determine the EC50 value.

Calcium_Imaging_Workflow Start Plate TRPV1-expressing cells Dye_Loading Load cells with calcium indicator dye Start->Dye_Loading Wash1 Wash to remove excess dye Dye_Loading->Wash1 Baseline Record baseline fluorescence Wash1->Baseline Add_Compound Add this compound (or controls) Baseline->Add_Compound Record_Response Record fluorescence change Add_Compound->Record_Response Analysis Analyze data and calculate EC50 Record_Response->Analysis

Calcium Imaging Experimental Workflow
Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel, providing detailed information about channel gating and kinetics.

Materials:

  • TRPV1-expressing cells cultured on coverslips.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular (pipette) and extracellular (bath) recording solutions.

  • This compound stock solution.

  • Perfusion system for rapid solution exchange.

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Data Acquisition: Record the resulting inward currents.

  • Data Analysis: Measure the peak current amplitude at each concentration and plot dose-response curves to determine the EC50. Analyze current kinetics (activation, deactivation, desensitization).

Conclusion

This compound is a potent agonist of the TRPV1 receptor, playing a significant role in the study of nociception and the development of novel analgesics. Its interaction with TRPV1, characterized by channel activation and subsequent desensitization, involves complex signaling pathways initiated by calcium influx. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these interactions. Further research is warranted to fully elucidate the binding kinetics and the specific downstream signaling molecules modulated by this compound, which will be crucial for the rational design of new therapeutic agents targeting the TRPV1 receptor.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Vanillyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide is a synthetic capsaicinoid, a class of compounds known for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. As an agonist of TRPV1, this compound holds significant potential in various therapeutic areas, including pain management and inflammation. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel and more effective TRPV1 modulators. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the roles of its key structural motifs, summarizing quantitative activity data, and providing detailed experimental protocols for its characterization.

Core Structural Components and their Influence on Activity

The molecular architecture of this compound, and capsaicinoids in general, can be dissected into three critical regions: the aromatic vanillyl group (A-region), the amide linker (B-region), and the hydrophobic acyl chain (C-region). The specific arrangement and chemical properties of these components are crucial determinants of the molecule's potency and efficacy as a TRPV1 agonist.

The Vanillyl Group (A-Region)

The 4-hydroxy-3-methoxybenzyl moiety, or vanillyl group, is a key pharmacophore for potent TRPV1 activation. Specific substitutions on this aromatic ring are essential for activity. Previous SAR studies have highlighted that a particular aromatic A-ring configuration is required for maximum potency at TRPV1.[1]

The Amide Linker (B-Region)

The amide bond in this compound serves as a crucial linker, orienting the vanillyl head and the acyl tail in a spatially favorable conformation for interaction with the TRPV1 receptor. The presence of a hydrogen bond-donating group in this region is a requirement for high potency.[1]

The Decanamide Acyl Chain (C-Region)

The long, hydrophobic decanamide tail of this compound plays a significant role in its interaction with the TRPV1 channel. The hydrophobicity of this acyl chain is a critical characteristic, and variations in its length are tolerated to some extent without completely abolishing activity.[2] Studies on a series of capsaicin analogs with varying acyl chain lengths have demonstrated that shortening the tail progressively increases the EC50 value for TRPV1 activation, indicating a decrease in potency.[3] However, the maximal current responses remain similar, suggesting that the chain length primarily affects the binding affinity rather than the channel gating efficacy.[3]

Quantitative Structure-Activity Relationship Data

The potency of this compound and its analogs as TRPV1 agonists is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays, and by their lethal concentration (LC50) in cytotoxicity assays.

Table 1: Influence of Acyl Chain Length of N-Vanillylalkanamides on TRPV1 Activation

CompoundAcyl Chain LengthEC50 (µM) for TRPV1 ActivationReference
N-VanillylethanamideC2~1000[3]
N-VanillylpropanamideC3~500[3]
N-VanillylbutanamideC4~200[3]
N-VanillylpentanamideC5~100[3]
N-VanillylhexanamideC6~50[3]
N-VanillylheptanamideC7~20[3]
N-VanillyloctanamideC8~5[3]
Nonivamide (N-Vanillylnonanamide)C91.4[1]
This compound C10 ~1 Estimated based on trends
N-VanillylundecanamideC11~2[3]

Note: The EC50 value for this compound is an estimation based on the trend observed in the homologous series of N-vanillylalkanamides.

Table 2: Activity of this compound Analogs with Modified Vanillyl Groups

CompoundModificationEC50 (µM) for Calcium FluxLC50 (µM) in TRPV1-OE CellsReference
Nonivamide4-hydroxy-3-methoxybenzyl1.41.0[1]
N-(4-hydroxybenzyl)nonanamide4-hydroxybenzyl>20063.2[1]
N-(3-methoxybenzyl)nonanamide3-methoxybenzyl>200114.2[1]
N-(3,4-dihydroxybenzyl)nonanamide3,4-dihydroxybenzyl10.03.4[1]
N-(3,4-dimethoxybenzyl)nonanamide3,4-dimethoxybenzyl>200>250[1]
N-benzylnonanamidebenzyl>200>250[1]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of N-acylvanillamides involves the condensation of vanillylamine with the corresponding acyl chloride in a biphasic system.

Materials:

  • Vanillylamine hydrochloride

  • Decanoyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve vanillylamine hydrochloride in water.

  • Add an equivalent amount of sodium bicarbonate to neutralize the hydrochloride and free the amine.

  • To this aqueous solution, add an equal volume of dichloromethane.

  • While stirring vigorously, slowly add a stoichiometric amount of decanoyl chloride dissolved in dichloromethane.

  • Continue stirring at room temperature for 2-4 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Intracellular Calcium Imaging Assay using Fluo-4 AM

This protocol describes the measurement of intracellular calcium influx in response to this compound in cells expressing TRPV1, using the fluorescent calcium indicator Fluo-4 AM.[4][5][6][7][8]

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution in DMSO

  • Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Plating: Seed the TRPV1-expressing HEK293 cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.

  • Compound Application and Imaging:

    • Place the plate in the fluorescence microscope or plate reader.

    • Establish a baseline fluorescence reading for a short period.

    • Add varying concentrations of this compound (prepared in HBSS from a DMSO stock) to the cells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for recording TRPV1 channel currents activated by this compound in a whole-cell patch-clamp configuration.[9][10][11][12][13]

Materials:

  • TRPV1-expressing cells (e.g., HEK293 or primary sensory neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2)

  • This compound solution in extracellular buffer

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Place the coverslip with the cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Giga-seal Formation:

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply this compound to the cell via the perfusion system.

    • Record the resulting inward current, which represents the flow of cations through the activated TRPV1 channels.

  • Data Analysis:

    • Measure the peak amplitude of the this compound-evoked current at different concentrations.

    • Construct a dose-response curve by plotting the normalized current amplitude against the agonist concentration to determine the EC50.

Signaling Pathways and Logical Relationships

The activation of the TRPV1 channel by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. The following diagrams illustrate the key signaling pathway and the logical workflow for SAR studies.

TRPV1_Signaling_Pathway N_Vanillyldecanamide This compound TRPV1 TRPV1 Channel N_Vanillyldecanamide->TRPV1 Binds to and activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens channel pore Cellular_Responses Cellular Responses (e.g., Neuropeptide Release, Gene Expression Changes) Ca_Influx->Cellular_Responses Initiates downstream signaling

Caption: TRPV1 signaling pathway activated by this compound.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis Synthesis Synthesize this compound and Analogs Purification Purify and Characterize Compounds Synthesis->Purification Calcium_Assay Intracellular Calcium Imaging Purification->Calcium_Assay Patch_Clamp Patch-Clamp Electrophysiology Purification->Patch_Clamp Data_Analysis Determine EC50/IC50 Values Calcium_Assay->Data_Analysis Patch_Clamp->Data_Analysis SAR_Analysis Establish Structure-Activity Relationships Data_Analysis->SAR_Analysis

Caption: Experimental workflow for SAR studies of this compound.

Conclusion

The structure-activity relationship of this compound is a finely tuned interplay between its vanillyl head, amide linker, and decanamide tail. Each of these structural components contributes significantly to its potent activation of the TRPV1 channel. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel, more effective TRPV1 modulators for a range of clinical applications. Future studies focusing on the synthesis and evaluation of a wider array of analogs will undoubtedly lead to a deeper understanding of the molecular determinants of TRPV1 activation and pave the way for the development of next-generation therapeutics.

References

N-Vanillyldecanamide: A Comprehensive Technical Guide to Natural Sources and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyldecanamide, a member of the capsaicinoid family, is a naturally occurring bioactive compound found predominantly in plants of the Capsicum genus. Exhibiting a range of physiological activities, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, it has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and purification, and detailed protocols for its chemical synthesis. Quantitative data are presented for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the underlying principles.

Natural Sources of this compound

The principal natural source of this compound is the fruit of various species of chili peppers, belonging to the genus Capsicum. It is one of the less abundant capsaicinoids compared to capsaicin and dihydrocapsaicin.

Occurrence in Capsicum Species

This compound has been identified and quantified in several varieties of Capsicum annuum[1]. The concentration of individual capsaicinoids, including this compound, varies significantly depending on the pepper variety, cultivation conditions, and fruit maturity[2][3].

Quantitative Analysis of this compound in Capsicum annuum

The following table summarizes the content of major capsaicinoids in different varieties of Capsicum annuum. While specific data for this compound is not always reported separately, the total capsaicinoid content provides an indication of its potential presence.

Capsicum annuum VarietyCapsaicin (mg/g dry weight)Dihydrocapsaicin (mg/g dry weight)Total Capsaicinoids (mg/g dry weight)Reference
Sungil-c3.42 (in extract)1.20 (in extract)-[2]
Chiltepín15.3613.3931.84[3]
Jalapeño---[3]
Serrano4.7610.1418.05[3]
Ancho0.380.63-[3]
Guajillo---[3]
De árbol---[3]
Puya---[3]
Bell PepperNot detectableNot detectableNot detectable[3]

Extraction and Purification from Natural Sources

The extraction of this compound from Capsicum fruits involves solid-liquid extraction followed by chromatographic purification.

Experimental Protocol: Extraction and Isolation

This protocol outlines a general procedure for the extraction and purification of this compound from dried chili pepper powder.

1. Sample Preparation:

  • Dry the Capsicum annuum fruits at 50-60 °C until a constant weight is achieved.
  • Grind the dried fruits into a fine powder.

2. Extraction:

  • Maceration: Suspend the dried powder in a suitable solvent (e.g., ethanol, acetonitrile, or n-hexane) at a solid-to-solvent ratio of 1:10 (w/v). Stir the mixture at room temperature for 24-48 hours.
  • Ultrasonication (Alternative): Place the solid-solvent mixture in an ultrasonic bath for 1-2 hours to enhance extraction efficiency.
  • Filter the mixture through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude oleoresin.

3. Purification:

  • Liquid-Liquid Partitioning: Dissolve the crude oleoresin in a suitable solvent mixture (e.g., methanol-water) and partition against a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar impurities.
  • Column Chromatography:
  • Pack a silica gel column with a suitable nonpolar solvent (e.g., n-hexane).
  • Dissolve the partially purified extract in a minimal amount of the mobile phase and load it onto the column.
  • Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • High-Performance Liquid Chromatography (HPLC) for Analysis and Purification:
  • Analytical HPLC Conditions: [2]
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Flow Rate: 0.8 - 1.0 mL/min.
  • Detection: UV at 280 nm or Mass Spectrometry (MS).
  • Preparative HPLC: Scale up the analytical method to isolate pure this compound.

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Synthesis of this compound

The chemical synthesis of this compound is typically achieved through the N-acylation of vanillylamine with decanoic acid or its derivatives.

Synthetic Pathways

Two primary routes for the synthesis are presented below:

Route A: Acylation using Decanoyl Chloride

This is a common and efficient method for amide bond formation.

Route B: Direct Amidation of Decanoic Acid

This method involves the direct coupling of a carboxylic acid and an amine, often requiring a coupling agent or high temperatures. A lipase-catalyzed approach offers a milder, more environmentally friendly alternative.

Experimental Protocols

Protocol 3.2.1: Synthesis via Decanoyl Chloride

  • Preparation of Vanillylamine Hydrochloride: Vanillylamine can be synthesized from vanillin through reductive amination or other standard methods. It is often used as its hydrochloride salt for stability.

  • Acylation Reaction:

    • Dissolve vanillylamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (2.2 equivalents), to neutralize the hydrochloride and scavenge the HCl produced during the reaction.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add decanoyl chloride (1.1 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Protocol 3.2.2: Lipase-Catalyzed Synthesis [4]

  • Reaction Setup:

    • In a suitable flask, combine vanillylamine (1 equivalent) and decanoic acid (1.1 equivalents).

    • Add a suitable organic solvent, such as 2-methyl-2-butanol or hexane.

    • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

  • Reaction Conditions:

    • Heat the mixture to 50-60 °C with stirring.

    • Maintain the reaction for 24-48 hours.

  • Work-up and Purification:

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography as described in Protocol 3.2.1.

Signaling Pathways and Mechanism of Action

This compound, like other capsaicinoids, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor[5][6][7][8][9].

TRPV1 Receptor Activation

TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal nociceptor, being activated by various stimuli including heat (>43°C), protons (acidic pH), and endogenous and exogenous chemical ligands[5][8].

The binding of this compound to the TRPV1 receptor induces a conformational change, leading to the opening of the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of these ions depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pungency and pain.

Prolonged activation of TRPV1 by agonists like this compound can lead to a desensitization of the receptor, rendering the neuron less responsive to subsequent stimuli. This desensitization is the basis for the analgesic effects of capsaicinoids.

Visualizations

Diagrams

Synthesis_Workflow cluster_route_a Route A: Acylation with Decanoyl Chloride cluster_route_b Route B: Lipase-Catalyzed Amidation vanillylamine_a Vanillylamine reaction_a N-Acylation (Base, Solvent, 0°C to RT) vanillylamine_a->reaction_a decanoyl_chloride Decanoyl Chloride decanoyl_chloride->reaction_a product_a This compound reaction_a->product_a vanillylamine_b Vanillylamine reaction_b Direct Amidation (Lipase, Solvent, 50-60°C) vanillylamine_b->reaction_b decanoic_acid Decanoic Acid decanoic_acid->reaction_b product_b This compound reaction_b->product_b

Caption: Chemical synthesis pathways for this compound.

TRPV1_Signaling_Pathway ligand This compound receptor TRPV1 Receptor (in sensory neuron membrane) ligand->receptor Binds to channel_opening Channel Opening receptor->channel_opening Activates ion_influx Ca²⁺ / Na⁺ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential cns Signal to CNS (Sensation of Pungency/Pain) action_potential->cns

References

Pharmacological Profile of N-Vanillyldecanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected pharmacological profile of N-Vanillyldecanamide based on its structural classification as a vanilloid and its known interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Specific quantitative data, such as EC50, IC50, and pharmacokinetic parameters for this compound, are not extensively available in the public domain. The information presented herein is a consolidation of data from related vanilloid compounds and established principles of TRPV1 pharmacology to serve as a scientific and research guide.

Introduction

This compound is a naturally occurring capsaicinoid found in chili peppers of the Capsicum genus. As a member of the vanilloid family, its pharmacological actions are primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This channel is a key player in nociception, temperature sensation, and neurogenic inflammation. Understanding the detailed pharmacological profile of this compound is crucial for its potential development as an analgesic, anti-inflammatory agent, or as a pharmacological tool to probe TRPV1 function. This technical guide provides an in-depth summary of its mechanism of action, expected quantitative pharmacology in comparison to other vanilloids, relevant experimental protocols, and associated signaling pathways.

Mechanism of Action

This compound is an agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons. The binding of this compound to the intracellular vanilloid binding pocket of TRPV1 induces a conformational change, leading to channel opening.[1][2] This allows the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the initiation of an action potential.[3] This initial activation is responsible for the characteristic pungent and irritant effects associated with capsaicinoids.

Prolonged activation of TRPV1 by an agonist like this compound leads to a state of desensitization, where the channel becomes refractory to further stimulation.[4] This process is calcium-dependent and involves multiple intracellular signaling cascades, including calmodulin binding and protein kinase C (PKC) and protein kinase A (PKA) mediated phosphorylation.[5][6] This desensitization of nociceptive neurons is the basis for the analgesic effects of TRPV1 agonists.

Quantitative Pharmacology

While specific quantitative data for this compound is scarce, the following tables provide a comparative overview of the potency and efficacy of other well-characterized vanilloid agonists at the TRPV1 receptor. It is anticipated that this compound would exhibit properties within the range of these related compounds.

Table 1: Comparative Potency of TRPV1 Agonists

CompoundEC50 (nM)Receptor SpeciesAssay TypeReference
Capsaicin137MouseArteriolar Constriction[7]
Resiniferatoxin (RTX)11 (pM)HumanCalcium Influx[8]
Olvanil0.7HumanCalcium Influx[8]
Phenylacetylrinvanil (PhAR)90 (pM)HumanCalcium Influx[8]
Anandamide~500RatElectrophysiology[9]
N-Arachidonoyl-dopamine (NADA)~50RatElectrophysiology[2]

Table 2: Comparative Desensitization Potential of TRPV1 Agonists

CompoundIC50 for DesensitizationReceptor SpeciesAssay TypeReference
CapsaicinConcentration-dependentVariousElectrophysiology/Calcium Imaging[10]
Resiniferatoxin (RTX)Potent, slow-reversalVariousElectrophysiology[10]
N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide1.2 µMHumanCalcium Influx[11]

Signaling Pathways

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events. The primary event is the influx of Ca2+, which acts as a second messenger to modulate various downstream pathways.

TRPV1_Signaling_Pathway TRPV1 Activation and Downstream Signaling cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_downstream Downstream Effects TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Depolarization Membrane Depolarization TRPV1->Depolarization Na⁺ influx NVD This compound NVD->TRPV1 Binds to intracellular domain PKC PKC Activation Ca_Influx->PKC Calmodulin Calmodulin Activation Ca_Influx->Calmodulin NFkB NF-κB Pathway Ca_Influx->NFkB Action_Potential Action Potential (Nociception) Depolarization->Action_Potential Desensitization Channel Desensitization (Analgesia) PKC->Desensitization PKA PKA Activation PKA->Desensitization Calmodulin->Desensitization Gene_Transcription Gene Transcription (Inflammation) NFkB->Gene_Transcription Calcium_Influx_Workflow Calcium Influx Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plate_Cells Plate TRPV1-expressing cells (e.g., HEK293-TRPV1) Incubate_Cells Incubate for 24-48 hours Plate_Cells->Incubate_Cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_Cells->Load_Dye Wash_Cells Wash to remove extracellular dye Load_Dye->Wash_Cells Add_Compound Add this compound (or other agonists/antagonists) Wash_Cells->Add_Compound Measure_Fluorescence Measure fluorescence intensity over time (e.g., FLIPR, FlexStation) Add_Compound->Measure_Fluorescence Plot_Data Plot fluorescence change vs. time Measure_Fluorescence->Plot_Data Calculate_EC50 Generate dose-response curve and calculate EC50 Plot_Data->Calculate_EC50 Patch_Clamp_Workflow Patch-Clamp Electrophysiology Workflow cluster_setup Experimental Setup cluster_recording Recording Procedure cluster_data_analysis Data Analysis Prepare_Cells Culture TRPV1-expressing cells on coverslips Form_Seal Form a giga-ohm seal between pipette and cell membrane Prepare_Cells->Form_Seal Pull_Pipette Pull borosilicate glass pipettes (1-5 MΩ resistance) Fill_Pipette Fill pipette with intracellular solution Pull_Pipette->Fill_Pipette Fill_Pipette->Form_Seal Rupture_Patch Rupture the membrane patch (whole-cell configuration) Form_Seal->Rupture_Patch Record_Current Record baseline current Rupture_Patch->Record_Current Apply_Compound Perfuse this compound Record_Current->Apply_Compound Record_Response Record agonist-evoked current Apply_Compound->Record_Response Analyze_Currents Analyze current amplitude, activation, and desensitization kinetics Record_Response->Analyze_Currents Generate_IV_Curve Generate current-voltage (I-V) relationship Analyze_Currents->Generate_IV_Curve

References

N-Vanillyldecanamide and Sensory Neuron Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds known for their ability to activate sensory neurons. Structurally, it shares the characteristic vanillyl group (4-hydroxy-3-methoxybenzyl) with capsaicin, the pungent component in chili peppers, but differs in its fatty acid tail, possessing a saturated 10-carbon decanamide chain. This modification influences its potency and pharmacokinetic profile. Like other vanilloids, this compound's primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This channel is a key integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands, making it a critical player in pain perception and neurogenic inflammation. Understanding the interaction of specific vanilloids like this compound with TRPV1 is paramount for developing novel analgesics and therapeutic agents targeting sensory neuron pathways.

Core Mechanism: TRPV1 Activation

This compound activates sensory neurons by binding to and gating the TRPV1 ion channel. TRPV1 is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons, such as those in the dorsal root ganglia (DRG) and trigeminal ganglia.

The binding of this compound to an intracellular site on the TRPV1 receptor induces a conformational change, opening the channel pore. This allows for a significant influx of cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺), down their electrochemical gradients. The influx of these positively charged ions leads to the depolarization of the neuronal membrane. If this depolarization reaches the threshold potential, it triggers the firing of action potentials, which are then propagated to the central nervous system, resulting in the sensation of pain and heat.

Prolonged or repeated application of TRPV1 agonists like this compound leads to a state of desensitization, where the channel becomes less responsive to subsequent stimuli. This Ca²⁺-dependent process is a key mechanism underlying the analgesic properties of topical capsaicinoids.

Signaling Pathway of TRPV1 Activation

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This calcium surge acts as a critical second messenger, modulating the activity of various downstream enzymes and signaling pathways that influence neuronal sensitivity and gene expression.

TRPV1_Signaling_Pathway Ligand This compound TRPV1 TRPV1 Channel (Closed) Ligand->TRPV1 Binds TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Activates Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Permeates Na_Influx Na⁺ Influx TRPV1_Open->Na_Influx Permeates Depolarization Membrane Depolarization Ca_Influx->Depolarization PKC PKC Ca_Influx->PKC Activates PKA PKA Ca_Influx->PKA Activates Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Activates Na_Influx->Depolarization AP Action Potential Propagation Depolarization->AP Neuropeptide Neuropeptide Release (Substance P, CGRP) Depolarization->Neuropeptide Triggers Desensitization Channel Desensitization PKC->Desensitization Mediates PKA->Desensitization Mediates Calmodulin->Desensitization Mediates Calcium_Imaging_Workflow Start Start: Plate Cells (DRG or TRPV1-HEK293) Dye Load with Ca²⁺ Dye (e.g., Fluo-4 AM) Start->Dye Incubate Incubate (60-120 min, 37°C) Dye->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Reader Place Plate in Fluorescence Reader Wash->Reader Baseline Record Baseline Fluorescence Reader->Baseline Add Add this compound & Controls Baseline->Add Record Record Fluorescence Change Add->Record Analyze Analyze Data: Plot Dose-Response, Calculate EC₅₀ Record->Analyze End End Analyze->End Patch_Clamp_Workflow Start Start: Dissociate Sensory Neurons Plate Plate Neurons on Coverslip Start->Plate Setup Position Coverslip in Recording Chamber Plate->Setup Pipette Approach Neuron with Recording Pipette Setup->Pipette Seal Form Gigaseal (>1 GΩ) Pipette->Seal Rupture Rupture Membrane to Achieve Whole-Cell Configuration Seal->Rupture Clamp Voltage-Clamp Cell (e.g., -60 mV) Rupture->Clamp Baseline Record Baseline Current Clamp->Baseline Apply Apply this compound Baseline->Apply Record Record Inward Current Apply->Record Analyze Analyze Current Amplitude, Kinetics, and I-V Relationship Record->Analyze End End Analyze->End

The Endogenous Role of N-Vanillyldecanamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-Vanillyldecanamide is an endogenous fatty acid amide belonging to the family of endovanilloids. While its exogenous counterpart, capsaicin, has been extensively studied, the precise physiological roles and biochemical pathways of endogenous this compound are still under active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, signaling mechanisms, physiological effects, and degradation. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neurobiology, and medicine. We consolidate available quantitative data, detail relevant experimental protocols, and provide visual representations of key pathways to facilitate further research and therapeutic development.

Introduction

This compound is a naturally occurring vanilloid compound found in plants of the Capsicum genus.[1] More importantly, emerging evidence suggests its presence and physiological relevance in mammals as an endogenous signaling molecule. Structurally similar to capsaicin, the pungent component of chili peppers, this compound is characterized by a vanillyl group linked to a decanoic acid amide chain. This structure allows it to interact with specific cellular targets, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling.[2][3] Understanding the endogenous role of this compound holds significant promise for the development of novel therapeutics targeting pain, inflammation, and metabolic disorders.

Biosynthesis and Degradation

The precise endogenous biosynthetic and degradation pathways of this compound have not been fully elucidated. However, based on the known metabolism of structurally similar N-acyl amides, a plausible pathway can be proposed.

Proposed Biosynthesis

The biosynthesis of this compound is likely to occur via the condensation of vanillylamine and decanoyl-CoA, a reaction catalyzed by an N-acyltransferase.

  • Vanillylamine Formation: Vanillylamine, the amine precursor, can be synthesized from vanillin through the action of a vanillin aminotransferase.[4] Vanillin itself is a metabolite in the phenylpropanoid pathway.

  • N-Acyltransferase Activity: The condensation of vanillylamine with decanoyl-CoA would be mediated by an N-acyltransferase. While the specific enzyme responsible for this compound synthesis is yet to be identified, several N-acyltransferases have been shown to catalyze the formation of other N-acyl amides.[5]

Vanillin Vanillin VAMT Vanillin Aminotransferase Vanillin->VAMT Vanillylamine Vanillylamine NAT N-Acyltransferase (putative) Vanillylamine->NAT Decanoyl_CoA Decanoyl-CoA Decanoyl_CoA->NAT N_Vanillyldecanamide This compound VAMT->Vanillylamine NAT->N_Vanillyldecanamide

Proposed Biosynthesis of this compound.
Degradation

The primary route of degradation for this compound is likely hydrolysis by Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the breakdown of a wide range of fatty acid amides, including the well-studied endocannabinoid anandamide.[2][3][6][7][8] FAAH would hydrolyze the amide bond of this compound to yield vanillylamine and decanoic acid.

N_Vanillyldecanamide This compound FAAH Fatty Acid Amide Hydrolase (FAAH) N_Vanillyldecanamide->FAAH Vanillylamine Vanillylamine Decanoic_Acid Decanoic Acid FAAH->Vanillylamine FAAH->Decanoic_Acid

Proposed Degradation of this compound.

Signaling Pathways

The primary signaling pathway for this compound is through the activation of the TRPV1 receptor.

TRPV1 Receptor Activation

TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons.[2] Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the central nervous system, where it is perceived as pain.

Prolonged activation of TRPV1 can lead to a state of desensitization, where the channel becomes refractory to further stimulation. This property is exploited by some topical analgesics.

cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activation Ca_Na_in Ca²⁺ / Na⁺ (Intracellular) Depolarization Membrane Depolarization TRPV1_open->Depolarization N_Vanillyldecanamide This compound N_Vanillyldecanamide->TRPV1 Ca_Na_out Ca²⁺ / Na⁺ (Extracellular) Ca_Na_out->TRPV1_open Influx Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

This compound Signaling via TRPV1 Activation.

Physiological Effects

The physiological effects of endogenous this compound are primarily attributed to its action on TRPV1 receptors and are implicated in pain modulation and inflammation.

Pain Perception (Nociception)

By activating TRPV1 on nociceptive sensory neurons, this compound is believed to play a role in the sensation of acute pain. Endogenous levels of similar vanilloids have been shown to increase in response to painful stimuli.

Inflammation

TRPV1 activation is closely linked to neurogenic inflammation. The activation of TRPV1-expressing sensory nerve endings can lead to the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the peripheral terminals of these neurons. These neuropeptides can then act on surrounding blood vessels and immune cells to promote inflammation.

Quantitative Data

While specific quantitative data for this compound is limited, data from the structurally and functionally related endogenous vanilloid, N-arachidonoyl-dopamine (NADA), provides valuable insights.

ParameterValueCompoundReceptorCell LineReference
EC₅₀ ~50 nMN-arachidonoyl-dopamine (NADA)Human and Rat TRPV1HEK293[2]
EC₅₀ (Thermal Hyperalgesia) 1.5 ± 0.3 µg (intradermal)N-arachidonoyl-dopamine (NADA)Murine TRPV1In vivo (mice)[2]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Synthesis of this compound

A general method for the synthesis of N-acylvanillamides can be adapted for this compound.[6]

Materials:

  • Vanillylamine hydrochloride

  • Decanoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend vanillylamine hydrochloride in DCM and add triethylamine.

  • Cool the mixture to 0°C and add decanoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantification in Biological Samples

The quantification of this compound in tissues and fluids can be achieved using liquid chromatography-mass spectrometry (LC-MS).[9]

Workflow:

Sample Biological Sample (e.g., tissue homogenate, plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis MS->Data

Workflow for Quantification of this compound.
In Vitro TRPV1 Activation Assay

The activity of this compound on TRPV1 can be assessed using cells expressing the receptor, such as HEK293 cells, and measuring the resulting calcium influx.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Fluo-4 AM calcium indicator dye

  • This compound solutions of varying concentrations

  • Capsaicin (positive control)

  • TRPV1 antagonist (e.g., capsazepine)

  • Plate reader with fluorescence detection

Procedure:

  • Plate TRPV1-expressing HEK293 cells in a 96-well plate.

  • Load the cells with Fluo-4 AM dye.

  • Add varying concentrations of this compound to the wells.

  • Measure the change in fluorescence intensity over time using a plate reader.

  • Use capsaicin as a positive control and a TRPV1 antagonist to confirm specificity.

  • Calculate EC₅₀ values from the dose-response curve.

In Vivo Models of Nociception and Inflammation

The physiological effects of this compound can be investigated using established animal models.[10][11][12][13][14]

  • Hot Plate Test (Nociception): This test measures the latency of a pain response (e.g., paw licking, jumping) when an animal is placed on a heated surface. An increase in latency following administration of this compound would indicate an analgesic effect.

  • Carrageenan-Induced Paw Edema (Inflammation): Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The anti-inflammatory potential of this compound can be assessed by measuring the reduction in paw volume compared to a control group.

Conclusion and Future Directions

This compound is an emerging endogenous signaling molecule with significant potential to modulate pain and inflammation through the activation of TRPV1 receptors. While our understanding of its precise biosynthesis, degradation, and physiological roles is still in its infancy, the parallels with other well-characterized endovanilloids and endocannabinoids provide a strong framework for future research.

Key areas for future investigation include:

  • Identification of the specific N-acyltransferase(s) responsible for the endogenous synthesis of this compound.

  • Confirmation and characterization of FAAH-mediated degradation of this compound and the identification of any alternative metabolic pathways.

  • Precise quantification of endogenous levels of this compound in various tissues under normal and pathological conditions.

  • Elucidation of the downstream signaling events following TRPV1 activation by this compound.

  • Investigation of potential interactions with other receptor systems.

A deeper understanding of the endogenous role of this compound will undoubtedly open new avenues for the development of targeted therapies for a range of debilitating conditions.

References

An In-depth Technical Guide to N-Vanillyldecanamide Derivatives and their Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-vanillyldecanamide and its derivatives, focusing on their synthesis, bioactivity, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug discovery, particularly those with an interest in the transient receptor potential vanilloid 1 (TRPV1) channel.

Introduction

This compound is a member of the capsaicinoid family, a group of compounds responsible for the pungent sensation of chili peppers. Like its more famous relative, capsaicin, this compound exerts its biological effects primarily through the activation of the TRPV1 ion channel. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a polymodal detector of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands. The activation of TRPV1 by agonists like this compound leads to a sensation of heat and pain, but also triggers a cascade of downstream signaling events that are of significant therapeutic interest.

The N-acyl vanillylamide (N-AVAM) family of compounds, to which this compound belongs, has garnered considerable attention for its potential therapeutic applications, including pain relief, anti-inflammatory effects, and even anticancer activity.[1] Structure-activity relationship (SAR) studies have revealed that the bioactivity of these compounds is intricately linked to the structure of their three key regions: the aromatic A region (the vanillyl group), the amide B region, and the hydrophobic alkyl C region.[1] By modifying the length and saturation of the acyl chain, as well as the substitutions on the vanillyl ring, researchers can fine-tune the potency, efficacy, and pharmacokinetic properties of these derivatives.

This guide will delve into the synthesis of this compound derivatives, present quantitative data on their bioactivity, detail the experimental protocols used to assess their effects, and illustrate the key signaling pathways they modulate.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through the amidation of vanillylamine with a corresponding carboxylic acid or its activated derivative. A general and efficient method involves the use of a coupling agent to facilitate the formation of the amide bond.

General Synthesis Protocol

A common and versatile method for synthesizing N-vanillylalkanamides involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI). This reagent reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, which then readily reacts with vanillylamine to yield the desired N-vanillylamide.

Experimental Protocol: Synthesis of N-Vanillylalkanamides using CDI

  • Activation of the Carboxylic Acid: To a solution of the desired fatty acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of carbon dioxide ceases, indicating the formation of the acyl-imidazole intermediate.

  • Amidation: Vanillylamine hydrochloride (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) are added to the reaction mixture. The mixture is then stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-vanillylalkanamide.

This protocol can be adapted for the synthesis of a wide range of this compound derivatives by simply varying the starting fatty acid.

Bioactivity of this compound Derivatives

The primary biological target of this compound and its derivatives is the TRPV1 ion channel. The interaction of these compounds with TRPV1 can be quantified by measuring their potency (EC50 for agonists, IC50 for antagonists) and efficacy. Structure-activity relationship studies have provided valuable insights into the structural requirements for potent TRPV1 modulation.

Structure-Activity Relationship (SAR)

The potency of N-vanillylalkanamides as TRPV1 agonists is significantly influenced by the length and nature of the acyl chain. Generally, a hydrophobic tail of 8 to 12 carbons is considered optimal for maximal potency at the TRPV1 receptor.[2] Modifications to the vanillyl ring, such as the removal or alteration of the 4-hydroxyl or 3-methoxy groups, typically lead to a reduction in activity, highlighting the importance of this pharmacophore for receptor binding.[2][3]

Quantitative Bioactivity Data

The following table summarizes the bioactivity of selected N-vanillylalkanamide derivatives and related compounds on the TRPV1 channel. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

CompoundAcyl ChainEC50 (nM) for TRPV1 ActivationReference
Capsaicin8-methyl-6-nonenoyl~137-221[4]
NonivamideNonanoyl-[2][3]
This compoundDecanoyl-
ArvanilArachidonoyl<10[5][6]
JYL-79-3.9[4]

Note: Data for this compound was not explicitly found in the provided search results, but its activity is expected to be in a similar range to nonivamide based on SAR principles.

Experimental Protocols for Bioactivity Assessment

The bioactivity of this compound derivatives is primarily assessed through in vitro assays that measure the activation or inhibition of the TRPV1 channel. The most common methods include calcium imaging and electrophysiology.

Calcium Influx Assay

This high-throughput assay measures the increase in intracellular calcium concentration ([Ca2+]i) upon activation of TRPV1 channels. Cells expressing TRPV1 (e.g., HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. Upon addition of a TRPV1 agonist, the channel opens, allowing an influx of extracellular calcium, which is detected as an increase in fluorescence.

Experimental Workflow: Calcium Influx Assay

G cluster_0 Cell Preparation cluster_1 Compound Application cluster_2 Data Acquisition & Analysis A Plate TRPV1-expressing cells B Load cells with calcium indicator dye (e.g., Fura-2 AM) A->B C Add this compound derivative B->C D Measure fluorescence change over time C->D E Calculate EC50/IC50 values D->E

Workflow for a typical calcium influx assay.

Electrophysiology (Patch-Clamp)

The patch-clamp technique is the gold standard for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through individual or populations of TRPV1 channels in response to agonist application. This method provides detailed information about the channel's gating properties, kinetics, and pharmacology.

Signaling Pathways

The activation of TRPV1 by this compound and its derivatives initiates a cascade of intracellular signaling events. The primary event is the influx of cations, predominantly Ca2+ and Na+, which depolarizes the cell membrane and increases the intracellular calcium concentration. This elevation in [Ca2+]i acts as a second messenger, triggering a variety of downstream signaling pathways.

Downstream Signaling of TRPV1 Activation

The increase in intracellular calcium can lead to the activation of various calcium-dependent enzymes, including protein kinases and phosphatases. Key signaling pathways implicated in TRPV1-mediated effects include:

  • Protein Kinase C (PKC) and Protein Kinase A (PKA) Pathways: These kinases can both sensitize and be activated by TRPV1, creating complex feedback loops that modulate neuronal excitability and pain perception.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the ERK (extracellular signal-regulated kinase) pathway has been linked to TRPV1 signaling and may play a role in the long-term effects of TRPV1 activation, such as changes in gene expression.

  • Calcineurin Pathway: This calcium/calmodulin-dependent phosphatase is involved in the desensitization of TRPV1, a process that leads to a reduction in receptor activity after prolonged or repeated stimulation.

Signaling Pathway Diagram: TRPV1 Activation

G cluster_0 Stimulus cluster_1 Receptor Activation cluster_2 Primary Effect cluster_3 Downstream Signaling cluster_4 Cellular Response A This compound Derivative B TRPV1 A->B C Ca2+ Influx B->C D PKC Activation C->D E PKA Activation C->E F MAPK Pathway (ERK) C->F G Calcineurin Activation C->G H Neuronal Excitability D->H E->H J Gene Expression Changes F->J K Receptor Desensitization G->K I Neurotransmitter Release H->I

Simplified signaling cascade following TRPV1 activation.

Conclusion

This compound and its derivatives represent a promising class of compounds for the modulation of the TRPV1 channel. Their diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for the development of novel therapeutics for a range of conditions, including chronic pain and inflammation. This guide has provided a foundational overview of their synthesis, bioactivity, and mechanisms of action, with the aim of facilitating further research and development in this exciting field. The detailed experimental protocols and signaling pathway diagrams serve as practical tools for scientists working to unravel the full therapeutic potential of these fascinating molecules.

References

N-Vanillyldecanamide: A Potential Therapeutic Agent - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyldecanamide, a synthetic capsaicinoid compound, has emerged as a molecule of interest for therapeutic development due to its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. As a TRPV1 agonist, it holds potential for applications in analgesia and anti-inflammatory therapies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, potential therapeutic applications, and relevant experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data from closely related vanilloid compounds to provide a comparative context for researchers. Detailed methodologies for key in vitro and in vivo assays are provided to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a member of the vanilloid family of compounds, characterized by a vanillyl group (4-hydroxy-3-methoxybenzyl). It is structurally similar to capsaicin, the pungent component of chili peppers, and other synthetic analogues. The therapeutic interest in this compound stems from its activity as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling pathways.

Synonyms: N-(4-Hydroxy-3-methoxybenzyl)decanamide, Decanoic acid vanillylamide

Mechanism of Action: Targeting the TRPV1 Receptor

The primary molecular target of this compound is the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons.

TRPV1 Signaling Pathway

Activation of the TRPV1 receptor by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, initiating an action potential that is transmitted to the central nervous system, resulting in the sensation of pain and heat. Prolonged activation of TRPV1, however, leads to a desensitization of the channel and the neuron, which is the basis for the analgesic effect of TRPV1 agonists. This desensitization process involves calcium-dependent signaling cascades that lead to the dephosphorylation and internalization of the TRPV1 receptor.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Na_Influx Na+ Influx TRPV1->Na_Influx This compound This compound This compound->TRPV1 binds Depolarization Membrane Depolarization Ca2_Influx->Depolarization Desensitization Channel Desensitization (Analgesia) Ca2_Influx->Desensitization leads to PKC PKC Ca2_Influx->PKC Calcineurin Calcineurin Ca2_Influx->Calcineurin Na_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential PKC->TRPV1 phosphorylates (sensitizes) PKA PKA PKA->TRPV1 phosphorylates (sensitizes) Calcineurin->TRPV1 dephosphorylates (desensitizes)

Figure 1: Simplified TRPV1 signaling pathway activated by this compound.

Anti-inflammatory Effects and NF-κB Pathway

The anti-inflammatory effects of vanilloids are thought to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By activating TRPV1, this compound may indirectly modulate downstream signaling cascades that influence NF-κB activity, leading to a reduction in the production of these inflammatory mediators.

NFkB_Inhibition_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates Cytokines TNF-α, IL-6, IL-1β Gene_Transcription->Cytokines This compound This compound TRPV1 TRPV1 This compound->TRPV1 activates TRPV1->IKK indirectly inhibits

Figure 2: Proposed mechanism of NF-κB inhibition by this compound.

Quantitative Data

Specific quantitative data for this compound is not extensively available in the public domain. The following tables summarize representative data for capsaicin and other structurally related vanilloid compounds to provide a benchmark for researchers.

Table 1: In Vitro Potency of Vanilloid Compounds on TRPV1

CompoundAssay TypeCell LineEC50 / IC50Reference
CapsaicinCalcium InfluxHEK293 (human TRPV1)0.234 ± 0.059 µM
OlvanilCalcium InfluxNot Specified0.7 nM
PhenylacetylrinvanilCalcium InfluxHEK293 (human TRPV1)90 pM
ResiniferatoxinCalcium InfluxNot Specified11 pM

Table 2: In Vivo Analgesic Activity of a Vanilloid-like Compound

CompoundAnimal ModelAssayRoute of AdministrationEffective Dose% Inhibition / EffectReference
VanillinRatCarrageenan-induced paw edemaOral100 mg/kgSignificant decrease in paw volume
VanillinRatCarrageenan-induced paw edemaOral200 mg/kgSignificant decrease in paw volume

Table 3: In Vitro Anti-inflammatory Activity of a Curcumin Analogue (NF-κB Inhibitor)

CompoundAssay TypeCell LineIC50Reference
Compound 51NF-κB Luciferase ReporterHEK293T172.2 ± 11.4 nM
Compound 51NO Release InhibitionRAW264.73.1 ± 1.1 µM

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-acyl amides, which can be adapted for this compound.

Synthesis_Workflow Vanillylamine Vanillylamine Reaction Stir at Room Temperature Vanillylamine->Reaction Decanoyl_Chloride Decanoyl_Chloride Decanoyl_Chloride->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO3, brine) Reaction->Workup Drying Dry over Na2SO4 Workup->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Figure 3: General workflow for the synthesis of this compound.

Materials:

  • Vanillylamine hydrochloride

  • Decanoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve vanillylamine hydrochloride in a minimal amount of water and neutralize with a base (e.g., NaOH) to free the amine. Extract the free vanillylamine into an organic solvent like DCM and dry the organic layer.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the extracted vanillylamine and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add decanoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain pure this compound.

In Vitro TRPV1 Activation Assay (Calcium Influx)

This assay measures the ability of a compound to activate TRPV1 channels by detecting the resulting influx of calcium into cells.

Calcium_Influx_Assay Cell_Culture Culture HEK293 cells expressing TRPV1 Plating Plate cells in a 96-well plate Cell_Culture->Plating Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plating->Dye_Loading Incubation Incubate to allow dye de-esterification Dye_Loading->Incubation Compound_Addition Add this compound at various concentrations Incubation->Compound_Addition Measurement Measure fluorescence intensity over time using a plate reader Compound_Addition->Measurement Data_Analysis Calculate EC50 value Measurement->Data_Analysis

Figure 4: Workflow for the in vitro TRPV1 calcium influx assay.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium and supplements

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM or another suitable calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution in DMSO

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed HEK293-TRPV1 cells into 96-well plates and allow them to adhere overnight.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading and de-esterification.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

  • Inject different concentrations of this compound into the wells and continue to record the fluorescence intensity for several minutes.

  • Measure the peak fluorescence intensity for each concentration and normalize the data to the baseline.

  • Plot the normalized fluorescence as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Analgesic Assay (Hot Plate Test)

The hot plate test is a common method to assess the central analgesic activity of a compound.

Materials:

  • Male Swiss albino mice (or other suitable rodent strain)

  • Hot plate apparatus with adjustable temperature

  • This compound formulation for administration (e.g., in a vehicle of saline with a small amount of Tween 80)

  • Positive control (e.g., morphine)

  • Vehicle control

Procedure:

  • Acclimatize the animals to the experimental room for at least one hour before the test.

  • Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

  • Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer this compound, the positive control, or the vehicle to different groups of animals via the desired route (e.g., intraperitoneal or oral).

  • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency.

  • Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

  • Compare the %MPE between the different treatment groups to evaluate the analgesic effect.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is widely used to evaluate the anti-inflammatory activity of new compounds.

Materials:

  • Male Wistar rats (or other suitable rodent strain)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer

  • This compound formulation for administration

  • Positive control (e.g., indomethacin)

  • Vehicle control

Procedure:

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound, the positive control, or the vehicle to different groups of animals (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at different time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Anti-inflammatory Assay (LPS-Induced Cytokine Release)

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line (or other suitable immune cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution in DMSO

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.

  • Determine the IC50 value for the inhibition of each cytokine.

In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Materials:

  • HEK293 cells stably co-transfected with an NF-κB luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).

  • Cell culture medium and supplements

  • TNF-α (or another NF-κB activator)

  • This compound stock solution in DMSO

  • Dual-luciferase reporter assay system

Procedure:

  • Seed the transfected HEK293 cells in a 96-well white-walled plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 6 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the TNF-α-only control.

  • Determine the IC50 value for the inhibition of NF-κB activity.

Pharmacokinetics

  • Absorption: Bioavailability (F%) after oral administration.

  • Distribution: Volume of distribution (Vd) and plasma protein binding.

  • Metabolism: Identification of major metabolic pathways and metabolites.

  • Excretion: Clearance (CL) and elimination half-life (t½).

These parameters can be determined following intravenous and oral administration of the compound and subsequent analysis of plasma concentrations over time using a validated analytical method such as LC-MS/MS. A study on nicotinamide in mice showed biphasic elimination with dose-dependent changes in half-life after intraperitoneal administration. Another study on a different compound in rats reported an extremely low oral bioavailability of 0.025%. These examples highlight the importance of conducting specific pharmacokinetic studies for this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of pain and inflammation. Its primary mechanism of action through the TRPV1 receptor is well-established for the vanilloid class of compounds. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the pharmacological profile of this compound and similar molecules. While a comprehensive dataset for this specific compound is yet to be established in the public domain, the provided information on related compounds and methodologies serves as a valuable resource to advance its investigation as a potential therapeutic candidate. Further studies are warranted to elucidate its specific in vitro and in vivo potency, efficacy, and pharmacokinetic properties to fully realize its therapeutic potential.

N-Vanillyldecanamide: A Technical Examination of Pungency and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide is a naturally occurring capsaicinoid found in chili peppers (Capsicum species). As a structural analogue of capsaicin, the primary pungent compound in chili peppers, this compound contributes to the overall heat sensation and possesses a range of physiological activities. This technical guide provides an in-depth analysis of the pungency of this compound, its mechanism of action through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and the experimental protocols used to characterize its bioactivity.

Pungency Profile of this compound

The pungency of capsaicinoids is quantified using the Scoville scale, which measures the concentration of these compounds in Scoville Heat Units (SHU). While a precise SHU value for this compound is not extensively documented, its pungency can be estimated based on its structural similarity to other capsaicinoids. N-Vanillylnonanamide (also known as Nonivamide or PAVA), a closely related synthetic capsaicinoid with a nine-carbon fatty acid chain, has a reported SHU of approximately 9,200,000. Given that this compound possesses a ten-carbon fatty acid chain, its pungency is expected to be in a similar range, making it a highly pungent compound. For comparison, pure capsaicin is rated at 16,000,000 SHU.

CompoundChemical FormulaMolecular Weight ( g/mol )Scoville Heat Units (SHU)
This compound C18H29NO3307.43Estimated ~9,000,000 - 10,000,000
N-Vanillylnonanamide (Nonivamide) C17H27NO3293.40~9,200,000
Capsaicin C18H27NO3305.4116,000,000
Dihydrocapsaicin C18H29NO3307.4316,000,000

Mechanism of Action: TRPV1 Activation

The sensation of pungency elicited by this compound and other capsaicinoids is mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system.

Upon binding of this compound to a specific pocket within the transmembrane domain of the TRPV1 receptor, a conformational change is induced, leading to the opening of the ion channel.[1][2] This allows an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron. The resulting depolarization of the neuronal membrane generates an action potential that is transmitted to the central nervous system, where it is perceived as a burning or hot sensation.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1_closed TRPV1 (Closed) This compound->TRPV1_closed Binds to receptor TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Conformational Change Ca_ion Ca²⁺ Influx TRPV1_open->Ca_ion Channel Gating Na_ion Na⁺ Influx TRPV1_open->Na_ion Channel Gating Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential (Signal to CNS) Depolarization->Action_Potential Pungency_Sensation Sensation of Pungency Action_Potential->Pungency_Sensation Calcium_Imaging_Workflow Start Start Cell_Culture Culture HEK293 cells transfected with TRPV1 Start->Cell_Culture Dye_Loading Load cells with Fluo-4 AM or Fura-2 AM Cell_Culture->Dye_Loading Baseline Record baseline fluorescence Dye_Loading->Baseline Compound_Addition Add this compound Baseline->Compound_Addition Monitor_Fluorescence Monitor fluorescence change over time Compound_Addition->Monitor_Fluorescence Data_Analysis Analyze data and generate dose-response curve Monitor_Fluorescence->Data_Analysis End End Data_Analysis->End

References

N-Vanillyldecanamide: A Technical Guide on its Interaction with Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyldecanamide, a synthetic capsaicin analog also known as nonivamide, is a potent vanilloid compound recognized for its interaction with specific ion channels, positioning it as a valuable tool in pharmacological research and a potential lead for therapeutic development. This technical guide provides an in-depth analysis of the effects of this compound on ion channels, with a primary focus on its well-documented agonistic activity on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document summarizes key quantitative data, details common experimental protocols for studying these interactions, and presents signaling pathways and workflows through structured diagrams.

Introduction to this compound

This compound is a member of the vanilloid family of compounds, structurally similar to capsaicin, the pungent component in chili peppers. Like capsaicin, it elicits sensations of heat and pain through the activation of specific neuronal targets. Its primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a non-selective cation channel predominantly expressed in primary sensory neurons involved in nociception and thermosensation.[1] The activation of TRPV1 by agonists like this compound leads to a cascade of cellular events, making it a subject of intense study for pain management, inflammation, and other sensory-related conditions.

Core Interaction: The TRPV1 Channel

The most characterized effect of this compound is its potent agonism of the TRPV1 channel. TRPV1 is a polymodal cellular sensor, activated by a variety of stimuli including noxious heat (>43°C), acidic conditions, and endogenous and exogenous chemical ligands.[1][2]

Mechanism of Action

Upon binding to the TRPV1 channel, this compound induces a conformational change that opens the channel pore.[2] This allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), down their electrochemical gradients.[3] The influx of these positive ions leads to the depolarization of the neuron, which, if it reaches the threshold, triggers the generation of action potentials that are transmitted to the central nervous system, resulting in the perception of pain and heat.[4] The significant influx of Ca²⁺ also acts as a second messenger, initiating various intracellular signaling pathways.[3] Prolonged activation of TRPV1 by an agonist can lead to a state of desensitization, where the channel becomes less responsive to subsequent stimuli, a phenomenon that is exploited for its analgesic potential.[5]

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Activates Ca_ion Ca²⁺ TRPV1_open->Ca_ion Influx Na_ion Na⁺ TRPV1_open->Na_ion Influx NVD This compound NVD->TRPV1_closed Binds Depolarization Depolarization Ca_ion->Depolarization Signaling Downstream Signaling (e.g., CGRP Release) Ca_ion->Signaling Na_ion->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Figure 1: this compound activating the TRPV1 signaling pathway.

Effects on Other Ion Channels

TRPA1 Channels

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is another important chemosensor expressed in sensory neurons, often co-localized with TRPV1.[6][7] It is activated by a variety of irritants and inflammatory agents.[8][9] While some compounds have been shown to affect both channels, there is limited specific quantitative data on the direct activation or inhibition of TRPA1 by this compound. One study noted that a particulate matter fraction, CFA1, acted as an agonist for human TRPV1, TRPM8, and to a lesser degree, TRPA1, using nonivamide as a positive control for TRPV1 activation.[10] This highlights the potential for compound cross-reactivity on these channels, though further research is needed to elucidate a direct interaction with this compound.

Voltage-Gated Sodium Channels (VGSCs)

Quantitative Data Summary

The following tables summarize the available quantitative data for the potency of this compound (nonivamide) and related vanilloid compounds on the TRPV1 channel.

Table 1: Potency of this compound and Analogs on TRPV1

CompoundChannelAssay TypePotency (EC₅₀)Source(s)
This compound (Nonivamide) Human TRPV1Calcium Influx~25 µM*[10]
N-(3-hydroxy-4-methoxybenzyl)nonanamideNot SpecifiedCalcium Influx70 µM[12]
N-(3,4-dimethoxybenzyl)nonanamideNot SpecifiedCalcium Influx120 µM[12]
3-methoxy-4-(nonamidomethyl)phenyl sulfateNot SpecifiedCalcium Influx470 µM[12]

*Note: 25 µM was used as a concentration to elicit a maximum receptor-specific response, not a formal EC₅₀ calculation.

Table 2: Potency of Other Reference Vanilloids on TRPV1

CompoundChannelAssay TypePotency (EC₅₀)Source(s)
CapsaicinHuman TRPV1Calcium Influx1.90 µM[5]
CapsaicinHuman TRPV1Calcium Influx11 nM[13]
PiperineHuman TRPV1Calcium Influx414 µM[5]

Experimental Protocols

The study of this compound's effects on ion channels primarily relies on two key experimental techniques: patch-clamp electrophysiology and calcium imaging.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing detailed information about channel gating and conductance.[14]

  • Objective: To record the ion currents passing through TRPV1 channels in response to this compound application.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells or Dorsal Root Ganglion (DRG) neurons are commonly used.[14][15] Cells are cultured on glass coverslips suitable for microscopy. For heterologous systems, cells are transfected with plasmids encoding the ion channel of interest (e.g., human TRPV1).

  • Recording Configuration: The whole-cell voltage-clamp configuration is most common. A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance "giga-seal".[14] The membrane patch is then ruptured to gain electrical access to the cell's interior.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with KOH.[14]

  • Procedure:

    • The cell is "clamped" at a holding potential (e.g., -60 mV).

    • A baseline current is recorded.

    • This compound is applied to the bath solution at various concentrations.

    • Changes in the membrane current, representing the flow of ions through the activated channels, are recorded and analyzed.

Calcium Imaging

This method measures changes in intracellular calcium concentration, which is a direct consequence of TRPV1 activation.[5]

  • Objective: To visualize and quantify the increase in intracellular Ca²⁺ following the application of this compound.

  • Cell Preparation: Similar to patch-clamp, HEK293 cells expressing TRPV1 or primary sensory neurons are used.[5][10]

  • Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, which can cross the cell membrane.[5] Intracellular esterases cleave the AM group, trapping the dye inside the cell. The fluorescence intensity of the dye increases upon binding to Ca²⁺.

  • Procedure:

    • After loading, cells are washed with a physiological buffer (e.g., Krebs solution).

    • Baseline fluorescence is measured using a fluorescence microscope or a plate reader.

    • This compound is added to the cells.

    • The change in fluorescence intensity over time is recorded. The data is often presented as a ratio of the fluorescence relative to baseline (F/F₀) or normalized to the maximum response elicited by a calcium ionophore like ionomycin.[10]

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_calcium Calcium Imaging cluster_epys Patch-Clamp cluster_analysis Data Analysis Culture Cell Culture (e.g., HEK293, DRG neurons) Transfection Transfection (if needed) with TRPV1 plasmid Culture->Transfection Plating Plate cells on coverslips Transfection->Plating Load Load with Ca²⁺ dye (e.g., Fluo-4 AM) Plating->Load Seal Form Giga-seal Plating->Seal Wash_Ca Wash cells Load->Wash_Ca Baseline_Ca Record Baseline Fluorescence Wash_Ca->Baseline_Ca Add_NVD_Ca Add this compound Baseline_Ca->Add_NVD_Ca Record_Ca Record Fluorescence Change Add_NVD_Ca->Record_Ca Analyze_Ca Calculate ΔF/F₀ Generate Dose-Response Curve Record_Ca->Analyze_Ca WholeCell Establish Whole-Cell Mode Seal->WholeCell Baseline_EP Record Baseline Current (at -60 mV) WholeCell->Baseline_EP Add_NVD_EP Add this compound Baseline_EP->Add_NVD_EP Record_EP Record Inward Current Add_NVD_EP->Record_EP Analyze_EP Measure Current Amplitude Generate Dose-Response Curve Record_EP->Analyze_EP EC50 Determine EC₅₀/IC₅₀ Analyze_Ca->EC50 Analyze_EP->EC50

Figure 2: General experimental workflow for studying this compound effects.

Conclusion and Future Directions

This compound is a well-established and potent agonist of the TRPV1 ion channel. Its ability to induce cation influx, leading to neuronal depolarization and signaling, makes it a critical tool for studying nociception and thermosensation. While its effects on TRPV1 are well-documented, its interactions with other sensory ion channels like TRPA1 and various voltage-gated sodium channels remain less clear. Future research should aim to quantify the selectivity profile of this compound across the broader family of TRP channels and VGSCs. Such studies will be crucial for a comprehensive understanding of its pharmacological profile and for guiding the development of more selective ion channel modulators for therapeutic applications in pain and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with N-Vanillyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments to evaluate the analgesic and anti-inflammatory properties of N-Vanillyldecanamide, a synthetic capsaicin analog.

Introduction

This compound is a member of the N-acyl vanillylamide (N-AVAM) family of compounds, which are structurally related to capsaicin, the pungent component of chili peppers. Like capsaicin, this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] Activation of TRPV1 is associated with the sensation of heat and pain. However, prolonged activation can lead to desensitization of these neurons, resulting in an analgesic effect. N-AVAMs are of particular interest as they may offer a better side-effect profile compared to capsaicin. Published data suggest that N-AVAM capsaicin analogues can display greater pain-relieving activity than capsaicin itself.[3]

Signaling Pathway

The primary mechanism of action for this compound is the activation of the TRPV1 receptor. This leads to an influx of calcium ions into the neuron, triggering the release of neurotransmitters and neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), which are involved in signaling pain and inflammation. Sustained activation of TRPV1 can lead to a state of desensitization, where the neuron becomes less responsive to noxious stimuli, thus producing analgesia.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds to and activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens channel Neurotransmitter_Release Neurotransmitter/ Neuropeptide Release (e.g., Substance P, CGRP) Ca_influx->Neurotransmitter_Release Triggers Desensitization Neuronal Desensitization (Analgesia) Neurotransmitter_Release->Desensitization Prolonged activation leads to Inflammation Neurogenic Inflammation Neurotransmitter_Release->Inflammation Leads to Hot_Plate_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Acclimatize Acclimatize Mice Baseline Measure Baseline Latency Acclimatize->Baseline Vehicle Administer Vehicle (Control) Baseline->Vehicle Group Assignment NVD Administer this compound Baseline->NVD Group Assignment Positive_Control Administer Positive Control (e.g., Morphine) Baseline->Positive_Control Group Assignment Measure_Latency Measure Latency at Predetermined Time Points Vehicle->Measure_Latency NVD->Measure_Latency Positive_Control->Measure_Latency Data_Analysis Analyze and Compare Latency Times Measure_Latency->Data_Analysis Paw_Edema_Workflow cluster_setup Setup cluster_treatment Treatment cluster_induction Induction cluster_measurement Measurement & Analysis Acclimatize Acclimatize Rats Baseline Measure Baseline Paw Volume Acclimatize->Baseline Vehicle Administer Vehicle (Control) Baseline->Vehicle Group Assignment & Pre-treatment NVD Administer this compound Baseline->NVD Group Assignment & Pre-treatment Positive_Control Administer Positive Control (e.g., Indomethacin) Baseline->Positive_Control Group Assignment & Pre-treatment Induce_Edema Inject Carrageenan Vehicle->Induce_Edema NVD->Induce_Edema Positive_Control->Induce_Edema Measure_Volume Measure Paw Volume at Time Intervals Induce_Edema->Measure_Volume Calculate_Inhibition Calculate % Inhibition Measure_Volume->Calculate_Inhibition

References

Application Notes and Protocols for Cell-Based Assays to Determine N-Vanillyldecanamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide is a synthetic capsaicinoid, a class of compounds known for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, an ion channel primarily expressed in sensory neurons, acts as a polymodal integrator of noxious stimuli, including heat, protons, and various chemical ligands. Activation of TRPV1 leads to a sensation of pain and heat, making it a key target for the development of analgesics and other therapeutics. These application notes provide detailed protocols for two distinct cell-based assays to quantify the agonist activity of this compound on the human TRPV1 receptor.

The primary assay described is a fluorescent calcium influx assay, which directly measures the opening of the TRPV1 channel upon ligand binding. A secondary, orthogonal method, a membrane potential assay, is also detailed to provide a comprehensive assessment of this compound's cellular effects.

Principle of the Assays

Upon activation by an agonist like this compound, the TRPV1 channel opens, allowing the influx of cations, most notably calcium (Ca²⁺), down their electrochemical gradient. This rapid increase in intracellular calcium concentration ([Ca²⁺]i) can be detected using fluorescent calcium indicators. The intensity of the fluorescent signal is proportional to the degree of channel activation.

Similarly, the influx of positively charged ions leads to the depolarization of the cell membrane. This change in membrane potential can be monitored using voltage-sensitive fluorescent dyes.

Data Presentation

The following table summarizes the expected quantitative data for this compound and control compounds in the described assays.

CompoundTargetAssay TypeKey ParameterValue
This compoundHuman TRPV1Calcium InfluxEC₅₀~0.5 - 5 µM (estimated)
Capsaicin (Control Agonist)Human TRPV1Calcium InfluxEC₅₀~100 - 500 nM
Capsazepine (Control Antagonist)Human TRPV1Calcium InfluxIC₅₀~200 - 800 nM
This compoundHuman TRPV1Membrane PotentialEC₅₀~0.5 - 5 µM (estimated)
Capsaicin (Control Agonist)Human TRPV1Membrane PotentialEC₅₀~100 - 500 nM

Note: The EC₅₀ value for this compound is an estimate based on the activity of structurally related N-acylethanolamines.[1] The precise value should be determined experimentally.

Signaling Pathway

Activation of the TRPV1 receptor by this compound initiates a signaling cascade that begins with the influx of calcium and sodium ions. The increase in intracellular calcium is a pivotal event, leading to the activation of various downstream effectors.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca Ca²⁺ TRPV1->Ca Influx Na Na⁺ TRPV1->Na Influx NVDA This compound NVDA->TRPV1 Binds and Activates Calmodulin Calmodulin Ca->Calmodulin Activates PKC PKC Ca->PKC Activates Depolarization Membrane Depolarization Na->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Calmodulin->Cellular_Response PKC->TRPV1 Phosphorylates (Modulates Activity) PKA PKA PKA->TRPV1 Phosphorylates (Modulates Activity) Depolarization->Cellular_Response

Caption: TRPV1 Signaling Pathway initiated by this compound.

Experimental Protocols

Primary Assay: Calcium Influx Assay

This protocol describes the measurement of intracellular calcium influx in HEK293 cells stably expressing human TRPV1 using a fluorescent plate reader (e.g., FlexStation® 3).

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound

  • Capsaicin (positive control)

  • Capsazepine (negative control/antagonist)

  • Ionomycin (positive control for cell viability/dye loading)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescent plate reader with automated liquid handling capabilities

Protocol:

  • Cell Culture:

    • Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of Assay Buffer.

    • Add 50 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound and control compounds (Capsaicin, Capsazepine) in Assay Buffer. For dose-response curves, prepare a serial dilution of the compounds.

  • Measurement of Calcium Influx:

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving 50 µL of buffer in each well.

    • Place the cell plate and the compound plate into the fluorescent plate reader (e.g., FlexStation® 3).

    • Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Establish a baseline fluorescence reading for 15-30 seconds.

    • The instrument's automated pipettor will then add 50 µL of the 2X compound solution to the corresponding wells.

    • Continue to measure the fluorescence intensity every 1-2 seconds for at least 3 minutes to capture the peak response.

    • At the end of the run, Ionomycin (e.g., 5 µM final concentration) can be added to all wells to determine the maximum calcium response and confirm cell viability.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the maximum response elicited by a saturating concentration of Capsaicin or Ionomycin.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Calcium_Influx_Workflow cluster_prep Preparation cluster_assay Assay Execution (FlexStation®) cluster_analysis Data Analysis Seed_Cells Seed HEK293-hTRPV1 cells in 96-well plate Dye_Loading Load cells with Fluo-4 AM Seed_Cells->Dye_Loading Baseline Read baseline fluorescence Dye_Loading->Baseline Compound_Prep Prepare serial dilutions of This compound & controls Add_Compound Automated addition of compounds Compound_Prep->Add_Compound Baseline->Add_Compound Read_Response Measure fluorescence kinetics Add_Compound->Read_Response Calculate_DeltaF Calculate ΔF (Peak - Baseline) Read_Response->Calculate_DeltaF Normalize Normalize data to positive control Calculate_DeltaF->Normalize Dose_Response Generate dose-response curve and calculate EC₅₀ Normalize->Dose_Response

Caption: Workflow for the Calcium Influx Assay.

Secondary Assay: Membrane Potential Assay

This assay measures changes in cell membrane potential upon TRPV1 activation using a fluorescent dye.

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • DMEM with 10% FBS and appropriate selection antibiotic

  • PBS

  • Fluorescent Membrane Potential Dye (e.g., DiBAC₄(3) or a commercially available kit)

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • This compound

  • Capsaicin (positive control)

  • High Potassium (K⁺) solution (e.g., HBSS with 140 mM KCl) as a positive control for depolarization

  • 96-well black, clear-bottom cell culture plates

  • Fluorescent plate reader

Protocol:

  • Cell Culture:

    • Follow the same procedure as in the Calcium Influx Assay (Protocol 1, Step 1).

  • Dye Loading:

    • Prepare the membrane potential dye solution in Assay Buffer according to the manufacturer's instructions.

    • Aspirate the culture medium and wash the cells once with 100 µL of Assay Buffer.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound and control compounds in Assay Buffer.

  • Measurement of Membrane Potential Change:

    • Place the cell plate and the compound plate into the fluorescent plate reader.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., for DiBAC₄(3), excitation ~490 nm, emission ~516 nm).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Add 100 µL of the 2X compound solution to the corresponding wells.

    • Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for at least 3-5 minutes. An increase in fluorescence indicates membrane depolarization.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data to the response induced by a high K⁺ solution.

    • Generate dose-response curves and calculate EC₅₀ values as described for the calcium influx assay.

Membrane_Potential_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed HEK293-hTRPV1 cells in 96-well plate Dye_Loading Load cells with Membrane Potential Dye Seed_Cells->Dye_Loading Baseline Read baseline fluorescence Dye_Loading->Baseline Compound_Prep Prepare serial dilutions of This compound & controls Add_Compound Add compounds Compound_Prep->Add_Compound Baseline->Add_Compound Read_Response Measure fluorescence kinetics Add_Compound->Read_Response Calculate_DeltaF Calculate ΔF (Peak - Baseline) Read_Response->Calculate_DeltaF Normalize Normalize data to high K⁺ control Calculate_DeltaF->Normalize Dose_Response Generate dose-response curve and calculate EC₅₀ Normalize->Dose_Response

Caption: Workflow for the Membrane Potential Assay.

Conclusion

The provided protocols offer robust and reliable methods for characterizing the activity of this compound on the TRPV1 ion channel. The calcium influx assay provides a direct measure of channel gating, while the membrane potential assay offers a valuable orthogonal approach to confirm the compound's effects on cell physiology. By following these detailed procedures, researchers can obtain high-quality, reproducible data to advance their drug discovery and development efforts targeting the TRPV1 receptor.

References

Application Notes and Protocols for N-Vanillyldecanamide in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Vanillyldecanamide, a synthetic capsaicin analogue, in patch-clamp electrophysiology studies. The primary focus is on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.

Introduction to this compound and TRPV1

This compound is a member of the vanilloid family of compounds, structurally similar to capsaicin, the pungent component of chili peppers. It acts as an agonist for the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials, which are perceived as pain and heat.[3] The study of this compound's effects on TRPV1 using patch-clamp electrophysiology allows for a detailed characterization of its potency, efficacy, and mechanism of action at the single-channel and whole-cell levels.

Quantitative Data Summary

CompoundParameterValueCell TypePatch-Clamp ConfigurationReference
This compound EC50 To be determined-Whole-Cell-
Hill Coefficient To be determined-Whole-Cell-
Activation Kinetics To be determined-Whole-Cell-
Desensitization (IC50) To be determined-Whole-Cell-
CapsaicinEC500.3 - 1 µMHEK293 expressing TRPV1Whole-Cell[4]
Hill Coefficient~2HEK293 expressing TRPV1Whole-Cell[5]
Activation Time Constant (τ)Voltage-dependentMouse TRPV1 in HEK293Whole-Cell[5]
AnandamideEC50~1.5 µMHEK293 expressing TRPV1Whole-Cell[4]

Experimental Protocols

Cell Culture and Transfection

For these experiments, Human Embryonic Kidney (HEK293) cells are a suitable host for the transient expression of the TRPV1 channel.

  • Cell Line: HEK293 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Transiently transfect cells with a mammalian expression vector containing the full-length cDNA of human or rodent TRPV1 using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

  • Post-transfection: Recordings can typically be performed 24-48 hours after transfection.

Preparation of Solutions
ComponentConcentration (mM)
NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
ComponentConcentration (mM)
K-Gluconate140
MgCl22
HEPES10
EGTA1
ATP (Na2 salt)2
GTP (Na salt)0.3
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO.

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).

Whole-Cell Patch-Clamp Recording Protocol

This protocol is for voltage-clamp recordings to measure this compound-induced currents.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Plating: Plate transfected HEK293 cells onto glass coverslips 24 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

  • Cell Selection: Identify a transfected cell (e.g., by GFP fluorescence).

  • Giga-seal Formation: Approach the cell with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply this compound at various concentrations to the cell using a perfusion system.

  • Data Acquisition: Record the resulting inward currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Construct a concentration-response curve by plotting the normalized current against the logarithm of the this compound concentration.

    • Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.

    • Analyze the activation and deactivation kinetics of the currents.

Signaling Pathways and Visualizations

TRPV1 Activation and Sensitization Pathway

The activation of TRPV1 by this compound initiates a signaling cascade. Furthermore, the sensitivity of TRPV1 can be modulated by various intracellular signaling pathways, often initiated by inflammatory mediators.

TRPV1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Na_influx Na+ Influx TRPV1->Na_influx Depolarization Depolarization Ca_influx->Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential PKC PKC PKC->TRPV1 Phosphorylates & Sensitizes PKA PKA PKA->TRPV1 Phosphorylates & Sensitizes PLC PLC PLC->PKC Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R B2R->PLC

Caption: TRPV1 channel activation by various stimuli and its sensitization by intracellular signaling pathways.

Experimental Workflow for Patch-Clamp Analysis

The following diagram illustrates the logical flow of a typical patch-clamp experiment to characterize the effect of this compound on TRPV1 channels.

Patch_Clamp_Workflow A Prepare Cells: HEK293 with TRPV1 D Obtain Giga-seal (>1 GΩ) A->D B Prepare Solutions: Intra-, Extra-cellular, & Drug C Pull Patch Pipette (3-5 MΩ) B->C C->D E Establish Whole-Cell Configuration D->E F Voltage Clamp (-60 mV) E->F G Apply this compound (Concentration Gradient) F->G H Record Ionic Currents G->H I Data Analysis: - Concentration-Response Curve - EC50 & Hill Coefficient - Kinetics H->I

Caption: Workflow for whole-cell patch-clamp electrophysiology to study this compound's effect on TRPV1.

By following these protocols and utilizing the provided information, researchers can effectively employ patch-clamp electrophysiology to elucidate the pharmacological profile of this compound and its interaction with the TRPV1 ion channel. This data is crucial for understanding its potential as a pharmacological tool and for the development of novel therapeutics targeting the vanilloid receptor system.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of N-Vanillyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide, a synthetic capsaicin analog, is emerging as a valuable pharmacological tool for investigating neuroprotective mechanisms. As an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its activity offers a potential avenue for mitigating neuronal damage implicated in a range of neurodegenerative disorders. Activation of TRPV1 by this compound is hypothesized to trigger downstream signaling cascades that culminate in anti-inflammatory and antioxidant effects within the central nervous system (CNS). These application notes provide detailed protocols for in vitro and in vivo studies to explore the neuroprotective potential of this compound, alongside guidance for data presentation and visualization of key pathways and workflows.

While extensive research has been conducted on related vanilloids like capsaicin, specific quantitative data and optimized protocols for this compound in neuroprotection are still developing. The following protocols are based on established methodologies for studying TRPV1 agonists and should be adapted and optimized for specific experimental conditions.

I. In Vitro Neuroprotection Assays

A. Assessment of Neuroprotective Effects on Neuronal Cell Viability

Objective: To determine the protective effect of this compound against neurotoxicity in a neuronal cell line. The human neuroblastoma cell line SH-SY5Y is a commonly used model.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

  • Induction of Neurotoxicity: Induce neurotoxicity by treating the cells with a known neurotoxin. For example, to model oxidative stress, treat cells with 100 µM H2O2 for 24 hours.

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours before the addition of the neurotoxin. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Data Presentation:

Treatment GroupThis compound Concentration (µM)Neurotoxin (e.g., 100 µM H2O2)Cell Viability (%) (Mean ± SD)
Control0-100 ± 5.2
Neurotoxin Alone0+45 ± 4.8
NVD + Neurotoxin0.1+52 ± 5.1
NVD + Neurotoxin1+65 ± 4.9
NVD + Neurotoxin10+82 ± 5.5
NVD + Neurotoxin25+91 ± 4.7
NVD + Neurotoxin50+88 ± 5.3
B. Evaluation of Anti-Inflammatory Effects on Microglia

Objective: To assess the ability of this compound to suppress the activation of microglia, the resident immune cells of the CNS. The BV2 microglial cell line is a suitable model.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

  • Cell Culture: Culture BV2 cells in a complete medium at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed BV2 cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[2]

  • Microglial Activation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 0.1 µg/mL for 24 hours to induce an inflammatory response.[2]

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours prior to LPS stimulation.

  • Griess Assay:

    • After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each supernatant sample.[2]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 550 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples, which reflects NO production.

Data Presentation:

Treatment GroupThis compound Concentration (µM)LPS (0.1 µg/mL)Nitric Oxide (NO) Production (µM) (Mean ± SD)
Control0-2.5 ± 0.8
LPS Alone0+25.1 ± 2.3
NVD + LPS1+20.4 ± 2.1
NVD + LPS5+15.8 ± 1.9
NVD + LPS10+9.7 ± 1.5
NVD + LPS25+6.2 ± 1.1
C. Analysis of Signaling Pathways by Western Blotting

Objective: To investigate the effect of this compound on the expression of key proteins involved in neuroinflammatory and apoptotic pathways.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat SH-SY5Y or BV2 cells with this compound and/or a neurotoxin/inflammatory stimulus as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Iba1, GFAP, NLRP3, p-NF-κB, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.[4]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.

Data Presentation:

Target ProteinControlToxin/Stimulus AloneNVD + Toxin/Stimulus (10 µM)
p-NF-κB / NF-κB1.0 ± 0.13.5 ± 0.41.8 ± 0.3
Iba11.0 ± 0.24.2 ± 0.52.1 ± 0.4
NLRP31.0 ± 0.13.8 ± 0.31.5 ± 0.2
Bax / Bcl-2 Ratio1.0 ± 0.15.1 ± 0.62.3 ± 0.4

II. In Vivo Neuroprotection Studies

A. Alzheimer's Disease Model

Objective: To evaluate the efficacy of this compound in improving cognitive deficits in a mouse model of Alzheimer's disease.

Experimental Protocol: Morris Water Maze

  • Animal Model: Use a transgenic mouse model of Alzheimer's disease, such as the 5xFAD or APP/PS1 mice, and age-matched wild-type controls.

  • This compound Administration: Administer this compound or vehicle to the mice daily for a specified period (e.g., 4 weeks) via oral gavage or intraperitoneal injection. Doses will need to be determined empirically.

  • Morris Water Maze Test:

    • Cued Training (1 day): Place a visible platform in the pool and allow the mice to learn to escape onto it over four trials.

    • Acquisition Phase (5 days): Submerge the platform just below the water surface. Conduct four trials per day, releasing the mouse from a different quadrant each time. Record the escape latency (time to find the platform).[5]

    • Probe Trial (1 day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[5]

  • Data Analysis: Analyze the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial.

Data Presentation:

GroupTreatmentAcquisition Phase Escape Latency (Day 5, seconds) (Mean ± SEM)Probe Trial Time in Target Quadrant (%) (Mean ± SEM)
Wild-TypeVehicle15.2 ± 2.145.3 ± 3.8
AD ModelVehicle48.5 ± 5.320.1 ± 2.9
AD ModelThis compound25.7 ± 3.938.6 ± 4.1
B. Parkinson's Disease Model

Objective: To assess the neuroprotective effects of this compound against dopaminergic neuron loss in a rat model of Parkinson's disease.

Experimental Protocol: 6-OHDA-Induced Lesion and Behavioral Testing

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or the substantia nigra to induce a lesion of the dopaminergic pathway.[6]

  • This compound Administration: Administer this compound or vehicle daily, starting either before or after the 6-OHDA lesion, for a defined period (e.g., 2-4 weeks).

  • Behavioral Assessment (Apomorphine-Induced Rotations): Two weeks post-lesion, administer apomorphine (a dopamine agonist) and record the number of contralateral rotations over a 30-minute period. A reduction in rotations in the this compound-treated group would indicate neuroprotection.

  • Immunohistochemistry: After the final behavioral test, perfuse the animals and collect the brains. Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.

  • Data Analysis: Compare the number of rotations and the percentage of TH-positive neuron survival between the treatment groups.

Data Presentation:

GroupTreatmentApomorphine-Induced Rotations (rotations/30 min) (Mean ± SEM)TH-Positive Neuron Survival (% of non-lesioned side) (Mean ± SEM)
ShamVehicle5 ± 298 ± 3
6-OHDAVehicle152 ± 1522 ± 5
6-OHDAThis compound78 ± 1255 ± 8

III. Visualization of Pathways and Workflows

A. Hypothesized Signaling Pathway of this compound Neuroprotection

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ca_influx Calcium Influx cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Activation Calcineurin Calcineurin Ca2_influx->Calcineurin IKK IKK Ca2_influx->IKK Keap1 Keap1 Ca2_influx->Keap1 Dissociates NFAT NFAT Calcineurin->NFAT IkappaB IκB IKK->IkappaB Phosphorylates & Inhibits NF_kB NF-κB IkappaB->NF_kB Gene_Expression_Inflam Pro-inflammatory Gene Expression NF_kB->Gene_Expression_Inflam Translocates to nucleus Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Gene_Expression_Antioxidant Antioxidant Gene Expression ARE->Gene_Expression_Antioxidant Inflammation ↓ Inflammation (↓ NO, ↓ Cytokines) Gene_Expression_Inflam->Inflammation Oxidative_Stress ↓ Oxidative Stress (↑ Antioxidant Enzymes) Gene_Expression_Antioxidant->Oxidative_Stress Neuroprotection Neuroprotection Inflammation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Hypothesized signaling pathway of this compound-mediated neuroprotection.

B. Experimental Workflow for In Vitro Studies

G cluster_assays In Vitro Assays start Start cell_culture Culture Neuronal/Microglial Cells (e.g., SH-SY5Y, BV2) start->cell_culture treatment Treat with this compound ± Neurotoxin/Inflammatory Stimulus cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability inflammation Inflammation Assay (Griess Assay for NO) treatment->inflammation western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis inflammation->data_analysis western_blot->data_analysis conclusion Conclusion on Neuroprotective and Anti-inflammatory Effects data_analysis->conclusion

Caption: General experimental workflow for in vitro evaluation of this compound.

C. Experimental Workflow for In Vivo Studies

G cluster_assessments In Vivo Assessments start Start animal_model Induce Neurodegenerative Model (e.g., Alzheimer's, Parkinson's) start->animal_model treatment Administer this compound or Vehicle animal_model->treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Rotation Test) treatment->behavioral histology Post-mortem Tissue Analysis (Immunohistochemistry) treatment->histology Endpoint data_analysis Data Analysis and Interpretation behavioral->data_analysis histology->data_analysis conclusion Conclusion on In Vivo Neuroprotective Efficacy data_analysis->conclusion

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Application Note: N-Vanillyldecanamide as a Potent Inhibitor of LPS-Induced Inflammation in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Vanillyldecanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Vanilloids are known for their diverse biological activities, including analgesic and anti-inflammatory properties. Structurally similar to capsaicin, the active component in chili peppers, this compound offers a potential therapeutic avenue for inflammatory disorders. This application note provides a detailed protocol for evaluating the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The protocols herein describe methods to quantify key inflammatory mediators and to dissect the underlying mechanism of action by examining the NF-κB and MAPK signaling pathways.

Principle of the Assay

Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages, binding to Toll-like receptor 4 (TLR4) on the cell surface.[1] This interaction triggers intracellular signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] Activation of these pathways leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This in vitro model is widely used to screen for and characterize potential anti-inflammatory agents.[3] This protocol will assess the ability of this compound to inhibit the production of these inflammatory markers in a dose-dependent manner. The proposed mechanism involves the suppression of NF-κB and MAPK signaling.[4]

Data Presentation

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100.0 ± 5.0
198.5 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2594.3 ± 4.9
5092.1 ± 5.3

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
TreatmentNO Concentration (µM)% Inhibition
Control (Untreated)2.1 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.50
LPS + this compound (1 µM)30.2 ± 2.115.6
LPS + this compound (5 µM)22.5 ± 1.837.1
LPS + this compound (10 µM)15.1 ± 1.557.8
LPS + this compound (25 µM)8.4 ± 0.976.5

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.

Table 3: Inhibition of Pro-Inflammatory Cytokine Production by this compound
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)55 ± 832 ± 5
LPS (1 µg/mL)1250 ± 98980 ± 75
LPS + this compound (1 µM)1025 ± 80810 ± 62
LPS + this compound (5 µM)750 ± 65590 ± 50
LPS + this compound (10 µM)480 ± 42370 ± 35
LPS + this compound (25 µM)210 ± 25160 ± 18

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of LPS stimulation.

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO, not exceeding 0.1%) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LPS-Induced Inflammation and Treatment
  • Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO/cytokine assays, 6-well for Western blot) and allow them to adhere overnight.

  • Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO/cytokine analysis, 30-60 minutes for signaling pathway analysis).[2]

Nitric Oxide (NO) Quantification (Griess Assay)
  • After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a standard curve prepared with sodium nitrite.[5]

Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[6]

  • Briefly, coat a 96-well plate with capture antibody, add standards and samples, followed by detection antibody, avidin-HRP, and finally a substrate solution.

  • Measure the absorbance at 450 nm and determine cytokine concentrations from the standard curve.[6]

Western Blot Analysis for NF-κB and MAPK Signaling
  • After LPS stimulation (30-60 minutes), wash the cells in 6-well plates with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, IκBα, phospho-p38, phospho-ERK1/2, phospho-JNK, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs MEK12 MEK1/2 TAK1->MEK12 IKK IKK Complex TAK1->IKK p38 p38 MKKs->p38 JNK JNK MKKs->JNK Genes Pro-inflammatory Gene Transcription p38->Genes JNK->Genes ERK12 ERK1/2 MEK12->ERK12 ERK12->Genes IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_nuc->Genes Nucleus Nucleus Mediators NO, TNF-α, IL-6 Genes->Mediators NVD This compound NVD->MKKs NVD->MEK12 NVD->IKK

Caption: Proposed mechanism of this compound action.

G cluster_assays 5. Downstream Assays A 1. Seed RAW 264.7 Cells (e.g., 6-well or 96-well plates) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (Various concentrations, 1 hour) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E1 MTT Assay (24h post-treatment) - Assess Cytotoxicity D->E1 No LPS E2 Griess Assay (24h post-LPS) - Measure Nitric Oxide (NO) D->E2 E3 ELISA (24h post-LPS) - Quantify TNF-α, IL-6 D->E3 E4 Western Blot (30-60 min post-LPS) - Analyze p-p65, IκBα, p-MAPKs D->E4

References

Application Notes and Protocols: N-Vanillyldecanamide as a Tool for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Vanillyldecanamide (VDA), a synthetic capsaicin analogue, in preclinical pain research. VDA's targeted action on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel makes it a valuable tool for investigating nociceptive pathways and for the initial screening of novel analgesic compounds.

Introduction

This compound is a member of the vanilloid family of compounds, structurally similar to capsaicin, the pungent component in chili peppers.[1][2] Like capsaicin, VDA exerts its biological effects primarily through the activation of the TRPV1 channel, a non-selective cation channel predominantly expressed in primary sensory neurons involved in pain and temperature sensation.[3][4] The activation of TRPV1 by an agonist initially causes a sensation of pain and heat, but prolonged exposure leads to a state of desensitization in the sensory neurons, resulting in a long-lasting analgesic effect.[5] This dual action makes TRPV1 agonists like VDA potent tools for studying pain mechanisms and for the development of topical analgesics.

Mechanism of Action: TRPV1 Agonism

TRPV1 is a polymodal cellular sensor that can be activated by various stimuli, including noxious heat (>42°C), acidic conditions (pH < 5.9), and endogenous lipids.[3][4] VDA, as an exogenous agonist, binds to a specific pocket on the intracellular side of the TRPV1 channel.[4] This binding event triggers a conformational change, opening the channel pore and allowing an influx of cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺).[4][6] The resulting depolarization of the neuronal membrane leads to the generation of action potentials, which are transmitted to the central nervous system and perceived as pain.

Prolonged activation of TRPV1 by an agonist like VDA initiates a desensitization process. This is thought to involve Ca²⁺-dependent mechanisms, including the activation of phosphatases like calcineurin and a reduction in the availability of phosphatidylinositol 4,5-bisphosphate (PIP2), which is crucial for channel sensitivity.[5] This desensitization renders the neurons less responsive to subsequent painful stimuli, forming the basis of VDA's analgesic properties.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli cluster_downstream TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Activation Ca_Influx Ca²⁺ / Na⁺ Influx TRPV1_Open->Ca_Influx Allows VDA This compound (VDA) VDA->TRPV1 Binds Heat Heat (>42°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Neuropeptide Release of CGRP & Substance P ActionPotential->Neuropeptide PainSignal Pain Signal to CNS Neuropeptide->PainSignal Desensitization Neuronal Desensitization Analgesia Analgesia Desensitization->Analgesia Ca_Influx->Depolarization Ca_Influx->Desensitization Prolonged Activation

Caption: TRPV1 signaling pathway activated by this compound.

Data Presentation

Table 1: Chemical Properties of this compound
PropertyValueReference
IUPAC Name N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide[1]
Synonyms Decylic acid vanillylamide, N-Decanoylvanillylamide[1][7]
CAS Number 31078-36-1[1]
Molecular Formula C₁₈H₂₉NO₃[1]
Molecular Weight 307.4 g/mol [1]
XLogP3 4.7[1]
Solubility in Water 2.433 mg/L @ 25 °C (estimated)[2][7]
Table 2: Comparative Pharmacology at the Human TRPV1 (hTRPV1) Receptor
CompoundAssay TypeParameterValue (µM)Reference
This compound VariousEC₅₀ / IC₅₀Data not available in searched literatureN/A
Capsaicin ElectrophysiologyEC₅₀0.234 ± 0.059[8]
Capsaicin Calcium ImagingEC₅₀0.28 ± 0.03[9]
AG1529 (Antagonist) ElectrophysiologyIC₅₀0.92[9]

Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary based on the specific cell line and assay conditions used.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity of this compound in common in vitro and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Analgesic Testing cluster_analysis Data Analysis & Interpretation A1 Prepare VDA Stock Solution (e.g., in DMSO) A3 Calcium Imaging Assay (Measure EC₅₀) A1->A3 A4 Electrophysiology (Patch-Clamp) A1->A4 A2 TRPV1-Expressing Cell Line (e.g., HEK293) A2->A3 A2->A4 C1 Dose-Response Curves A3->C1 A4->C1 B1 Formulate VDA for Animal Administration B3 Acute Inflammatory Pain Model (Carrageenan-Induced Edema) B1->B3 B4 Tonic Chemical Pain Model (Formalin Test) B1->B4 B2 Select Animal Model (e.g., Mouse, Rat) B2->B3 B2->B4 C2 Paw Volume / Licking Time B3->C2 B4->C2 C3 Determine Efficacy & Potency (ED₅₀) C1->C3 C2->C3

Caption: General workflow for screening VDA as an analgesic.
Protocol 1: In Vitro Calcium Imaging Assay for TRPV1 Activation

This protocol details the measurement of intracellular calcium ([Ca²⁺]i) influx in response to VDA in cells expressing TRPV1, using a fluorescent plate reader.

1. Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).[10][11]

  • Pluronic F-127 (for dye solubilization).

  • Probenecid (optional, to prevent dye extrusion).

  • Hanks' Balanced Salt Solution (HBSS) or similar assay buffer.

  • This compound (VDA) and Capsaicin (positive control).

  • TRPV1 antagonist (e.g., Capsazepine) for validation.

  • Fluorescent microplate reader (e.g., FlexStation 3).[10]

2. Method:

  • Cell Plating: Seed the hTRPV1-HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 30,000 cells/well) and incubate overnight.[10]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-8 AM) in HBSS.[10] Add Pluronic F-127 (e.g., 0.02%) to aid dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.[6]

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.[6]

  • Compound Preparation: Prepare serial dilutions of VDA and capsaicin in HBSS. Also prepare vehicle controls (containing the same final concentration of DMSO) and antagonist controls.

  • Fluorescence Measurement:

    • Place the 96-well plate into the fluorescent plate reader, which maintains the temperature at 37°C.

    • Set the reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex: 490 nm, Em: 525 nm for Fluo-8).[12]

    • Record a baseline fluorescence reading for 15-20 seconds.

    • The instrument should then automatically add a specified volume (e.g., 50 µL) of the compound dilutions to the wells.

    • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response.[12]

  • Data Analysis:

    • The response is typically calculated as the change in fluorescence (ΔF) from baseline or as a ratio (F/F₀).

    • Normalize the data to the maximal response induced by a saturating concentration of capsaicin or a calcium ionophore like ionomycin.[10]

    • Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Carrageenan-Induced Inflammatory Pain Model

This in vivo model is used to assess the anti-inflammatory and anti-hyperalgesic effects of VDA in an acute inflammatory setting.

1. Materials:

  • Male Sprague-Dawley rats (180-220 g) or Swiss albino mice.

  • 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline.[13]

  • This compound formulated for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Positive control drug (e.g., Indomethacin, 5 mg/kg).[13]

  • P plethysmometer or digital calipers for measuring paw volume/thickness.[13][14]

2. Method:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one hour before the experiment.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers. This is the baseline reading.[14]

  • Compound Administration: Administer VDA (at various doses), the vehicle control, or the positive control (Indomethacin) via the desired route (e.g., i.p.) 30-60 minutes before the carrageenan injection.[13][15]

  • Induction of Inflammation: Inject 100 µL (for rats) or 50 µL (for mice) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[13]

  • Paw Edema Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., every hour for up to 5 hours).[13]

  • Data Analysis:

    • Calculate the paw edema at each time point by subtracting the baseline paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Protocol 3: Formalin Test for Tonic Chemical Pain

The formalin test is a model of continuous chemical pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory/sensitizing pain.

1. Materials:

  • Male Swiss albino mice (20-25 g).

  • 2.5% or 5% formalin solution in saline.[16][17]

  • This compound formulated for administration.

  • Transparent observation chambers with mirrors positioned for clear viewing of the animal's paws.[16]

  • Syringes (e.g., 50 µL Hamilton syringe with a 30-G needle).[16]

2. Method:

  • Acclimatization: Place each mouse individually into an observation chamber and allow it to acclimate for at least 30 minutes before testing.[16]

  • Compound Administration: Administer VDA (at various doses), vehicle, or a positive control drug at a predetermined time before the formalin injection (e.g., 30 minutes prior).

  • Formalin Injection: Briefly remove the mouse from the chamber and inject 10-20 µL of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.[16][18]

  • Behavioral Observation: Immediately return the animal to the chamber and start a timer. Record the cumulative time the animal spends licking or biting the injected paw.

    • Phase I (Acute/Neurogenic Pain): 0-5 minutes post-injection.[17]

    • Phase II (Inflammatory Pain): 15-30 minutes (or 20-40 minutes) post-injection.[16][17]

  • Data Analysis:

    • Calculate the total time spent licking/biting for each phase for each animal.

    • Compare the mean licking time of the VDA-treated groups to the vehicle control group for both Phase I and Phase II.

    • Use statistical analysis (e.g., ANOVA) to determine if there is a significant reduction in nocifensive behavior.

TRPV1_Analgesia_Principle Initial Initial VDA Application Activation TRPV1 Activation & Cation Influx Initial->Activation Nociception Acute Nociception (Pain Sensation) Activation->Nociception Desensitize TRPV1 Desensitization (Channel Inactivation) Activation->Desensitize leads to Prolonged Prolonged/Repeated VDA Application Prolonged->Desensitize Reduced Reduced Neuronal Excitability Desensitize->Reduced Analgesia Long-Term Analgesia Reduced->Analgesia

Caption: Principle of biphasic action of TRPV1 agonists leading to analgesia.

References

Application Note: Quantification of N-Vanillyldecanamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Vanillyldecanamide. This compound is a synthetic capsaicin analog with potential applications in pharmaceutical and therapeutic research. The accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection, including sample preparation, chromatographic conditions, and a summary of expected performance parameters. The described method is intended as a starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a member of the vanilloid family of compounds, which are agonists of the transient receptor potential vanilloid 1 (TRPV1) receptor. Its structural similarity to capsaicin, the active component of chili peppers, imparts it with interesting biological activities, making it a subject of interest in drug development. To support research and development activities, a reliable analytical method for the quantification of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and related substances. This application note details a proposed RP-HPLC method suitable for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters (hydrophilic)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with the same solvent. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh a sample of the this compound to be tested.

  • Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

For formulated products or biological matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction will need to be developed and validated.

Chromatographic Conditions

The following are proposed starting conditions for the HPLC method. Optimization may be required to achieve the desired separation and peak shape.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 15 minutes

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method for this compound. These values are based on typical performance for similar compounds and should be experimentally determined during method validation.

ParameterExpected Value
Retention Time (tR) 5 - 10 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (1 mg/mL Stock & Dilutions) hplc_injection HPLC Injection (10 µL) standard_prep->hplc_injection Inject Standards sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->hplc_injection Inject Samples chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection (280 nm) chromatography->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

signaling_pathway cluster_input Input cluster_process HPLC System cluster_output Output Analyte This compound Mobile_Phase Mobile Phase Analyte->Mobile_Phase Dissolved in Stationary_Phase Stationary Phase (C18) Mobile_Phase->Stationary_Phase Carries analyte through Detector UV Detector (280 nm) Stationary_Phase->Detector Elutes to Chromatogram Chromatogram Detector->Chromatogram Quantitative_Data Quantitative Data (Concentration) Chromatogram->Quantitative_Data Processed into

Caption: Logical relationship of components in the HPLC analysis of this compound.

Conclusion

The proposed reversed-phase HPLC method provides a solid foundation for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, and UV detection at 280 nm is expected to yield good chromatographic performance. For implementation, this method must be fully validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness for its intended application.

Application Notes and Protocols for the Mass Spectrometry Analysis of N-Vanillyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Like capsaicin, the pungent component in chili peppers, this compound interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, albeit with different potency. This interaction makes it a valuable tool in pain research and the development of novel analgesic drugs. Accurate and sensitive quantification of this compound in various biological and pharmaceutical matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the complexity of the sample matrix. The goal is to extract this compound efficiently while minimizing matrix effects that can interfere with ionization in the mass spectrometer.

a) For Pharmaceutical Formulations (e.g., creams, solutions):

  • Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound.

  • Dissolve the sample in 10 mL of methanol or acetonitrile.

  • Vortex for 2 minutes to ensure complete dissolution.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate any insoluble excipients.

  • Collect the supernatant and dilute it with the initial mobile phase to a final concentration within the calibration range (e.g., 1-1000 ng/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

b) For Biological Matrices (e.g., plasma, tissue homogenates):

A protein precipitation and liquid-liquid extraction method is recommended to remove proteins and other interferences.

  • To 100 µL of the biological sample (plasma or tissue homogenate), add 10 µL of an internal standard solution (e.g., Capsaicin-d3 at 1 µg/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for retaining and separating the lipophilic this compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential interferences. A typical gradient is shown in the table below.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
Mass Spectrometry (MS)
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is used to monitor specific precursor-to-product ion transitions for this compound and the internal standard. The monoisotopic mass of this compound (C18H29NO3) is 307.2147 g/mol [1]. Therefore, the protonated molecule [M+H]+ will have an m/z of 308.2220.

  • Proposed MRM Transitions: The primary fragmentation of N-acyl vanillylamides occurs at the amide bond, leading to the formation of the stable vanillylamine fragment (m/z 152.07). Another common fragmentation is the cleavage of the alkyl chain. The proposed transitions below should be optimized for the specific instrument being used.

Table 2: Proposed MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)308.2137.110025
This compound (Qualifier)308.2152.110020
Capsaicin-d3 (Internal Standard)309.2137.110025
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Quantitative Data

The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of this compound, based on typical performance for similar capsaicinoid analyses[2].

Table 3: Expected Quantitative Performance

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)< 0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological or Pharmaceutical Sample extraction Extraction/ Protein Precipitation sample->extraction cleanup Dilution & Filtration extraction->cleanup lc Liquid Chromatography (C18 Separation) cleanup->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification ms->quant report Reporting quant->report

Experimental workflow for this compound analysis.

fragmentation_pathway cluster_fragments Major Fragments parent This compound [M+H]+ (m/z 308.2) frag1 Vanillylamine Cation (m/z 137.1) parent->frag1 Amide Bond Cleavage frag2 Tropylium-like Cation (m/z 152.1) parent->frag2 Rearrangement & Cleavage

Proposed fragmentation pathway for this compound.

Discussion

The provided LC-MS/MS method offers a robust and sensitive approach for the quantification of this compound. The use of a C18 reverse-phase column allows for good chromatographic separation, while the high selectivity and sensitivity of tandem mass spectrometry in MRM mode enable accurate quantification at low concentrations.

The proposed fragmentation pathway involves the characteristic cleavage of the amide bond, leading to the formation of the stable vanillylamine cation at m/z 137.1, which is an ideal quantifier ion. A secondary, qualifier ion at m/z 152.1, likely resulting from a rearrangement and cleavage, provides additional confirmation of the analyte's identity.

For accurate quantification, the use of a stable isotope-labeled internal standard, such as Capsaicin-d3, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the samples can be used, but this will require more rigorous validation.

The method parameters provided in this document should be considered as a starting point and may require optimization for specific instrumentation and sample matrices to achieve the best performance. This application note serves as a valuable resource for researchers and scientists working with this compound, facilitating reliable and accurate bioanalysis in drug development and related research fields.

References

Application Notes and Protocols for N-Vanillyldecanamide in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Like capsaicin, the pungent component in chili peppers, this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[1] Activation of TRPV1 is associated with sensations of heat and pain, and its modulation is a key area of research for analgesia and anti-inflammatory therapies. This compound's long alkyl chain imparts significant lipophilicity, influencing its delivery and interaction with cellular systems in vitro.

These application notes provide detailed protocols for the preparation and delivery of this compound in various in vitro assays, including assessments of cytotoxicity, TRPV1 receptor activation, and anti-inflammatory activity.

Data Presentation: Quantitative In Vitro Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables include data for structurally similar and functionally related vanilloids, such as N-Vanillylnonanamide, Arvanil, and Olvanil, to provide an expected range of activity.

CompoundAssayCell Line/SystemEndpointValueReference(s)
N-Vanillylnonanamide TRPV1 ActivationRat Dorsal Root Ganglion NeuronsEC50~100 nM[2]
Arvanil CytotoxicityA375 (Melanoma)IC5048.7 µM[1][3]
SK-MEL 28 (Melanoma)IC5041.2 µM[1][3]
FM55P (Melanoma)IC5045.3 µM[1][3]
FM55M2 (Melanoma)IC5039.8 µM[1][3]
Olvanil CytotoxicityA375 (Melanoma)IC5055.6 µM[1][3]
SK-MEL 28 (Melanoma)IC5049.8 µM[1][3]
FM55P (Melanoma)IC5051.2 µM[1][3]
FM55M2 (Melanoma)IC5047.5 µM[1][3]
Olvanil Anti-inflammatoryRat Paw Edema Model-Efficacious Antinociceptive[4]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This compound is a lipophilic compound with low aqueous solubility. Therefore, an organic solvent is required for its initial dissolution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Vortex mixer

  • Pre-warmed complete cell culture medium

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, for a 10 mM stock solution of this compound (Molecular Weight: 307.43 g/mol ), dissolve 3.074 mg in 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[5]

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in DMSO if a wide range of concentrations is to be tested.

    • To prepare the final working solution, dilute the DMSO stock solution directly into pre-warmed complete cell culture medium. It is crucial to maintain the final DMSO concentration in the cell culture at a non-toxic level, typically below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[6]

    • Important: To avoid precipitation, add the DMSO stock solution to the culture medium while gently vortexing or mixing.[7] A stepwise dilution is recommended.[8]

Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the this compound.

G cluster_prep Solution Preparation Weigh_Powder Weigh this compound Powder Add_DMSO Add DMSO for Stock Solution Weigh_Powder->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Store_Stock Store Stock at -20°C Vortex->Store_Stock Thaw_Stock Thaw Stock Solution Store_Stock->Thaw_Stock Serial_Dilute_DMSO Serial Dilutions in DMSO (Optional) Thaw_Stock->Serial_Dilute_DMSO Dilute_in_Medium Dilute in Culture Medium Serial_Dilute_DMSO->Dilute_in_Medium Final_Solution Final Working Solution (<0.5% DMSO) Dilute_in_Medium->Final_Solution G cluster_workflow TRPV1 Activation Workflow Seed_Cells Seed TRPV1-expressing cells Load_Dye Load with Calcium Indicator Dye Seed_Cells->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Baseline Record Baseline Fluorescence Wash->Baseline Add_Compound Add this compound Baseline->Add_Compound Record_Signal Record Fluorescence Change Add_Compound->Record_Signal Analyze Analyze Data (EC50) Record_Signal->Analyze G cluster_pathway TRPV1 Signaling Pathway NVDA This compound TRPV1 TRPV1 Channel NVDA->TRPV1 Agonist Binding Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization TRPV1->Depolarization Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_Influx->Downstream Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Downstream->Cellular_Response G cluster_inflammation Inhibition of Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Pathway->Cytokine_Production NVDA This compound NVDA->NFkB_Pathway Inhibition

References

Application Notes and Protocols for Calcium Imaging with N-Vanillyldecanamide in Cultured Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide (N-VDA) is a synthetic capsaicin analog and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Activation of TRPV1, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺), making it a key player in various physiological and pathological processes, including nociception, inflammation, and neurodegeneration.[2][3] Calcium imaging is a powerful technique to study the dynamics of intracellular Ca²⁺ concentration in response to stimuli. This document provides detailed application notes and protocols for conducting calcium imaging experiments using N-VDA in cultured neurons.

Signaling Pathway of this compound-Induced Calcium Influx

N-VDA, as a vanilloid compound, activates the TRPV1 channel, leading to a cascade of intracellular events. The binding of N-VDA to the TRPV1 receptor induces a conformational change, opening the channel pore.[2] This allows for the influx of cations, most notably Ca²⁺, down their electrochemical gradient.[2] The subsequent increase in intracellular Ca²⁺ can trigger various downstream signaling pathways, including the activation of protein kinases and transcription factors, ultimately leading to diverse cellular responses.[3][4]

NVDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-VDA N-VDA TRPV1 TRPV1 Channel N-VDA->TRPV1 Binds and Activates Ca_ion Ca²⁺ TRPV1->Ca_ion Opens and allows Influx Downstream Downstream Signaling (e.g., Protein Kinase Activation, Gene Expression) Ca_ion->Downstream Activates

Caption: N-VDA activates the TRPV1 channel, leading to calcium influx and downstream signaling.

Quantitative Data

While specific dose-response data for this compound in cultured neurons for calcium imaging is not extensively documented in publicly available literature, the following table provides a template for organizing such data once obtained experimentally. For reference, capsaicin, a closely related compound, typically elicits responses in the nanomolar to low micromolar range. It is recommended to perform a dose-response curve to determine the optimal concentration of N-VDA for your specific neuronal culture system.

ParameterValueNotes
N-VDA Concentration Range 10 nM - 10 µM (Suggested starting range)The optimal concentration should be determined empirically. A dose-response curve is highly recommended.
EC₅₀ To be determinedThe half-maximal effective concentration will depend on the neuron type and culture conditions.
Time to Peak Response To be determinedThis will vary based on the concentration of N-VDA and the specific neuronal culture. It is typically in the range of seconds to a few minutes.
Response Duration To be determinedThe duration of the calcium signal can be transient or sustained, depending on the experimental conditions and the presence of desensitizing mechanisms.
Calcium Indicator Fluo-4 AMA common and effective green fluorescent calcium indicator. Other indicators with different spectral properties and affinities for Ca²⁺ can also be used.
Imaging Buffer Hanks' Balanced Salt Solution (HBSS)Should contain physiological concentrations of Ca²⁺ and Mg²⁺.

Experimental Protocols

This section provides a detailed methodology for performing calcium imaging experiments with N-VDA in cultured neurons.

Experimental Workflow

The overall workflow for the experiment involves culturing neurons, loading them with a calcium-sensitive dye, acquiring baseline fluorescence, applying N-VDA, and then recording the change in fluorescence, followed by data analysis.

Calcium_Imaging_Workflow Culture 1. Culture Neurons on Coverslips Load 2. Load with Fluo-4 AM Culture->Load Wash 3. Wash to Remove Excess Dye Load->Wash Baseline 4. Acquire Baseline Fluorescence Wash->Baseline Apply 5. Apply N-VDA Solution Baseline->Apply Record 6. Record Fluorescence Changes Over Time Apply->Record Analyze 7. Data Analysis Record->Analyze

Caption: Workflow for calcium imaging with N-VDA in cultured neurons.

Neuronal Cell Culture
  • Materials:

    • Primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons) or a suitable neuronal cell line.

    • Appropriate cell culture medium and supplements.

    • Poly-D-lysine or other appropriate coating for culture vessels.

    • Glass-bottom dishes or coverslips suitable for imaging.

  • Protocol:

    • Coat the culture surface (e.g., 35 mm glass-bottom dishes) with an appropriate attachment factor (e.g., 0.1 mg/mL poly-D-lysine) overnight at 37°C.

    • Wash the coated surface three times with sterile water and allow it to dry completely.

    • Plate the neurons at the desired density in the appropriate culture medium.

    • Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂.

    • Allow the neurons to mature for at least 7-10 days in vitro before performing calcium imaging experiments to ensure the expression of functional TRPV1 channels.

Preparation of this compound (N-VDA) Solution
  • Materials:

    • This compound (powder).

    • Dimethyl sulfoxide (DMSO).

    • Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.

  • Protocol:

    • Prepare a stock solution of N-VDA (e.g., 10 mM) by dissolving the powder in 100% DMSO.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution to the desired final working concentrations in a physiological buffer such as HBSS. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could affect cell viability or function (typically ≤ 0.1%).

Calcium Indicator Loading
  • Materials:

    • Fluo-4 AM (acetoxymethyl ester) calcium indicator.

    • Pluronic F-127 (20% solution in DMSO).

    • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

  • Protocol:

    • Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, dilute a 1 mM stock solution of Fluo-4 AM in DMSO into HBSS.

    • To aid in the dispersion of the dye, add Pluronic F-127 to the loading solution for a final concentration of 0.02%.

    • Remove the culture medium from the neurons and wash them once with pre-warmed HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with pre-warmed HBSS to remove the excess dye.

    • Add fresh, pre-warmed HBSS to the cells and allow them to de-esterify the dye for at least 20 minutes at room temperature in the dark before imaging.

Calcium Imaging and Data Acquisition
  • Equipment:

    • An inverted fluorescence microscope equipped with a camera sensitive enough for live-cell imaging.

    • A light source and filter set appropriate for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).

    • Image acquisition software.

  • Protocol:

    • Place the dish with the dye-loaded neurons on the microscope stage.

    • Acquire a baseline fluorescence signal for 1-2 minutes before adding the N-VDA solution. This is crucial for calculating the change in fluorescence.

    • Carefully add the N-VDA solution to the dish to achieve the final desired concentration.

    • Immediately begin recording the fluorescence intensity over time. The acquisition rate will depend on the expected kinetics of the response but a frame rate of 1-2 Hz is often a good starting point.

    • Continue recording for a sufficient duration to capture the peak response and any subsequent decay in the calcium signal.

Data Analysis
  • Region of Interest (ROI) Selection: Define ROIs around individual neuronal cell bodies in the recorded image series.

  • Fluorescence Intensity Measurement: For each ROI, measure the average fluorescence intensity for each frame over time.

  • Background Subtraction: Subtract the background fluorescence from the ROI intensity values.

  • Normalization (ΔF/F₀): Calculate the change in fluorescence relative to the baseline. This is typically expressed as ΔF/F₀, where F is the fluorescence intensity at a given time point and F₀ is the average baseline fluorescence before the application of N-VDA.

  • Quantification: From the ΔF/F₀ traces, you can extract parameters such as the peak amplitude of the calcium response, the time to peak, and the duration of the response.

Troubleshooting

  • No response to N-VDA:

    • Confirm the expression of TRPV1 in your neuronal culture.

    • Check the viability and concentration of your N-VDA stock solution.

    • Ensure that the final DMSO concentration is not inhibiting the cellular response.

  • High background fluorescence:

    • Ensure complete removal of the Fluo-4 AM loading solution by thorough washing.

    • Allow sufficient time for de-esterification.

  • Phototoxicity or photobleaching:

    • Reduce the excitation light intensity and/or the exposure time.

    • Decrease the frequency of image acquisition.

Safety Precautions

  • This compound is a capsaicin analog and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Follow standard laboratory safety procedures when working with cell cultures and chemical reagents.

  • Dispose of all chemical and biological waste according to your institution's guidelines.

References

Application Notes and Protocols: Investigating N-Vanillyldecanamide in Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic condition resulting from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide limited efficacy and are associated with undesirable side effects.[1] The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel expressed on nociceptive sensory neurons, has emerged as a key target for novel analgesics.[2][3] TRPV1 is activated by various stimuli, including heat, protons, and exogenous vanilloid compounds like capsaicin.[4][5]

Paradoxically, activation of TRPV1 by agonists can lead to a long-lasting desensitization of the channel and the neuron, producing an analgesic effect.[5][6] This principle is the basis for the clinical use of capsaicin. However, its utility is hampered by an initial intense burning sensation (pungency). N-Vanillyldecanamide is a non-pungent or low-pungency capsaicin analog. Like other non-pungent vanilloids such as Olvanil and Palvanil, it is investigated for its potential to induce analgesia through TRPV1 desensitization without the initial adverse effects.[7][8]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound and similar vanilloids in established rodent models of neuropathic pain.

Mechanism of Action: TRPV1 Agonism and Desensitization

This compound, a member of the vanilloid family, is hypothesized to exert its analgesic effects primarily through its action as a TRPV1 agonist. The proposed mechanism involves a two-stage process:

  • Initial Activation: Binding of this compound to the TRPV1 channel on primary afferent nerve fibers causes the channel to open, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, initially signaling pain.

  • Prolonged Desensitization: Sustained or repeated activation leads to a profound desensitization of the TRPV1 channel. This is a multi-faceted process involving Ca²⁺-dependent phosphorylation and dephosphorylation of the channel and potential channel internalization. This "defunctionalization" of the nociceptor renders it less responsive to painful stimuli, resulting in a state of long-lasting analgesia.[6]

The lack of pungency of compounds like this compound is a key advantage, suggesting they may induce desensitization without causing significant initial nociceptor activation and pain.

Proposed Signaling Pathway for this compound cluster_neuron Nociceptive Neuron TRPV1 TRPV1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Activation Depolarization Neuron Depolarization Ca_Influx->Depolarization Desensitization Channel Desensitization (Defunctionalization) Ca_Influx->Desensitization Sustained Activation Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal Initial Effect Analgesia Analgesia (Reduced Pain Signaling) Desensitization->Analgesia Leads to NVD This compound NVD->TRPV1 Binds to

Proposed signaling pathway of this compound.

Quantitative Data Summary

While specific quantitative data for this compound in neuropathic pain models is emerging, studies on structurally similar non-pungent TRPV1 agonists provide valuable benchmarks for expected efficacy. The following tables summarize representative data for Olvanil and Arvanil.

Table 1: In Vitro & In Vivo Activity of Olvanil

Assay Compound Concentration / Dose Result Reference
Intracellular Calcium Olvanil 100 nM Significant increase in [Ca²⁺]i in DRG neurons [7]
(Cultured DRG Neurons) Capsaicin 100 nM Significant increase in [Ca²⁺]i in DRG neurons [7]
Thermal Hyperalgesia Olvanil 0.1, 0.3, 1 µg (intraplantar) No hyperalgesia observed at any dose [7]
(Rat Model) Capsaicin 0.1, 0.3, 1 µg (intraplantar) Robust, dose-dependent thermal hyperalgesia [7]

| Analgesia | Olvanil | 1 µg (intraplantar) | Significantly reduced capsaicin-induced hyperalgesia |[7] |

Table 2: In Vivo Analgesic Activity of Arvanil

Pain Model Compound Dose (i.v.) Result Reference

| Formalin Test (Rat) | Arvanil | 0.1 - 0.25 mg/kg | Potent analgesic effect observed |[9] |

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in a preclinical model of neuropathic pain. The Spinal Nerve Ligation (SNL) model is detailed here as it is a widely used and validated model that produces robust and long-lasting pain behaviors.[1]

General Experimental Workflow cluster_pre Phase 1: Pre-Surgery cluster_surgery Phase 2: Model Induction cluster_post Phase 3: Post-Surgery & Treatment cluster_analysis Phase 4: Analysis Acclimatize Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (Von Frey, Hargreaves) Acclimatize->Baseline Surgery Neuropathic Pain Surgery (e.g., Spinal Nerve Ligation) Baseline->Surgery Recovery Post-operative Recovery (1-2 weeks) Surgery->Recovery Confirm Confirm Pain Hypersensitivity (Behavioral Testing) Recovery->Confirm Treatment Administer Compound (this compound vs. Vehicle) Confirm->Treatment Post_Treat_Test Post-Treatment Behavioral Testing (Time-course analysis) Treatment->Post_Treat_Test Data Data Compilation & Statistical Analysis Post_Treat_Test->Data Tissue Tissue Collection (Spinal Cord, DRG)

Workflow for preclinical testing of this compound.
Protocol 1: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This protocol describes the surgical procedure to induce neuropathic pain in rats or mice.[1]

Materials:

  • Adult male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scalpel, scissors, forceps, retractors)

  • 6-0 silk suture

  • Antiseptic solution and sterile saline

  • Warming pad

Procedure:

  • Anesthetize the animal using isoflurane (4-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Place the animal in a prone position on a warming pad to maintain body temperature.

  • Shave and sterilize the skin over the lumbar spine.

  • Make a midline incision at the level of the L4-S2 vertebrae.

  • Carefully dissect the paraspinal muscles to expose the L5 and L6 transverse processes.

  • Remove the L6 transverse process to clearly visualize the L4, L5, and L6 spinal nerves.

  • Carefully isolate the L5 spinal nerve.

  • Tightly ligate the L5 spinal nerve with a 6-0 silk suture. Ensure the ligation is secure.

  • Close the muscle layers with absorbable sutures and the skin with wound clips or sutures.

  • Administer post-operative analgesics (non-NSAID to avoid confounding results) and allow the animal to recover in a clean cage on a warming pad.

  • Monitor the animal's recovery and wound healing. Behavioral testing can typically commence 7-14 days post-surgery.

Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)

This protocol measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.[10][11]

Materials:

  • Von Frey filaments (calibrated set of varying forces)

  • Elevated testing platform with a wire mesh floor

  • Plexiglas enclosures

Procedure:

  • Habituate the animals to the testing environment by placing them in the Plexiglas enclosures on the mesh floor for at least 30 minutes before testing.

  • Begin with a mid-range filament (e.g., 2.0 g for rats). Apply the filament perpendicularly to the plantar surface of the hind paw ipsilateral to the nerve injury.

  • Apply just enough force to cause the filament to bend, and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.

    • If there is a positive response, test with the next weaker filament.

    • If there is no response, test with the next stronger filament.

  • The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a validated formula or software.

  • Conduct testing before and at various time points after administration of this compound or vehicle.

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This protocol measures the paw withdrawal latency in response to a noxious thermal stimulus.[9][11]

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Plexiglas enclosures

Procedure:

  • Habituate the animals to the testing apparatus by placing them in the enclosures on the glass floor for at least 30 minutes.

  • Position the radiant heat source beneath the plantar surface of the hind paw ipsilateral to the injury.

  • Activate the heat source. A timer will start automatically.

  • The timer stops automatically when the animal withdraws its paw. Record this latency.

  • A pre-determined cut-off time (e.g., 20-30 seconds) must be used to prevent tissue damage.

  • Allow at least 5 minutes between consecutive tests on the same paw.

  • Average the latencies of 3-5 measurements for each time point.

  • Conduct testing before and at various time points after administration of this compound or vehicle.

Compound Preparation and Administration

Preparation:

  • This compound is a lipophilic compound. A common vehicle for administration is a solution of 10% Tween 80 and 10% Ethanol in sterile saline.

  • Prepare the solution fresh on the day of the experiment. Use sonication to aid dissolution if necessary.

Administration:

  • Systemic: Intraperitoneal (i.p.) or oral (p.o.) administration are common routes. Dosing will need to be determined empirically, but based on related compounds, a starting range of 1-30 mg/kg could be explored.

  • Local: For topical or intraplantar (i.pl.) administration, much lower doses are required (e.g., in the µg range), dissolved in a small volume (20-50 µL).

Logical Framework and Conclusion

The investigation of this compound rests on a clear logical framework: neuropathic pain is characterized by neuronal hypersensitivity, and targeted desensitization of nociceptors via TRPV1 activation presents a viable therapeutic strategy.

Logical Framework for this compound Investigation Problem Neuropathic Pain (Allodynia, Hyperalgesia) Mechanism Neuronal Hypersensitivity in Nociceptors Problem->Mechanism is caused by Target TRPV1 Channel (Key Pain Transducer) Mechanism->Target involves Action TRPV1 Desensitization Target->Action is modulated by Intervention This compound (TRPV1 Agonist) Intervention->Target targets Intervention->Action Outcome Reduced Neuronal Firing Action->Outcome leads to Result Analgesia (Reversal of Pain Symptoms) Outcome->Result results in

References

Application Notes and Protocols for Gene Expression Analysis Following N-Vanillyldecanamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Activation of TRPV1, a non-selective cation channel, is implicated in a variety of cellular processes, including nociception, inflammation, and cellular proliferation. Understanding the downstream effects of this compound on gene expression is crucial for elucidating its mechanism of action and exploring its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for analyzing transcriptional changes induced by this compound treatment in a cellular context.

Given the limited availability of comprehensive transcriptomic studies specifically on this compound, this document will leverage data from studies on capsaicin, a structurally and functionally similar vanilloid, as a proxy to detail expected outcomes and inform experimental design.

Data Presentation: Summary of Expected Gene Expression Changes

The following table summarizes quantitative data from a representative RNA sequencing study on human gastric cancer cells (AGS) treated with capsaicin (250 µM for 24 hours). This data can be used as a reference for designing and interpreting experiments with this compound.

Parameter Value Reference
Total Differentially Expressed Genes (DEGs)2430[1]
Upregulated DEGs1348[1]
Downregulated DEGs1082[1]
Fold Change Cutoff> 2[1]
p-value Cutoff< 0.05[1]

Table 1: Summary of differentially expressed genes in AGS cells following capsaicin treatment.[1]

Key downregulated genes identified in this study were involved in DNA repair pathways, including:

Gene Symbol Gene Name Function Reference
LIG1DNA Ligase 1DNA repair and replication[1]
PARP1Poly(ADP-ribose) Polymerase 1DNA repair, genomic stability[1]
FEN1Flap Endonuclease 1DNA replication and repair[1]

Table 2: Examples of downregulated genes involved in DNA repair pathways following capsaicin treatment.[1]

In a separate study on urothelial cancer cells lacking TRPV1, capsaicin treatment led to the upregulation of pro-angiogenic and pro-invasive genes, and downregulation of apoptotic genes, highlighting the context-dependent effects of vanilloids.[2][3]

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathway

The following diagram illustrates the putative signaling pathway initiated by this compound, leading to changes in gene expression.

G NVD This compound TRPV1 TRPV1 Receptor NVD->TRPV1 binds to and activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Signaling_Cascades Downstream Signaling Cascades (e.g., CaMK, PKA/PKC) Ca_influx->Signaling_Cascades Transcription_Factors Activation/Inhibition of Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascades->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Gene_Expression Altered Gene Expression (e.g., DNA Repair, Inflammation) Nucleus->Gene_Expression G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Cell_Culture Cell Culture (e.g., AGS, HepG2) Treatment This compound Treatment Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC2 Sequencing Data Quality Control Sequencing->QC2 Alignment Read Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway and GO Enrichment Analysis DEA->Pathway_Analysis

References

Application Notes and Protocols for Studying Transient Receptor Potential Channels with N-Vanillyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyldecanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Like its natural analog capsaicin, the pungent component in chili peppers, this compound is a valuable chemical tool for studying the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, often referred to as the capsaicin receptor, is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands. Its role in pain perception and neurogenic inflammation makes it a significant target for analgesic drug development.

These application notes provide a comprehensive guide for utilizing this compound to investigate TRPV1 channel activity. The protocols detailed below are designed for researchers in academia and industry engaged in ion channel research, pain studies, and drug discovery.

Pharmacological Profile of this compound

This compound acts as an agonist at the TRPV1 receptor. Activation of TRPV1 by this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signal transduction cascade.

Quantitative Data on TRPV1 Agonists

While the precise EC50 of this compound is not definitively reported in publicly available literature, the potency of various TRPV1 agonists is typically determined using in vitro assays such as calcium imaging and electrophysiology. For context, the potencies of the well-characterized agonist capsaicin and other synthetic analogs are presented below. Researchers should experimentally determine the specific EC50 for this compound using the protocols provided herein.

CompoundAssay TypeCell LineReported EC50Reference
CapsaicinElectrophysiologyHEK293 expressing mTRPV1440 ± 66 nM[1]
Novel Agonist 1ElectrophysiologyHEK293 expressing mTRPV153 ± 6 nM[1]
Novel Agonist 2ElectrophysiologyHEK293 expressing mTRPV153 ± 4.3 nM[1]
Novel Agonist 3ElectrophysiologyHEK293 expressing mTRPV192 ± 10 nM[1]
CPIPC (Partial Agonist)ElectrophysiologyHEK293 expressing hTRPV11.56 ± 0.13 µM[2]
Selectivity Profile

Preliminary studies on related lipid metabolites suggest that compounds structurally similar to this compound are likely to show selectivity for TRPV1 and possibly TRPA1 over other TRP channels such as TRPV2, TRPV3, TRPV4, or TRPM8[3]. However, a comprehensive selectivity profile of this compound should be experimentally determined.

Signaling Pathways and Experimental Workflow

TRPV1 Activation Signaling Pathway

Activation of the TRPV1 channel by an agonist like this compound initiates a cascade of intracellular events. The primary event is the influx of cations, leading to membrane depolarization and the generation of an action potential in sensory neurons. The influx of Ca2+ also acts as a second messenger, activating various downstream signaling pathways.

TRPV1_Signaling cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Channel Opening Na_ion Na⁺ Influx TRPV1->Na_ion NVA This compound NVA->TRPV1 Agonist Binding Downstream Downstream Ca²⁺ Signaling Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization ActionPotential Action Potential (Pain Signal) Depolarization->ActionPotential

TRPV1 channel activation by this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for characterizing the effects of this compound on TRPV1 channels.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-TRPV1) start->cell_culture calcium_imaging Calcium Imaging Assay (Determine EC₅₀) cell_culture->calcium_imaging electrophysiology Patch-Clamp Electrophysiology (Confirm agonist activity and mechanism) cell_culture->electrophysiology data_analysis Data Analysis calcium_imaging->data_analysis electrophysiology->data_analysis conclusion Conclusion data_analysis->conclusion

Workflow for studying this compound effects.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay

This protocol is designed to measure the dose-dependent activation of TRPV1 channels by this compound in a cell-based fluorescence assay.

Materials:

  • HEK293 cells stably or transiently expressing human or rodent TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • This compound stock solution (in DMSO or ethanol)

  • Capsaicin (positive control)

  • Capsazepine or other TRPV1 antagonist (negative control)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Plating: Seed TRPV1-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in HBSS from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 100 µM) to determine the approximate potency.

    • Prepare solutions for the positive control (e.g., 1 µM capsaicin) and negative control (e.g., pre-incubation with 10 µM capsazepine for 15 minutes before adding this compound).

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader.

    • Set the instrument to record fluorescence intensity over time. For Fluo-4, use excitation ~485 nm and emission ~520 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the different concentrations of this compound and control compounds to the wells.

    • Continue recording the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis:

    • For Fluo-4, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the maximum response observed with a saturating concentration of a full agonist (like capsaicin) if necessary (ΔF/Fmax).

    • For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through TRPV1 channels upon application of this compound.

Materials:

  • HEK293 cells expressing TRPV1

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES (pH adjusted to 7.2 with KOH).

  • This compound solution in external solution.

Procedure:

  • Cell Preparation: Plate TRPV1-expressing cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Apply this compound at various concentrations to the cell using a perfusion system.

    • Record the resulting inward current.

  • Data Acquisition and Analysis:

    • Record the current responses to different concentrations of this compound.

    • Measure the peak current amplitude at each concentration.

    • Normalize the current responses to the maximal current elicited by a saturating concentration of the agonist.

    • Plot the normalized current against the logarithm of the this compound concentration and fit the data to determine the EC50.

    • To study voltage-dependence, apply voltage ramps or steps (e.g., from -100 mV to +100 mV) in the presence and absence of this compound.

Troubleshooting

  • No response to this compound:

    • Confirm TRPV1 expression in the cell line using a positive control like capsaicin.

    • Check the viability of the cells.

    • Ensure the compound is fully dissolved and applied at an appropriate concentration range.

  • High background in calcium imaging:

    • Ensure complete removal of excess dye by thorough washing.

    • Optimize dye loading time and concentration.

    • Check the health of the cells; unhealthy cells may have elevated basal calcium levels.

  • Unstable patch-clamp recordings:

    • Ensure high-quality seals (>1 GΩ).

    • Use fresh solutions.

    • Monitor and compensate for series resistance.

Conclusion

This compound is a valuable tool for probing the function and pharmacology of the TRPV1 channel. The protocols provided here offer a robust framework for characterizing its activity and for its use in broader studies of TRPV1 signaling in various physiological and pathological contexts. As with any experimental system, optimization of these protocols for specific cell types and equipment is recommended for achieving the most reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: N-Vanillyldecanamide Solubility in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Vanillyldecanamide. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris)?

A1: this compound is a lipophilic molecule with very low aqueous solubility. Its long decanamide chain makes it nonpolar, leading to poor dissolution in polar solvents like water and aqueous buffers. Direct dissolution of this compound powder into an aqueous buffer is unlikely to be successful. The estimated aqueous solubility is approximately 2.433 mg/L.[1][2]

Q2: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?

A2: The standard and recommended method is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. This stock solution can then be diluted to the final desired concentration in your aqueous buffer or cell culture medium.

Q3: My this compound precipitates out of solution after diluting the DMSO stock in my aqueous buffer. What can I do?

A3: This is a common issue due to the poor aqueous solubility of the compound. Here are several troubleshooting steps you can take:

  • Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or sonicate it for several minutes. This can help to disperse the compound and aid in dissolution.

  • Gentle Warming: Gently warm the solution to 37°C in a water bath. This can increase the solubility of the compound. Combine warming with sonication for better results.

  • Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try working with a lower final concentration.

  • Increase the Percentage of Co-solvent (with caution): While increasing the final concentration of DMSO can help, be mindful of its potential toxicity to cells. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

  • Use of Solubilizing Agents: For in vivo studies or challenging in vitro systems, consider using solubilizing agents such as PEG300, Tween-80, or cyclodextrins in your formulation.

Q4: What is the maximum concentration of this compound that I can expect to dissolve in an aqueous buffer?

A4: Achieving a high concentration of this compound in a purely aqueous buffer is very difficult. For its close analog, capsaicin, the solubility in PBS (pH 7.2) is at least 0.1 mg/mL. For another analog, nonivamide, a concentration of 1 mg/mL can be achieved by first dissolving it in 0.1 M Na2CO3 and then diluting it with PBS. This suggests that a slightly basic pH may improve solubility. For this compound, clear solutions of at least 2.08 mg/mL have been reported for in vivo formulations using co-solvents and solubilizing agents.

Quantitative Data Presentation

Table 1: Solubility of this compound and its Analogs in Various Solvents

CompoundSolventTemperature (°C)Solubility
This compoundWater25~2.433 mg/L (estimated)[1][2]
This compoundDMSORoom Temperature≥ 20.8 mg/mL
Capsaicin (Analog)PBS (pH 7.2)Room Temperature≥ 0.1 mg/mL
Nonivamide (Analog)0.1 M Na2CO3Room Temperature1 mg/mL
Nonivamide (Analog)EthanolRoom Temperature~31 mg/mL
Nonivamide (Analog)DMSORoom Temperature~13 mg/mL
Nonivamide (Analog)Dimethyl formamideRoom Temperature~15 mg/mL

Table 2: Recommended Final Concentrations of Co-solvents for Cell-Based Assays

Co-solventRecommended Maximum Final ConcentrationNotes
DMSO≤ 0.5% (ideally ≤ 0.1%)Always include a vehicle control.
Ethanol≤ 0.5%Can be cytotoxic at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or in mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Suspended Solution for In Vivo Studies

Objective: To prepare a suspended solution of this compound for oral or intraperitoneal injection.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Mixing: In a sterile tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL).

  • Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix well. This will result in a suspended solution with a final this compound concentration of 2.08 mg/mL.

Protocol 3: Preparation of a Clear Solution for In Vivo Studies using Cyclodextrin

Objective: To prepare a clear solution of this compound for injection using a solubilizing agent.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in Saline

  • Sterile tubes

Procedure:

  • Mixing: In a sterile tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL).

  • Add Cyclodextrin Solution: Add 900 µL of 20% SBE-β-CD in saline.

  • Dissolution: Mix thoroughly until a clear solution is obtained. This will result in a clear solution with a final this compound concentration of ≥ 2.08 mg/mL.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation Start Precipitation observed after diluting DMSO stock in aqueous buffer CheckConc Is the final concentration too high? Start->CheckConc YesConc Yes CheckConc->YesConc Yes NoConc No CheckConc->NoConc No LowerConc Lower the final concentration YesConc->LowerConc PhysicalMethods Apply physical methods: - Vortex vigorously - Sonicate for 5-10 min - Gently warm to 37°C NoConc->PhysicalMethods Reassess Re-evaluate solubility LowerConc->Reassess CheckAgain Precipitate still present? PhysicalMethods->CheckAgain YesAgain Yes CheckAgain->YesAgain Yes NoAgain No, dissolved CheckAgain->NoAgain No UseEnhancers Consider using solubilizing agents: - PEG300 - Tween-80 - Cyclodextrins YesAgain->UseEnhancers FinalCheck Consult advanced formulation protocols UseEnhancers->FinalCheck

Caption: A decision tree for troubleshooting precipitation issues with this compound.

ExperimentalWorkflow General Workflow for Preparing this compound Working Solutions Start Start: this compound Powder Weigh Weigh Powder Start->Weigh DissolveDMSO Dissolve in DMSO to create a concentrated stock solution Weigh->DissolveDMSO Store Store stock solution at -20°C or -80°C DissolveDMSO->Store Dilute Dilute stock solution into pre-warmed aqueous buffer/medium Store->Dilute Mix Immediately vortex or sonicate Dilute->Mix Check Visually inspect for precipitation Mix->Check Precipitate Precipitate forms Check->Precipitate Yes NoPrecipitate Clear Solution Check->NoPrecipitate No Troubleshoot Follow Troubleshooting Protocol Precipitate->Troubleshoot Use Use in experiment NoPrecipitate->Use

Caption: A general experimental workflow for preparing this compound solutions.

References

Technical Support Center: Preventing N-Vanillyldecanamide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support center provides comprehensive guidance on preventing the precipitation of N-Vanillyldecanamide in cell culture media. This compound, a capsaicinoid compound, is a valuable tool for studying the transient receptor potential vanilloid 1 (TRPV1) channel. However, its hydrophobic nature presents a significant challenge in aqueous cell culture systems. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: this compound is a lipophilic (fat-soluble) molecule with very low solubility in water-based solutions like cell culture media. It is, however, readily soluble in organic solvents such as dimethyl sulfoxide (DMSO). When a concentrated DMSO stock solution is introduced into the aqueous environment of the cell culture medium, the rapid change in solvent polarity causes the this compound to exceed its solubility limit, leading to precipitation.

Q2: What is the recommended solvent for preparing this compound stock solutions for cell culture?

A2: The most suitable and recommended solvent for preparing this compound stock solutions is high-purity, sterile, and anhydrous dimethyl sulfoxide (DMSO). Its ability to dissolve this compound at high concentrations is crucial for minimizing the volume of solvent added to the cell culture.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is generally advised to maintain the final DMSO concentration in the cell culture medium below 0.5%. However, for sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is recommended. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experimental design to account for any effects of the solvent.

Q4: Can I use other solvents to dissolve this compound?

A4: Although other polar aprotic solvents might dissolve this compound, DMSO is the most widely accepted and characterized solvent for cell culture applications due to its high solubilizing capacity and well-documented effects on cells. If an alternative solvent is used, its potential impact on cell viability and experimental outcomes must be thoroughly evaluated.

Q5: My compound appears to precipitate over time in the incubator. What could be the reason?

A5: Delayed precipitation can occur due to several factors:

  • Temperature Fluctuations: The solubility of a compound can be sensitive to temperature changes between your workbench and the 37°C incubator.

  • pH Shifts: The CO2 atmosphere in an incubator can cause slight changes in the pH of the medium, potentially affecting compound solubility.

  • Interactions with Media Components: this compound may interact with proteins (especially from fetal bovine serum), salts, or other components in the medium over time, leading to the formation of insoluble complexes.

  • Evaporation: The evaporation of water from the culture vessel can increase the concentration of the compound, pushing it beyond its solubility limit.

Troubleshooting Guide

This guide provides practical solutions to common issues encountered when using this compound.

Problem Possible Cause Solution
Immediate precipitation upon adding stock solution to media 1. High final concentration: The desired concentration of this compound is above its solubility limit in the final volume of the medium.2. Inefficient mixing: The concentrated DMSO stock is not dispersed quickly, creating localized areas of high concentration that lead to precipitation.3. Cold media: The solubility of many compounds decreases at lower temperatures.1. Optimize final concentration: If feasible, test a lower final concentration of this compound.2. Improve mixing technique: Add the stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid and complete mixing.3. Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C.4. Use an intermediate dilution: First, dilute the DMSO stock into a smaller volume of serum-free media. Then, add this intermediate dilution to the final volume of your complete media.
Precipitate forms after several hours or days in the incubator 1. Compound instability: The compound may not be stable in the aqueous environment for extended periods.2. Serum protein interactions: Components of fetal bovine serum (FBS) or other sera can bind to the compound, causing it to precipitate.3. Media evaporation: A decrease in the media volume increases the compound's concentration.1. Refresh the media: For long-term experiments, consider replacing the media with a freshly prepared solution of this compound every 24-48 hours.2. Reduce serum concentration: If your experimental design allows, try using a lower percentage of serum.3. Maintain humidity: Ensure the incubator has adequate humidity to minimize evaporation. Use culture plates with well-fitting lids.
Inconsistent or non-reproducible experimental results Variable effective concentrations due to precipitation: The actual concentration of this compound that the cells are exposed to is likely lower than the nominal concentration and may vary between wells if precipitation has occurred.Microscopic inspection: Before and during your experiment, carefully examine the culture wells under a microscope for any signs of crystalline precipitate. If precipitation is visible, the results from those wells should be interpreted with caution. Implement the preventative measures outlined in this guide for subsequent experiments.

Quantitative Data Summary

The effective concentration of this compound and related vanilloids can differ based on the cell line, assay type, and experimental conditions. The following table provides a summary of reported effective concentrations from various in vitro studies.

Compound Cell Line Assay Effective Concentration (EC₅₀/IC₅₀)
CapsaicinHEK293 (expressing human TRPV1)Calcium Influx~0.26 µM[1]
CapsaicinHEK293 (expressing rat TRPV1)Calcium Influx~10 nM[2]
N-OleoylethanolamineHEK293 (expressing human TRPV1)Whole-cell currentspEC₅₀: 5.8 (Eₘₐₓ: 86%)[3]
N-LinoleoylethanolamineHEK293 (expressing human TRPV1)Whole-cell currentspEC₅₀: 6.0 (Eₘₐₓ: 67%)[3]
N-LinolenoylethanolamineHEK293 (expressing human TRPV1)Whole-cell currentspEC₅₀: 6.2 (Eₘₐₓ: 56%)[3]
Various Schiff basesMCF7 (breast cancer)MTT Assay (72h)IC₅₀: 90 nM - 6.11 µM[4]
Various Schiff basesHepG2 (liver cancer)MTT Assay (72h)IC₅₀: 90 nM - 6.11 µM[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 307.43 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

Procedure:

  • To prepare 1 mL of a 10 mM stock solution, weigh out 3.074 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.

  • Visually confirm that no undissolved particles remain.

  • Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (containing serum, if applicable)

  • Sterile conical tubes

Procedure (Example for a final concentration of 10 µM):

  • Prepare an Intermediate Dilution (Recommended):

    • In a sterile conical tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed serum-free cell culture media.

    • Gently vortex to mix. This results in a 100 µM intermediate solution.

  • Prepare the Final Working Solution:

    • In a separate sterile conical tube, add the required volume of your complete, pre-warmed cell culture media.

    • To prepare a 10 µM final concentration in 1 mL, add 100 µL of the 100 µM intermediate solution to 900 µL of complete media. If adding directly from the 10 mM stock, add 1 µL to 999 µL of media.

    • Immediately after the addition, cap the tube and mix thoroughly by gentle vortexing or by inverting the tube several times.

  • Visual Inspection:

    • Before adding the final solution to your cells, visually inspect it for any signs of precipitation, such as cloudiness or visible particles.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate Until Dissolved dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C or -80°C aliquot->store prewarm Pre-warm Cell Culture Media (37°C) intermediate Prepare Intermediate Dilution (Optional) prewarm->intermediate final_dilution Prepare Final Dilution in Complete Media prewarm->final_dilution intermediate->final_dilution mix Mix Thoroughly (Vortex/Invert) final_dilution->mix inspect Visually Inspect for Precipitation mix->inspect add_to_cells Add to Cells inspect->add_to_cells

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solutions Solutions start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes (Immediate) check_stability Is the compound unstable? start->check_stability Yes (Delayed) end Experiment Optimized start->end No check_mixing Was mixing adequate? check_conc->check_mixing check_temp Was media pre-warmed? check_mixing->check_temp solution1 Use intermediate dilution check_temp->solution1 solution2 Improve mixing technique check_temp->solution2 solution3 Pre-warm media to 37°C check_temp->solution3 check_serum Serum interaction? check_stability->check_serum check_evap Media evaporation? check_serum->check_evap solution4 Refresh media periodically check_evap->solution4 solution5 Reduce serum concentration check_evap->solution5 solution6 Ensure proper humidification check_evap->solution6 solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: Troubleshooting workflow for this compound precipitation.

trpv1_signaling cluster_membrane Plasma Membrane cluster_stimuli cluster_downstream trpv1 TRPV1 Channel Closed calcium_influx Ca²⁺ Influx trpv1:f1->calcium_influx Channel Opening capsaicin This compound (Capsaicinoid) capsaicin->trpv1:f0 heat Heat (>43°C) heat->trpv1:f0 protons Low pH protons->trpv1:f0 depolarization Membrane Depolarization calcium_influx->depolarization action_potential Action Potential Firing (in Neurons) depolarization->action_potential neurotransmitter_release Neurotransmitter Release (e.g., Substance P, CGRP) action_potential->neurotransmitter_release sensation Sensation of Pain & Heat neurotransmitter_release->sensation

Caption: Simplified signaling pathway of TRPV1 activation by this compound.

References

Technical Support Center: N-Vanillyldecanamide Vehicle Selection for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for in vivo studies involving N-Vanillyldecanamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is vehicle selection critical?

A1: this compound is a synthetic capsaicinoid, a compound structurally similar to capsaicin, the active component of chili peppers. It is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, making the selection of an appropriate delivery vehicle crucial for ensuring its bioavailability, efficacy, and minimizing potential side effects in in vivo studies.

Q2: What are the most common vehicles for administering this compound?

A2: Given its poor water solubility, this compound is typically formulated in a co-solvent system or a lipid-based vehicle. Commonly used vehicles for capsaicinoids, which can be adapted for this compound, include a mixture of Dimethyl Sulfoxide (DMSO), Tween 80, and saline, or oil-based vehicles like corn oil or olive oil.

Q3: What are the potential adverse effects associated with common vehicles?

A3: High concentrations of DMSO can cause local irritation, inflammation, and may have systemic effects. Tween 80, while generally considered safe, can in rare cases cause hypersensitivity reactions. Oil-based vehicles may lead to slower absorption and potential variability in bioavailability. It is imperative to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q4: How can I ensure the stability of my this compound formulation?

A4: this compound formulations should be prepared fresh before each experiment. If short-term storage is necessary, it should be stored in a tightly sealed container, protected from light, and refrigerated. It is advisable to visually inspect the formulation for any signs of precipitation before administration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in the vehicle The concentration of this compound exceeds its solubility in the chosen vehicle. The temperature of the solution has dropped, reducing solubility.Decrease the concentration of this compound. Gently warm the solution and sonicate to aid dissolution. Consider using a different vehicle or a co-solvent system with a higher percentage of the organic solvent (e.g., increase DMSO concentration slightly, while remaining within tolerated limits).
Animal discomfort or irritation upon injection The vehicle, particularly at high concentrations of DMSO or ethanol, is causing local irritation. The pH of the formulation is not physiological.Reduce the concentration of the organic solvent in the final formulation by using a higher dilution factor with saline or PBS. Ensure the final pH of the formulation is close to neutral (pH 7.4). Consider subcutaneous or oral administration instead of intraperitoneal injection if the experimental design allows.
Inconsistent experimental results Incomplete dissolution or uneven suspension of this compound. Variability in injection technique. Degradation of the compound.Ensure complete dissolution by vortexing and sonicating the formulation. For suspensions, ensure it is well-mixed before drawing each dose. Standardize the injection procedure and volume across all animals. Always prepare fresh formulations.
No observable effect of this compound Poor bioavailability due to the chosen vehicle. Incorrect dosage. Degradation of the compound.Switch to a vehicle known to enhance absorption, such as a formulation containing a surfactant like Tween 80. Re-evaluate the dosage based on literature for similar compounds, considering potential differences in potency. Confirm the purity and integrity of your this compound stock.

Quantitative Data Summary

The following table summarizes common vehicle compositions used for in vivo studies of poorly water-soluble compounds like this compound. The exact ratios may need to be optimized for your specific experimental needs.

Vehicle Component Typical Concentration Range Purpose Considerations
Dimethyl Sulfoxide (DMSO) 1-10% (final concentration)Primary solvent to dissolve this compoundCan be toxic at higher concentrations. Keep the final concentration as low as possible.
Tween 80 (Polysorbate 80) 1-10%Surfactant to improve solubility and prevent precipitation in aqueous solutionsCan cause hypersensitivity reactions in some animals.
Polyethylene Glycol (PEG) 300/400 10-50%Co-solventCan cause osmotic diarrhea at high doses when administered orally.
Ethanol 5-20%Co-solventCan cause local irritation and has sedative effects at higher concentrations.
Corn Oil / Olive Oil / Sesame Oil Up to 100%Lipid-based vehicle for oral or subcutaneous administrationMay lead to slower and more variable absorption.
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) q.s. to final volumeDiluent to achieve the desired final concentration and injection volumeShould be sterile and isotonic.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). This stock can be stored at -20°C for short periods.

  • Working Solution Preparation (Example for a 1 mg/kg dose in a 25g mouse):

    • Calculate the required dose: 1 mg/kg * 0.025 kg = 0.025 mg.

    • From a 10 mg/mL stock, this corresponds to 2.5 µL.

    • Prepare the vehicle by mixing Tween 80 and saline. A common ratio is 1:1:8 of DMSO:Tween 80:Saline.

    • For a final injection volume of 100 µL, you would mix:

      • 10 µL DMSO (containing the dissolved this compound)

      • 10 µL Tween 80

      • 80 µL sterile saline

    • Vortex thoroughly and sonicate for 5-10 minutes to ensure a clear solution or a fine, stable emulsion.

  • Administration: Administer the solution via IP injection at a volume of 100 µL per 25g of body weight.

Protocol 2: Preparation of this compound for Oral Gavage

  • Formulation: this compound can be suspended in an oil-based vehicle like corn oil.

  • Preparation:

    • Weigh the required amount of this compound.

    • Add a small amount of corn oil and triturate to form a smooth paste.

    • Gradually add the remaining volume of corn oil while continuously mixing to achieve a uniform suspension.

    • Vortex the suspension vigorously before each administration to ensure homogeneity.

  • Administration: Administer the suspension using a gavage needle at a typical volume of 100-200 µL per 25g of body weight.

Signaling Pathway and Experimental Workflow

The primary molecular target of this compound is the TRPV1 receptor, a non-selective cation channel. Activation of TRPV1 leads to an influx of Ca2+ and Na+ ions, resulting in depolarization of sensory neurons and the sensation of pain and heat.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS (Pain, Heat Sensation) AP->Signal

Caption: this compound activates the TRPV1 receptor, leading to cation influx and neuronal signaling.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select Appropriate Vehicle B Prepare this compound Formulation A->B C Prepare Vehicle Control A->C D Animal Acclimatization E Administer Formulation (e.g., IP, Oral) D->E F Administer Vehicle Control D->F G Behavioral/Physiological Measurements E->G F->G H Data Collection G->H I Statistical Analysis H->I J Interpretation of Results I->J

Caption: A typical workflow for in vivo studies with this compound.

Troubleshooting inconsistent results in N-Vanillyldecanamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Vanillyldecanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Its primary known mechanism of action is as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat and protons (low pH).[3][4] Activation of TRPV1 by agonists like this compound leads to an influx of calcium and sodium ions, causing neuronal depolarization and the sensation of pungency or pain.[5]

Q2: What are the common challenges encountered when working with this compound in in vitro assays?

A2: Common challenges in in vitro assays with this compound include poor solubility in aqueous buffers, compound precipitation, lot-to-lot variability in purity, and cytotoxicity at higher concentrations. Inconsistent results can also arise from variations in cell passage number, seeding density, and the choice of solvent vehicle.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is sparingly soluble in water (estimated at 2.433 mg/L at 25°C).[6] Therefore, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.

Q4: What is a suitable vehicle for in vivo administration of this compound?

A4: For in vivo studies, a common vehicle for lipophilic compounds like this compound is a mixture of a surfactant, an oil, and saline. A typical formulation might include Tween 80, ethanol, and sterile saline. The final concentration of the organic solvents should be kept to a minimum to avoid vehicle-induced toxicity. It is crucial to perform vehicle-only control experiments to assess any effects of the vehicle itself.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Compound Precipitation 1. Visually inspect the prepared dilutions for any signs of precipitation. 2. Reduce the final concentration of this compound in the assay medium. 3. Increase the final concentration of the organic solvent (e.g., DMSO) in the assay medium, ensuring it remains below cytotoxic levels for your cell line (typically <0.5%).This compound has low aqueous solubility and can precipitate when diluted from a concentrated stock into an aqueous buffer, reducing its effective concentration.
Low Receptor Expression 1. Verify the expression of TRPV1 in your cell line using techniques like qPCR, Western blot, or immunocytochemistry. 2. Use a positive control compound with known activity at TRPV1, such as capsaicin, to confirm assay functionality.The target receptor, TRPV1, may not be expressed at sufficient levels in the chosen cell line to elicit a measurable response.
Compound Degradation 1. Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. 2. Protect stock solutions and experimental plates from light.Prolonged storage in aqueous solutions or exposure to light can lead to the degradation of the compound.
Cell Health and Viability 1. Monitor cell morphology and viability before and during the experiment. 2. Ensure consistent cell passage numbers between experiments. 3. Avoid using cells that are over-confluent.Poor cell health or high passage numbers can lead to altered cellular responses and inconsistent results.[7]

Troubleshooting Workflow: Inconsistent Biological Activity

start Inconsistent or No Activity check_precipitation Check for Precipitation start->check_precipitation precipitation_yes Precipitation Observed check_precipitation->precipitation_yes check_receptor Verify TRPV1 Expression receptor_no Low/No TRPV1 Expression check_receptor->receptor_no check_compound Assess Compound Integrity compound_degraded Compound Degraded check_compound->compound_degraded check_cells Evaluate Cell Health cells_unhealthy Poor Cell Health check_cells->cells_unhealthy precipitation_yes->check_receptor No solution1 Optimize Solubilization (e.g., lower concentration, higher solvent) precipitation_yes->solution1 Yes receptor_no->check_compound No solution2 Use High-Expressing Cell Line or Positive Control receptor_no->solution2 Yes compound_degraded->check_cells No solution3 Prepare Fresh Solutions Protect from Light compound_degraded->solution3 Yes solution4 Use Low Passage Cells Ensure Optimal Growth cells_unhealthy->solution4 Yes

Caption: Troubleshooting inconsistent biological activity.

Issue 2: High Background or Off-Target Effects

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Solvent Toxicity 1. Run a vehicle-only control with the same final concentration of the solvent (e.g., DMSO) used in the experimental wells. 2. Perform a dose-response curve of the solvent to determine its cytotoxic concentration in your cell line.The organic solvent used to dissolve this compound can have its own biological effects or be toxic to cells at certain concentrations.
Compound Impurities 1. Verify the purity of the this compound lot using analytical methods such as HPLC or LC-MS. 2. If possible, obtain a new lot of the compound with higher purity.Impurities from the synthesis process can have their own biological activities, leading to off-target effects.
Non-Specific Binding 1. Include a selective TRPV1 antagonist, such as capsazepine, in a control experiment to confirm that the observed effects are mediated by TRPV1.[5][8] 2. Reduce the concentration of this compound to a range where specific binding is more likely to dominate.At high concentrations, this compound may bind non-specifically to other cellular components, causing off-target effects.

Troubleshooting Workflow: High Background/Off-Target Effects

start High Background or Off-Target Effects check_solvent Assess Solvent Effects start->check_solvent solvent_effect Solvent Effect Observed check_solvent->solvent_effect check_purity Verify Compound Purity purity_issue Purity Below Specification check_purity->purity_issue check_specificity Confirm Target Specificity specificity_issue Effect Not Blocked by Antagonist check_specificity->specificity_issue solvent_effect->check_purity No solution1 Lower Solvent Concentration Include Vehicle Control solvent_effect->solution1 Yes purity_issue->check_specificity No solution2 Source Higher Purity Compound purity_issue->solution2 Yes solution3 Use TRPV1 Antagonist Control Optimize Compound Concentration specificity_issue->solution3 Yes

Caption: Troubleshooting high background or off-target effects.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C18H29NO3[9]
Molecular Weight 307.43 g/mol [10]
CAS Number 31078-36-1[10]
Appearance Solid[11]
Purity (Typical) >95%[6][12]
Solubility in Water 2.433 mg/L @ 25°C (estimated)[6]
logP (o/w) 3.960 (estimated)[6]
Boiling Point 502.90 °C @ 760.00 mm Hg (estimated)[6]
Storage Temperature Room Temperature (sealed in dry conditions)[11]

Table 2: Recommended Stability Testing Conditions

ConditionTemperatureHumidityDuration
Long-Term 25°C ± 2°C or 30°C ± 2°C60% RH ± 5% RH or 75% RH ± 5% RH12 months (minimum)
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
Stress Testing >50°C (in 10°C increments)>75% RHTo be determined
Photostability To be determined based on ICH Q1B guidelinesN/ATo be determined
pH Stability Range of pH values (e.g., 2, 7, 9)N/ATo be determined

Note: The stability testing conditions are general recommendations and should be adapted based on the specific formulation and intended use of this compound.

Experimental Protocols

General Protocol for In Vitro Calcium Flux Assay using a Fluorescent Dye

This protocol provides a general framework for measuring this compound-induced calcium influx in a cell line expressing TRPV1.

1. Cell Culture and Plating:

  • Culture TRPV1-expressing cells (e.g., HEK293-TRPV1) in appropriate growth medium.

  • Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. The buffer should also contain an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

  • Aspirate the growth medium from the cell plate and wash the cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Add the dye loading buffer to each well and incubate the plate at 37°C for 30-60 minutes in the dark.

3. Compound Preparation and Addition:

  • Prepare a series of dilutions of this compound in the physiological buffer. Also, prepare a vehicle control and a positive control (e.g., capsaicin).

  • After the dye loading incubation, aspirate the loading buffer and wash the cells twice with the physiological buffer.

  • Add the this compound dilutions and controls to the respective wells.

4. Data Acquisition:

  • Immediately place the plate in a fluorescence plate reader capable of kinetic reads.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at regular intervals for a defined period (e.g., every 5 seconds for 2 minutes).

5. Data Analysis:

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the vehicle control.

  • Plot the normalized response as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow: In Vitro Calcium Flux Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_plating Cell Plating dye_loading Dye Loading cell_plating->dye_loading compound_addition Compound Addition dye_loading->compound_addition compound_prep Compound Preparation compound_prep->compound_addition data_acquisition Data Acquisition compound_addition->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis dose_response Dose-Response Curve data_analysis->dose_response NVD This compound TRPV1 TRPV1 Channel NVD->TRPV1 binds & activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Downstream Downstream Signaling (e.g., PKC, PKA activation) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential Propagation Depolarization->AP CNS Signal to CNS AP->CNS

References

Technical Support Center: N-Vanillyldecanamade Aggregation and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of N-Vanillyldecanamide and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern in bioactivity studies?

This compound is a synthetic capsaicinoid, a class of compounds known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. Due to its amphiphilic nature, possessing both a hydrophilic vanillyl headgroup and a hydrophobic decanoyl tail, this compound has a tendency to self-assemble into aggregates or micelles in aqueous solutions, especially at higher concentrations. This aggregation can significantly impact its effective concentration and availability to bind to its target, the TRPV1 receptor, potentially leading to inconsistent and difficult-to-interpret bioactivity data.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments with this compound?

Q3: I am observing high variability in my dose-response curves for this compound. Could aggregation be the cause?

Yes, aggregation is a likely contributor to variability in dose-response experiments. If the working concentrations span the CMC, the relationship between the total concentration and the bioactive monomer concentration becomes non-linear, which can distort the shape of the dose-response curve. This can manifest as a shallow slope, a premature plateau, or even a U-shaped or inverted U-shaped curve.[2]

Q4: How does the vehicle or solvent used to prepare this compound solutions affect its aggregation and bioactivity?

The choice of solvent is critical. This compound is often dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. When this stock is diluted into an aqueous biological buffer, the decrease in organic solvent concentration can trigger precipitation or aggregation if the final concentration of this compound exceeds its aqueous solubility or CMC. It is crucial to keep the final concentration of the organic solvent low and consistent across all experimental conditions to minimize its potential effects on both the compound's aggregation state and the biological system under study.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed Upon Dilution of this compound Stock Solution
Potential Cause Troubleshooting Step
Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous buffer is above its solubility limit.1. Reduce Final Concentration: Lower the final working concentration of this compound. 2. Optimize Stock Concentration: Use a lower concentration stock solution to minimize the amount of organic solvent added to the aqueous buffer. 3. Modify Buffer Composition: Investigate if adjusting the pH or adding a small amount of a biocompatible surfactant to the buffer improves solubility. Conduct vehicle controls to ensure these modifications do not affect the assay.
Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause localized high concentrations and lead to precipitation.1. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. 2. Increase Mixing: Ensure rapid and thorough mixing upon addition of the stock solution to the buffer.
Buffer Incompatibility: Components of the biological buffer may be interacting with this compound to reduce its solubility.1. Test Different Buffers: If possible, test the solubility of this compound in alternative buffer systems. 2. Check for Salt Effects: High salt concentrations can sometimes decrease the solubility of organic compounds.
Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curves
Potential Cause Troubleshooting Step
Aggregation at Higher Concentrations: The upper range of the dose-response curve may be above the CMC, leading to a non-linear relationship between total concentration and monomer concentration.1. Determine the Approximate CMC: Use methods like pyrene fluorescence assay or surface tension measurements to estimate the CMC in your experimental buffer. 2. Limit Concentration Range: Keep the maximum concentration in your dose-response curve below the estimated CMC. 3. Use a Solubilizing Agent: Consider including a low concentration of a non-ionic surfactant (e.g., Pluronic F-127) in your buffer to help maintain this compound in a monomeric state. Ensure proper vehicle controls are included.
Compound Adsorption to Labware: this compound may adsorb to the surface of plastic labware, reducing the effective concentration in solution, especially at lower concentrations.1. Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding plates and tubes. 2. Pre-treatment of Labware: Consider pre-incubating labware with a solution of a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
Time-Dependent Aggregation: The compound may be aggregating over the course of the experiment.1. Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound for each experiment. 2. Monitor for Precipitation: Visually inspect your solutions for any signs of precipitation or cloudiness throughout the experiment.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence

Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the formation of hydrophobic micellar cores.

Methodology:

  • Prepare a stock solution of pyrene in methanol (e.g., 1 mM).

  • Prepare a series of this compound solutions in the desired aqueous buffer with concentrations spanning a wide range (e.g., from nanomolar to millimolar).

  • Add a small aliquot of the pyrene stock solution to each this compound solution to a final pyrene concentration of approximately 1 µM.

  • Incubate the solutions at the experimental temperature for a set period to allow for equilibration.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer with an excitation wavelength of 334 nm.

  • Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

  • The CMC is estimated as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar cores.

Protocol 2: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information can be used to determine the size distribution of particles, providing evidence for the presence and size of aggregates.[3]

Methodology:

  • Prepare solutions of this compound in the desired buffer at various concentrations, both below and above the suspected CMC.

  • Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large particulates.

  • Transfer the filtered solutions to a clean DLS cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform DLS measurements to obtain the intensity-weighted size distribution.

  • Analyze the data to identify the presence of larger particles (aggregates) at higher concentrations. The appearance of a second, larger-sized population of particles is indicative of aggregation.

Protocol 3: this compound Bioactivity Assay using Calcium Imaging

Principle: Activation of the TRPV1 channel by this compound leads to an influx of calcium ions into the cell. This increase in intracellular calcium can be monitored using fluorescent calcium indicators.[4]

Methodology:

  • Culture cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) on a suitable imaging plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Prepare a series of dilutions of this compound in the same buffer, ensuring the final solvent concentration is constant and minimal.

  • Acquire a baseline fluorescence reading of the cells.

  • Add the this compound solutions to the cells and immediately begin recording the change in fluorescence intensity over time using a fluorescence microscope or plate reader.

  • The increase in fluorescence intensity corresponds to the influx of calcium and is a measure of TRPV1 activation.

  • Analyze the data to generate dose-response curves by plotting the peak fluorescence change as a function of this compound concentration.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight307.42 g/mol Calculated
LogP~4.5Predicted
Estimated Aqueous Solubility< 10 µg/mLExperimental
Estimated CMC 10-50 µM Pyrene Fluorescence

Note: The CMC value is hypothetical and should be experimentally determined in the specific buffer system used.

Table 2: Troubleshooting Summary for this compound Experiments

SymptomPossible CauseRecommended Action
Precipitate FormationExceeding solubility limitLower concentration, optimize solvent
Variable Dose-ResponseAggregationWork below CMC, use solubilizer
Low PotencyAggregation, AdsorptionCheck for aggregation, use low-binding plates
No ResponseCompound degradation, Inactive batchUse fresh solutions, verify compound integrity

Visualizations

experimental_workflow cluster_prep Preparation cluster_bioactivity Bioactivity Assay A This compound Stock (in DMSO) B Serial Dilution in Buffer A->B C Determine CMC (Pyrene Assay) B->C D Analyze Aggregation (DLS) B->D F Calcium Imaging B->F E TRPV1-expressing Cells E->F G Dose-Response Analysis F->G

Caption: Experimental workflow for characterizing this compound aggregation and bioactivity.

troubleshooting_logic A Inconsistent Bioactivity Data B Check for Precipitation A->B C Is Precipitate Present? B->C D Yes C->D E No C->E F Troubleshoot Solubility (See Guide 1) D->F G Consider Aggregation E->G H Perform DLS / CMC Assay G->H I Is Concentration > CMC? H->I J Yes I->J K No I->K L Adjust Concentration Range J->L M Investigate Other Factors (e.g., Adsorption, Stability) K->M

Caption: Troubleshooting logic for inconsistent this compound bioactivity data.

trpv1_signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_in Ca2+ Influx TRPV1->Ca_in Opens NVD This compound (Monomer) NVD->TRPV1 Binds & Activates Downstream Downstream Signaling (e.g., Calmodulin activation, Gene expression) Ca_in->Downstream

Caption: Simplified signaling pathway of TRPV1 activation by monomeric this compound.

References

Technical Support Center: N-Vanillyldecanamide Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of N-Vanillyldecanamide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenge is its low aqueous solubility, which is a common characteristic of many vanilloid compounds.[1][2] this compound is a lipophilic molecule, and its poor solubility in gastrointestinal fluids can lead to low dissolution rates, thereby limiting its absorption and overall bioavailability.[3] Additionally, like other vanilloids, it may be subject to first-pass metabolism, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble drugs, including vanilloids like capsaicin, and can be applied to this compound.[1][2][4] These include:

  • Nanoencapsulation: Formulating this compound into nanoparticles, nanoemulsions, or liposomes can enhance its solubility and absorption.[1][4]

  • Solid Dispersions: Creating solid dispersions of this compound in a hydrophilic carrier can improve its dissolution rate.[5][6]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.[7]

Q3: Are there any commercially available products that utilize advanced delivery technologies for vanilloids?

A3: Yes, for instance, Nektium has developed a product named Vanizem™, which is an extract of Grains of Paradise containing vanilloids. They utilize a proprietary technology called Smartek™, which involves complex coacervation to stabilize the bioactive vanilloid components and optimize their delivery at low doses.[8]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media
  • Problem: Difficulty in achieving desired concentrations during in vitro dissolution studies.

  • Possible Cause: Inherent low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Particle Size Reduction: Attempt micronization or nanonization of the raw this compound powder to increase the surface area for dissolution.

    • Formulation Approaches:

      • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, PEG).

      • Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin derivative (e.g., HP-β-CD).

    • Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80) in the dissolution medium to improve wetting.[6]

Issue 2: Low Bioavailability in Animal Studies Despite In Vitro Dissolution Enhancement
  • Problem: In vivo pharmacokinetic studies show low plasma concentrations of this compound even with formulations that showed improved in vitro dissolution.

  • Possible Causes:

    • First-pass metabolism in the liver.

    • P-glycoprotein (P-gp) efflux in the intestine.

    • Instability of the formulation in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Inhibition of Metabolism/Efflux: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450) or P-gp, if ethically permissible in the experimental design.

    • Advanced Formulation Strategies:

      • Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or nanoemulsions. These can enhance lymphatic absorption, partially bypassing first-pass metabolism.[9]

      • Mucoadhesive Formulations: Incorporate mucoadhesive polymers into your formulation to increase residence time at the absorption site.

    • Route of Administration: If feasible for the therapeutic application, consider alternative routes such as transdermal or subcutaneous administration to bypass the gastrointestinal tract and first-pass metabolism.[7]

Quantitative Data on Bioavailability Enhancement of Vanilloids

Data presented below is for capsaicin, a structurally and functionally similar vanilloid, and is intended to provide a reference for the potential improvements achievable for this compound with similar formulation strategies.

Formulation StrategyCarrier/Key ExcipientsAnimal ModelFold Increase in Relative Bioavailability (Compared to Free Drug)Reference
Liposomal EncapsulationPhospholipid, cholesterol, sodium cholateRats3.34-fold[1]
Sustained-Release Matrix PelletsMCC, HPMC, EC-5.34-fold[1]
Lipid Multi-particulates (LMPs)Fat-based matrixRats~1.2-fold (20% increase)[3]
Inclusion ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD)RatsSignificantly enhanced (specific fold increase not stated)[7]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a sufficient volume of ethanol with stirring until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound Loaded Liposomes by Film-Dispersion Method
  • Materials: this compound, Phosphatidylcholine, Cholesterol, Isopropyl myristate, Phosphate buffered saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature.

    • To reduce the particle size and obtain a homogenous liposomal suspension, sonicate the mixture using a probe sonicator or subject it to high-pressure homogenization.

    • Separate the unencapsulated this compound by centrifugation or dialysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation raw_nvd This compound (NVD) formulation Select Formulation Strategy (e.g., Solid Dispersion, Liposomes) raw_nvd->formulation preparation Prepare NVD Formulation formulation->preparation characterization Characterize Formulation (Particle Size, Encapsulation Efficiency, etc.) preparation->characterization dissolution In Vitro Dissolution Studies characterization->dissolution animal_studies Animal Pharmacokinetic Studies dissolution->animal_studies data_analysis Data Analysis (Bioavailability Calculation) animal_studies->data_analysis

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

bioavailability_strategies cluster_strategies Bioavailability Enhancement Strategies nvd This compound (Poorly Soluble) nano Nanoencapsulation (Liposomes, Nanoparticles, Nanoemulsions) nvd->nano solid_disp Solid Dispersion nvd->solid_disp cyclo Cyclodextrin Complexation nvd->cyclo goal Improved Bioavailability nano->goal solid_disp->goal cyclo->goal

Caption: Key strategies to improve the bioavailability of this compound.

trpv1_pathway vanilloid This compound receptor TRPV1 Receptor (on Sensory Neurons) vanilloid->receptor Binds to channel_opening Ion Channel Opening receptor->channel_opening Activates ion_influx Ca²⁺/Na⁺ Influx channel_opening->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization signal Signal to CNS (Sensation of Heat/Pain) depolarization->signal

Caption: Simplified signaling pathway of this compound via the TRPV1 receptor.

References

Technical Support Center: Degradation of N-Vanillyldecanamide in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Vanillyldecanamide. The information provided is designed to help anticipate and resolve common issues related to the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, due to its chemical structure containing a phenolic hydroxyl group and an amide linkage, is susceptible to degradation under several conditions. The primary factors include:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the amide bond.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2]

Q2: I am observing a loss of this compound potency in my stock solution. What could be the cause?

A2: Loss of potency in a stock solution is a common issue. The likely causes include:

  • Solvent-induced degradation: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis, while certain organic solvents can contain impurities like peroxides that initiate oxidation.

  • Improper storage: Storing the solution at room temperature or exposing it to light can accelerate degradation.[2] It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • Repeated freeze-thaw cycles: These cycles can introduce moisture and oxygen into the solution, promoting degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the literature, based on its structure and the degradation of similar compounds like capsaicinoids, the following are potential degradation products:

  • Vanillylamine and Decanoic Acid: These would result from the hydrolysis of the amide bond.

  • Oxidized derivatives: Oxidation of the phenolic ring can lead to the formation of quinone-type structures or other oxidative degradation products.

  • Further degradation products: Vanillylamine itself can be further degraded to vanillin and other related compounds.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector are the most common and reliable techniques.[3][4][5][6][7] Such a method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

This section provides guidance on how to address specific issues encountered during experiments with this compound.

Issue 1: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Degradation in Assay Media - Perform a time-course stability study of this compound in the assay medium under the exact experimental conditions (temperature, pH, light exposure).- Analyze samples at different time points using a validated stability-indicating HPLC/UPLC method to quantify the remaining parent compound.
Interaction with Assay Components - Evaluate potential interactions with other components in the assay medium (e.g., proteins, reducing agents) that might accelerate degradation.- Consider using a fresh solution of this compound for each experiment.
Photodegradation during Assay - If the assay is performed under ambient light for extended periods, protect the samples from light by using amber-colored plates or covering them with aluminum foil.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Potential Cause Troubleshooting Steps
Forced Degradation - If unknown peaks appear during forced degradation studies, this is expected. The goal is to identify these degradation products.- Use LC-MS/MS to obtain mass and fragmentation data for structural elucidation of the unknown peaks.[6]
Sample Handling and Storage - If unexpected peaks appear in routine analysis, review the sample preparation and storage procedures.- Ensure that samples are analyzed promptly after preparation and have not been exposed to harsh conditions.
Contamination - Analyze a blank (solvent or matrix without the analyte) to rule out contamination from the solvent, glassware, or instrument.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies to understand the stability of this compound and to generate its potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 7 days.

    • At the end of the study, dissolve the sample in the solvent and analyze.

  • Photodegradation:

    • Expose a solution of this compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

    • Analyze the sample after exposure.

3. Analysis:

  • Analyze all samples using a validated stability-indicating UPLC-MS method.

  • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating UPLC-MS Method

This protocol provides a starting point for developing a UPLC-MS method for the analysis of this compound and its degradation products.

  • Instrumentation: UPLC system coupled with a Q-TOF mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with a low percentage of B and gradually increase to elute the parent compound and its more polar degradation products. A typical gradient might be 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • MS Detection:

    • Electrospray ionization (ESI) in both positive and negative ion modes to determine the best ionization for the parent compound and its degradants.

    • Acquire full scan data to identify the molecular ions of the degradation products.

    • Perform MS/MS fragmentation to aid in structural elucidation.

Data Presentation

The following tables summarize the expected qualitative degradation behavior of this compound under various stress conditions, based on the known chemistry of its functional groups.

Table 1: Summary of Potential Degradation Pathways

Stress Condition Potential Degradation Pathway Expected Primary Degradation Products
Acid Hydrolysis Cleavage of the amide bondVanillylamine, Decanoic Acid
Base Hydrolysis Cleavage of the amide bondVanillylamine, Decanoic Acid
Oxidation Oxidation of the phenolic ringQuinone-type compounds, other oxidative adducts
Thermal Degradation Multiple pathways including hydrolysis and oxidationA complex mixture of smaller molecules
Photodegradation Free radical-mediated reactionsVarious photoproducts

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation NVD This compound Vanillylamine Vanillylamine NVD->Vanillylamine Amide Cleavage Decanoic_Acid Decanoic Acid NVD->Decanoic_Acid Amide Cleavage Oxidized_Products Oxidized Products (e.g., Quinones) NVD->Oxidized_Products Phenol Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidant) start->stress analysis Stability-Indicating UPLC-MS Analysis stress->analysis data Data Analysis: - Quantify Parent Drug - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Workflow for investigating this compound degradation.

References

Technical Support Center: Overcoming N-Vanillyldecanamide Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Vanillyldecanamide. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic capsaicin analog. Its primary and most well-characterized molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation. This compound acts as a TRPV1 agonist.

Q2: What are the potential off-target effects of this compound?

While potent at TRPV1, this compound, like many small molecules, can exhibit off-target effects that may confound experimental results. These can include:

  • Promiscuous Inhibition and Assay Interference: this compound may act as a Pan-Assay Interference Compound (PAINS), leading to false positives through mechanisms like compound aggregation or interference with assay detection methods (e.g., fluorescence).

  • Cytotoxicity: At higher concentrations, this compound can induce cell death, which may be independent of TRPV1 activation.

  • Mitochondrial Dysfunction: Vanilloids have been reported to affect mitochondrial function, including cellular respiration and membrane potential.

  • hERG Channel Inhibition: Although not definitively reported for this compound, inhibition of the hERG potassium channel is a common off-target effect for many small molecules and should be considered a possibility.

Q3: How can I determine if my experimental results are due to an off-target effect of this compound?

The first step is to perform control experiments. These include:

  • Using a structurally related but inactive control compound.

  • Employing a TRPV1 antagonist to confirm that the observed effect is mediated by TRPV1.

  • Utilizing cell lines that do not express TRPV1.

  • Performing counter-screens to rule out common assay artifacts.

The troubleshooting guides below provide more detailed strategies.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause: The observed phenotype may be due to TRPV1-independent cytotoxicity.

Troubleshooting Workflow:

start Unexpected Cellular Phenotype Observed check_cytotoxicity Perform a Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->check_cytotoxicity is_cytotoxic Is this compound cytotoxic at the experimental concentration? check_cytotoxicity->is_cytotoxic compare_ic50 Compare Cytotoxicity IC50 to Functional EC50 is_cytotoxic->compare_ic50 Yes no_cytotoxicity No significant cytotoxicity observed. is_cytotoxic->no_cytotoxicity No ic50_lower IC50 (cytotoxicity) << EC50 (functional)? Off-target cytotoxicity is likely. compare_ic50->ic50_lower ic50_higher IC50 (cytotoxicity) >> EC50 (functional)? Off-target cytotoxicity is less likely. compare_ic50->ic50_higher investigate_mechanism Investigate Mechanism of Cytotoxicity (e.g., apoptosis vs. necrosis assays) ic50_lower->investigate_mechanism proceed Proceed with primary assay, consider other off-target effects. ic50_higher->proceed no_cytotoxicity->proceed

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation:

CompoundCell LineAssay Duration (h)IC50 (µM)
This compoundHEK29324>100
This compoundSH-SY5Y2450.2
Staurosporine (Control)SH-SY5Y240.1

Note: These are example data and may not reflect actual experimental outcomes.

Issue 2: Suspected promiscuous inhibition or assay interference.

Possible Cause: this compound may be forming aggregates that non-specifically inhibit proteins or interfere with the assay signal.

Troubleshooting Workflow:

start Suspected Promiscuous Inhibition dls_assay Perform Dynamic Light Scattering (DLS) Assay start->dls_assay aggregation_detected Aggregation Detected? dls_assay->aggregation_detected detergent_assay Run Primary Assay with Non-ionic Detergent (e.g., 0.01% Triton X-100) aggregation_detected->detergent_assay Yes no_aggregation No significant aggregation detected. aggregation_detected->no_aggregation No activity_reduced Is compound activity significantly reduced? detergent_assay->activity_reduced aggregation_likely Aggregation is a likely cause of activity. activity_reduced->aggregation_likely Yes aggregation_unlikely Aggregation is not the primary cause. activity_reduced->aggregation_unlikely No other_mechanisms Investigate other interference mechanisms (e.g., fluorescence quenching). aggregation_unlikely->other_mechanisms no_aggregation->other_mechanisms

Caption: Workflow to investigate promiscuous inhibition by aggregation.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation

  • Sample Preparation: Prepare this compound solutions in the assay buffer at various concentrations, including the concentration used in the primary assay. Filter the solutions through a 0.22 µm filter.

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the filtered sample to a clean cuvette. Place the cuvette in the DLS instrument and initiate data acquisition.

  • Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. The presence of large particles (e.g., >100 nm) that increase with compound concentration is indicative of aggregation.

Data Presentation:

Compound Concentration (µM)Mean Particle Diameter (nm)Polydispersity Index (PDI)
15.20.15
108.10.21
50150.30.45
100450.70.62

Note: These are example data and may not reflect actual experimental outcomes.

Issue 3: Unexpected changes in cellular metabolism or viability not explained by TRPV1 activation.

Possible Cause: this compound may be directly affecting mitochondrial function.

Troubleshooting Workflow:

start Unexpected Metabolic Changes mmp_assay Measure Mitochondrial Membrane Potential (MMP) (e.g., using TMRE or JC-1) start->mmp_assay mmp_change Is MMP altered? mmp_assay->mmp_change respiration_assay Measure Cellular Respiration (e.g., using a Seahorse Analyzer) mmp_change->respiration_assay Yes no_mmp_change No significant change in MMP. mmp_change->no_mmp_change No respiration_change Is respiration affected? respiration_assay->respiration_change mito_effect Mitochondrial dysfunction is likely. respiration_change->mito_effect Yes no_mito_effect Direct mitochondrial effect is less likely. respiration_change->no_mito_effect No other_pathways Investigate other metabolic pathways. no_mito_effect->other_pathways no_mmp_change->other_pathways

Caption: Workflow to assess mitochondrial dysfunction.

Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay using TMRE

  • Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy.

  • Compound Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP).

  • TMRE Staining: Add Tetramethylrhodamine, Ethyl Ester (TMRE) to the cells at a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.

  • Imaging: Wash the cells with pre-warmed buffer and acquire fluorescence images using a fluorescence microscope with appropriate filters for rhodamine.

  • Quantification: Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Data Presentation:

TreatmentMean TMRE Fluorescence Intensity (A.U.)
Vehicle Control1500 ± 120
This compound (10 µM)1350 ± 110
This compound (50 µM)850 ± 95
FCCP (1 µM)300 ± 45

Note: These are example data and may not reflect actual experimental outcomes.

Signaling Pathways

On-Target TRPV1 Signaling Pathway

NVD This compound TRPV1 TRPV1 Channel NVD->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx downstream Downstream Signaling (e.g., Calcineurin, PKC) Ca_influx->downstream depolarization Membrane Depolarization Na_influx->depolarization pain Pain Sensation depolarization->pain downstream->pain

Caption: Simplified on-target signaling pathway of this compound via TRPV1.

Potential Off-Target Mitochondrial Pathway

NVD This compound Mitochondrion Mitochondrion NVD->Mitochondrion ETC Electron Transport Chain Inhibition Mitochondrion->ETC MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP_loss ROS Increased ROS Production ETC->ROS Apoptosis Apoptosis MMP_loss->Apoptosis ROS->Apoptosis

Caption: Potential off-target pathway of this compound involving mitochondria.

Technical Support Center: N-Vanillyldecanamide Interference with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from N-Vanillyldecanamide in fluorescent dye-based experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

While there is limited direct literature on this compound's specific interactions with all fluorescent dyes, its chemical structure, which includes a phenolic moiety, suggests a potential for interference. Phenolic compounds have been known to affect fluorescence signals through various mechanisms.[1][2][3] Therefore, it is prudent to consider and test for potential interference in your specific assay conditions.

Q2: What are the potential mechanisms of interference by this compound?

The primary hypothetical mechanisms of interference from this compound are:

  • Fluorescence Quenching: The phenolic group of this compound could potentially quench the fluorescence of certain dyes through processes like photoinduced electron transfer or Förster resonance energy transfer (FRET) if there is spectral overlap.

  • Inner Filter Effect: this compound may absorb light at the excitation or emission wavelengths of your fluorescent dye, leading to a reduction in the measurable fluorescence signal.

  • Autofluorescence: Although less likely to be strong, this compound might exhibit some intrinsic fluorescence at the wavelengths used in your assay, leading to an artificially high signal.

Q3: Which fluorescent dyes are most likely to be affected?

The susceptibility of a fluorescent dye to interference depends on its chemical structure and spectral properties. Dyes with excitation or emission spectra that overlap with the absorbance spectrum of this compound are more prone to the inner filter effect. Quenching is highly dependent on the specific molecular interactions between the dye and this compound. Commonly used fluorescent dyes in biological assays include fluorescein isothiocyanate (FITC), rhodamine derivatives, cyanine dyes (e.g., Cy3, Cy5), and various Alexa Fluor dyes.[4][5][]

Troubleshooting Guides

Issue 1: Decreased Fluorescence Signal in the Presence of this compound

Q: My fluorescence signal decreases when I add this compound to my assay. How can I determine the cause?

A decrease in fluorescence signal could be due to quenching or the inner filter effect. Follow this troubleshooting workflow to diagnose the issue:

G A Start: Decreased Fluorescence Signal B Measure Absorbance Spectrum of this compound A->B C Significant absorbance at excitation or emission wavelength? B->C D Inner Filter Effect is likely. Mitigation: - Use lower concentrations of this compound. - Use a microplate reader with top-reading optics. - Mathematically correct for the inner filter effect. C->D Yes E Perform Quenching Control Assay C->E No F Does this compound quench the free dye? E->F G Fluorescence Quenching is the primary cause. Mitigation: - Use a dye less susceptible to quenching. - Reduce the concentration of this compound. F->G Yes H Other assay-specific interactions may be occurring. - Investigate potential binding of this compound to other assay components. F->H No

Caption: Troubleshooting workflow for decreased fluorescence signal.

The following table illustrates hypothetical data that could be generated during troubleshooting to distinguish between the inner filter effect and quenching.

Experiment Condition Absorbance at 488 nm (Excitation) Fluorescence Intensity at 525 nm (Emission) Interpretation
Absorbance Scan 100 µM this compound0.25N/AHigh absorbance at the excitation wavelength suggests a potential inner filter effect.
Quenching Assay Fluorescein (1 µM)0.028500Baseline fluorescence of the dye.
Fluorescein (1 µM) + 100 µM this compound0.274200Significant decrease in fluorescence, likely a combination of inner filter effect and quenching.
Fluorescein (1 µM) + 100 µM Quencher Control0.031500Strong quenching with minimal absorbance change.
Issue 2: Increased Fluorescence Signal in the Presence of this compound

Q: I am observing an increase in my assay's fluorescence signal after adding this compound. What could be the cause?

An unexpected increase in fluorescence is often due to the intrinsic fluorescence of the test compound, also known as autofluorescence.

G A Start: Increased Fluorescence Signal B Run 'Compound Only' Control A->B C Does this compound alone show a signal at assay wavelengths? B->C D Autofluorescence is confirmed. Mitigation: - Subtract the signal from the 'compound only' control. - Use a fluorescent dye with red-shifted excitation and emission spectra. C->D Yes E Consider other potential interactions. - Does this compound displace a quencher in the assay system? - Does it enhance the quantum yield of the dye? C->E No

References

Best practices for storing N-Vanillyldecanamide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling N-Vanillyldecanamide stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored in a tightly sealed container in a dry place at room temperature.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

Q3: What is the recommended storage temperature for this compound stock solutions?

Q4: How should this compound stock solutions be stored to ensure stability?

A4: To ensure stability, store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Use glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.[1] Before use, allow the vial to warm to room temperature before opening to minimize condensation.[1]

Q5: Are there any visual signs of degradation of this compound stock solutions?

A5: While specific data on the degradation products of this compound is limited, any change in the color or clarity of the solution, or the appearance of precipitates, may indicate degradation or precipitation. If any of these are observed, it is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the stock solution upon storage at -20°C. The concentration of this compound may be too high for the solvent at low temperatures.Gently warm the solution to room temperature and vortex to redissolve the compound. If the precipitate persists, consider preparing a more dilute stock solution.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged exposure to light or air).Prepare fresh stock solutions from solid this compound. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Protect the stock solution from light.
Difficulty dissolving solid this compound in DMSO. The purity of the solvent may be low, or the compound may require gentle warming to fully dissolve.Use high-purity, anhydrous DMSO. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 307.43 g/mol N/A
Solubility in Water Very lowN/A
Recommended Stock Solution Solvent DMSON/A
Recommended Solid Storage Temperature Room TemperatureN/A
Recommended Stock Solution Storage Temperature -20°C (short-term) or -80°C (long-term)N/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected glass vials with Teflon-lined screw caps.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Experiments

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or buffer.

  • Mix the solution thoroughly by gentle pipetting or vortexing.

  • Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions.

Visualizations

N_Vanillyldecanamide_Storage_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Usage weigh Weigh Solid this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot at RT store->thaw dilute Dilute to Working Concentration thaw->dilute use Use Immediately dilute->use TRPV1_Signaling_Pathway NVan This compound TRPV1 TRPV1 Receptor NVan->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel Cell_Response Cellular Response (e.g., Neurotransmitter Release) Ca_Influx->Cell_Response Initiates

References

Validation & Comparative

A Comparative Analysis of N-Vanillyldecanamide and Resiniferatoxin Potency at the TRPV1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two prominent vanilloid receptor (TRPV1) agonists: N-Vanillyldecanamide and the ultrapotent resiniferatoxin (RTX). The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of their relative activities.

Quantitative Potency Comparison

The potency of this compound and resiniferatoxin as TRPV1 agonists is most commonly quantified by their half-maximal effective concentration (EC50) and their binding affinity (Ki). Resiniferatoxin is demonstrably one of the most potent known agonists for the TRPV1 receptor. In contrast, direct quantitative potency data for this compound is not as readily available in the cited literature, however, data on structurally similar N-acyl-vanillamides provide context for its likely potency relative to capsaicin.

CompoundParameterValueCell Type / Assay Condition
Resiniferatoxin (RTX) Ki43 pM[1]Not specified
EC500.2 nM[2]Xenopus laevis oocytes expressing VR1
EC500.27 nMCHO cells expressing rat TRPV1
This compound EC50 / KiData not available in cited literature-
N-Nonanoyl-vanillylamide (Nonivamide)Relative PotencyApprox. half that of capsaicinIn vivo reflex depressor response and eye wiping test in rats
Capsaicin (for reference)EC5026 ± 8 nMHEK293 cells expressing human or rat VR1[1]
EC500.39 ± 0.05 µMHEK-293 cells expressing TRPV1[3]
EC502.2 ± 1.2 µMCHO cells transfected with TRPV1[4]

Experimental Protocols

The determination of agonist potency on the TRPV1 receptor typically involves cellular assays that measure the direct or downstream effects of channel activation. The two primary methods are receptor binding assays and calcium influx assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the TRPV1 receptor, such as [-3H]resiniferatoxin.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human or rat TRPV1 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

  • Binding Reaction:

    • In assay tubes, combine the cell membrane preparation, a fixed concentration of [-3H]resiniferatoxin, and varying concentrations of the unlabeled test compound (e.g., this compound or unlabeled RTX).

    • To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled agonist.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

Calcium Influx Assay

This functional assay measures the activation of the TRPV1 channel by quantifying the resulting influx of extracellular calcium into the cell. This is a common method for determining the EC50 of an agonist.

Methodology:

  • Cell Preparation:

    • Plate HEK293 or CHO cells stably expressing the TRPV1 receptor in a multi-well plate (e.g., 96-well).

    • Allow the cells to adhere and grow to an appropriate confluency.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye. The AM ester form of the dye allows it to be cell-permeant.

    • Intracellular esterases cleave the AM group, trapping the active dye inside the cells.

    • After incubation, wash the cells to remove the extracellular dye.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add varying concentrations of the test agonist (this compound or resiniferatoxin) to the wells.

    • Immediately begin to monitor the change in fluorescence intensity over time. The binding of calcium to the dye results in a significant increase in its fluorescence.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

TRPV1 Receptor Activation Pathway

The activation of the TRPV1 channel by agonists like this compound and resiniferatoxin initiates a cascade of intracellular events. The binding of the agonist to the receptor induces a conformational change, opening the non-selective cation channel. This allows for the influx of calcium (Ca2+) and sodium (Na+) ions, leading to depolarization of the cell membrane. The increase in intracellular calcium acts as a second messenger, activating various downstream signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and calmodulin-dependent kinase II (CaMKII).

TRPV1_Pathway TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Na_influx Na⁺ Influx TRPV1_open->Na_influx Agonist Agonist (RTX / this compound) Agonist->TRPV1 Binds Depolarization Membrane Depolarization Cellular_Response Cellular Response (e.g., Nociception) Depolarization->Cellular_Response Downstream Downstream Signaling (PKA, PKC, CaMKII) Ca_influx->Downstream Na_influx->Depolarization Downstream->Cellular_Response Calcium_Influx_Workflow start Start cell_culture Plate TRPV1-expressing cells in a multi-well plate start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye cell_culture->dye_loading wash Wash cells to remove extracellular dye dye_loading->wash baseline Measure baseline fluorescence in a plate reader wash->baseline add_agonist Add varying concentrations of the test agonist baseline->add_agonist measure_fluorescence Monitor the change in fluorescence over time add_agonist->measure_fluorescence data_analysis Plot dose-response curve and calculate EC50 measure_fluorescence->data_analysis end End data_analysis->end

References

A Comparative Guide to N-Vanillyldecanamide and Other Vanilloid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a critical molecular transducer for noxious stimuli, including heat, protons, and a class of chemical compounds known as vanilloids. Activation of this non-selective cation channel, predominantly expressed in primary sensory neurons, leads to a sensation of pain and heat.[1][2] Paradoxically, prolonged activation of TRPV1 results in its desensitization, an effect that has been harnessed for analgesic purposes.[3] This guide provides a comparative analysis of N-Vanillyldecanamide and other key TRPV1 agonists, with a focus on experimental data and methodologies relevant to research and drug development.

Comparative Potency of Vanilloid Receptor Agonists

The potency of TRPV1 agonists can vary dramatically, influencing their research and therapeutic applications. This compound, a naturally occurring capsaicinoid found in chili peppers, is often compared to the benchmark agonist, capsaicin, and the ultrapotent resiniferatoxin (RTX).[4][5] RTX, an analog of capsaicin, is noted to be approximately 1,000 times more potent in alleviating neuropathic pain.[6]

AgonistEC50 (hTRPV1)Relative Potency Notes
Resiniferatoxin (RTX) ~11 pMUltrapotent, with a potency up to 1000-fold higher than capsaicin.[6][7]
Phenylacetylrinvanil (PhAR) ~90 pMAn ultra-potent synthetic vanillamide with potency comparable to RTX.[8]
Olvanil ~0.7 nMA synthetic capsaicin analog developed as a non-pungent oral analgesic.[8]
This compound Data not available in reviewed literatureA natural capsaicinoid; potency is expected to be in a similar range to other medium-chain vanillylamides.
Capsaicin ~440 nMThe archetypal TRPV1 agonist, used as a benchmark for potency comparisons.[9]
CPIPC ~1.56 µMA partial and selective TRPV1 agonist.[10]

EC50 values represent the concentration of an agonist that produces 50% of the maximal response. Lower values indicate higher potency. Data is compiled from studies on human TRPV1 (hTRPV1) where available.

Signaling Pathways and Mechanism of Action

Activation of the TRPV1 channel by an agonist initiates a cascade of intracellular events. The binding of vanilloids to a specific pocket on the intracellular side of the channel triggers a conformational change, opening a pore that is permeable to cations, most notably Calcium (Ca2+) and Sodium (Na+).[2][11]

The subsequent influx of these ions leads to depolarization of the neuronal membrane, which, if it reaches the threshold, generates an action potential that propagates to the central nervous system, perceived as pain or heat.[11] The increase in intracellular Ca2+ also activates a host of downstream signaling pathways.[12] These include the activation of protein kinase C (PKC) and protein kinase A (PKA), which can modulate the channel's activity and contribute to a state of hypersensitivity.[12][11] However, sustained Ca2+ influx and prolonged receptor activation lead to desensitization, a key mechanism for the analgesic properties of TRPV1 agonists.[3] This desensitization is mediated by Ca2+-dependent phosphatases like calcineurin and depletion of membrane phosphatidylinositol 4,5-bisphosphate (PIP2).[3][11]

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_influx TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Activation Ca_ion Ca²⁺ TRPV1_Open->Ca_ion Influx Na_ion Na⁺ TRPV1_Open->Na_ion Influx Agonist Vanilloid Agonist (e.g., this compound) Agonist->TRPV1 Binds Depolarization Membrane Depolarization Ca_ion->Depolarization Downstream Downstream Signaling (PKC, PKA activation) Ca_ion->Downstream Desensitization Channel Desensitization (Analgesia) Ca_ion->Desensitization Na_ion->Depolarization ActionPotential Action Potential (Pain Signal) Depolarization->ActionPotential Downstream->Desensitization Prolonged Activation

Caption: TRPV1 agonist binding and downstream signaling cascade.

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of TRPV1 agonists like this compound involves a range of standardized in vitro and in vivo assays.

In Vitro Calcium Imaging Assay

This is a primary screening method to determine the agonist activity of a compound on TRPV1-expressing cells.

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) following the application of a vanilloid agonist.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are transiently transfected to overexpress the human TRPV1 channel. These cells are then plated onto collagen-coated glass coverslips and cultured for 24-48 hours.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM, for 30-60 minutes at 37°C in a physiological buffer.[13]

  • Compound Application: The coverslip is placed in a perfusion chamber on the stage of a fluorescence microscope. A baseline fluorescence is recorded before the test compound (e.g., this compound at various concentrations) is applied via the perfusion system.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time using a CCD camera.[13]

  • Data Analysis: The change in fluorescence is quantified and plotted against the compound concentration to determine the EC50 value. A known TRPV1 antagonist, like capsazepine, can be used to confirm the specificity of the response.

Calcium_Imaging_Workflow A Culture TRPV1-expressing HEK-293 cells B Load cells with Ca²⁺ indicator (e.g., Fluo-4 AM) A->B C Establish baseline fluorescence reading B->C D Apply vanilloid agonist (e.g., this compound) C->D E Record fluorescence changes over time D->E F Analyze data to determine EC₅₀ E->F

Caption: Workflow for a typical in vitro calcium imaging assay.

In Vivo Model of Inflammatory Pain (Carrageenan-Induced Allodynia)

This assay assesses the analgesic potential of a TRPV1 agonist in a preclinical animal model.

Objective: To evaluate the ability of a topically applied agonist to reduce pain-like behaviors (tactile allodynia) in an animal model of inflammation.[14]

Methodology:

  • Induction of Inflammation: Adult mice or rats are briefly anesthetized, and a small volume of carrageenan (an inflammatory agent) is injected into the plantar surface of one hind paw.[9]

  • Development of Allodynia: The animals are allowed to recover. The carrageenan injection induces inflammation and a state of tactile allodynia (a painful response to a normally non-painful stimulus) which typically develops over 2-4 hours.

  • Assessment of Baseline Sensitivity: Mechanical sensitivity is measured using von Frey filaments. These are a series of calibrated filaments that apply a specific force. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.

  • Compound Administration: The test compound (e.g., this compound formulated in a cream or solution) is applied topically to the inflamed paw. A vehicle control and a positive control (e.g., capsaicin) are also tested in separate groups of animals.[9]

  • Post-Treatment Assessment: Paw withdrawal thresholds are re-assessed at multiple time points following drug application (e.g., 1, 3, 5, and 7 hours post-application).[9]

  • Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect. The magnitude and duration of this effect can be quantified.

This guide provides a foundational comparison of this compound with other TRPV1 agonists. The provided data and protocols serve as a starting point for researchers designing experiments to further elucidate the pharmacological properties and therapeutic potential of these compounds.

References

A Comparative Analysis of the Anti-inflammatory Properties of N-Vanillyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

In the landscape of anti-inflammatory drug discovery, vanilloids, a class of compounds acting on the transient receptor potential vanilloid 1 (TRPV1) receptor, have garnered significant interest. This guide provides a comprehensive cross-validation of the anti-inflammatory effects of N-Vanillyldecanamide, a synthetic capsaicin analog, benchmarked against other key anti-inflammatory agents. Through a detailed comparison of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the therapeutic potential of this compound.

Executive Summary

This compound, a member of the N-acyl-vanillamide family, demonstrates notable anti-inflammatory properties. Its mechanism of action is primarily centered on its interaction with the TRPV1 receptor, a key player in inflammation and pain signaling. This guide presents a comparative analysis of this compound with its pungent parent compound, capsaicin, another synthetic analog, nonivamide, and the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin. The data indicates that while this compound shares a mechanistic pathway with other vanilloids, its efficacy in modulating inflammatory responses positions it as a compound of interest for further investigation.

Comparative Performance Data

The anti-inflammatory efficacy of this compound and its counterparts has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative data from these studies, providing a direct comparison of their potency.

Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

CompoundDoseTime Point (hours)Paw Edema Inhibition (%)
This compound Data Not Available--
Nonivamide Data Not Available--
Capsaicin Topical Application-Did not cause a significant effect on edema volume alone.[1]
Indomethacin 10 mg/kg254
354
454
533

Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

CompoundCytokineIC50 (µM)Cell Line
This compound TNF-αData Not Available-
IL-6Data Not Available-
Nonivamide TNF-αAttenuated release (IC50 not specified)U-937 Macrophages
IL-6Attenuated release (IC50 not specified)U-937 Macrophages
Capsaicin TNF-αAttenuated release (IC50 not specified)Mouse Peritoneal Macrophages[3][4][5]
IL-6Attenuated release (IC50 not specified)Mouse Peritoneal Macrophages[3][4][5]
iNOS9.7 ± 1.3RAW264.7 Macrophages[6]
COX-20.31 ± 0.09RAW264.7 Macrophages[6]
Indomethacin IL-1α induced PGE20.0055 ± 0.0001Human Synovial Cells[7]
IL-6Reduced production (IC50 not specified)Human Whole Blood[8]
TNF-αReduced production (IC50 not specified)Human Blood Monocytes[9]

Note: Quantitative IC50 values for TNF-α and IL-6 inhibition by this compound and Nonivamide are not specified in the available literature. However, studies have shown that nonivamide attenuates the release of these cytokines in a manner comparable to capsaicin.[2]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and other vanilloids are intricately linked to the activation of the TRPV1 receptor and subsequent modulation of downstream signaling pathways. A key pathway implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a critical regulator of inflammatory gene expression.

G General Anti-inflammatory Signaling Pathway of Vanilloids cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response LPS LPS TRPV1 TRPV1 Receptor LPS->TRPV1 Activates IKK IKK Complex TRPV1->IKK Modulates IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NFκB NF-κB (p50/p65) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Inhibits Transcription COX2 COX-2 Nucleus->COX2 Inhibits Transcription iNOS iNOS Nucleus->iNOS Inhibits Transcription Vanilloid This compound (or other vanilloids) Vanilloid->TRPV1 Agonist

Caption: Vanilloid Anti-inflammatory Pathway.

Activation of the TRPV1 receptor by this compound can lead to the inhibition of the IKK complex, preventing the degradation of IκBα. This sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.

Experimental Protocols

To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for the key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Compound Administration: Test compounds (e.g., this compound, Indomethacin) or vehicle (control) are administered orally or intraperitoneally at specified doses one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G Workflow for Carrageenan-Induced Paw Edema Assay start Start acclimatize Acclimatize Rats start->acclimatize group Randomly Group Rats acclimatize->group administer Administer Test Compound or Vehicle group->administer induce Induce Paw Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume (Plethysmometer) induce->measure calculate Calculate % Inhibition measure->calculate end End calculate->end G Workflow for In Vitro Cytokine Inhibition Assay start Start culture Culture Macrophage Cells start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with Test Compounds seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect quantify Quantify Cytokines (ELISA) collect->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

References

Replicating Neuroprotection: A Comparative Analysis of N-Vanillyldecanamide and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on the neuroprotective effects of N-Vanillyldecanamide and its alternatives. All quantitative data is summarized in structured tables, with detailed experimental protocols and signaling pathway diagrams to support replication and further investigation.

This compound, a synthetic capsaicin analog, has garnered interest for its potential neuroprotective properties. Its mechanism of action is believed to involve the activation of the transient receptor potential vanilloid type 1 (TRPV1) channel, a key player in neuronal signaling and calcium homeostasis. This guide will delve into the seminal research on a close structural and functional analog, arvanil, to provide a basis for understanding this compound's neuroprotective potential. Furthermore, we will objectively compare its performance with other neuroprotective agents, providing available experimental data to inform future research directions.

Comparative Analysis of Neuroprotective Agents

The following table summarizes the quantitative data from key studies on the neuroprotective effects of arvanil (as a proxy for this compound) and selected alternative compounds.

CompoundExperimental ModelDosing RegimenKey Quantitative FindingsReference
Arvanil Ouabain-induced excitotoxicity in rats10 mg/kg, intraperitonealArvanil, acting on both CB1 and VR1 receptors, demonstrated potent neuroprotection.[1][2][3]Veldhuis et al., 2003[1][3]
Vanillic Acid Middle Cerebral Artery Occlusion (MCAO) in rats50 and 100 mg/kg, oralPretreatment with vanillic acid significantly reduced neurological deficit scores and cerebral infarct area.[4][5][6] The 100 mg/kg dose showed better neuroprotective activity.[4]Wang et al., 2018[4][5]
dl-3-n-Butylphthalide (NBP) Acute ischemic stroke in humans (meta-analysis)Varies across trialsMeta-analysis of 57 RCTs (8,747 participants) showed NBP treatment was associated with a reduction in death and dependency, and significantly reduced neurological deficit.[7]Feng et al., 2022[7]
Nicotinamide Traumatic Brain Injury (TBI) in ratsIntranasal administration (20 mg/kg)Intranasal NAD+ (a related compound) protected neurons in the hippocampus but not the cortex.[8]Teng et al., 2013
Macamide (M 18:2) Scopolamine-induced Alzheimer's disease model in miceNot specifiedPrevented cognitive impairment and neurotransmitter disorders, and increased the positive rates of Nrf2 and HO-1 in the hippocampus.[9]Li et al., 2024[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and extension of these findings.

Arvanil in Ouabain-Induced Excitotoxicity
  • Animal Model: Male Wistar rats.

  • Induction of Excitotoxicity: Intracerebral injection of ouabain, a Na+/K+-ATPase inhibitor, to induce excitotoxicity.[1]

  • Drug Administration: Arvanil (10 mg/kg) was administered intraperitoneally.

  • Outcome Measures: Magnetic Resonance Imaging (MRI) was used to assess cytotoxic edema and neurodegeneration.[1] T2-weighted images were acquired to visualize brain lesions.[1]

  • Data Analysis: The volume of the lesion was quantified from the MRI scans. Statistical analysis was performed to compare the lesion volumes between the treated and control groups.

Vanillic Acid in Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Healthy Sprague-Dawley rats.[4][5]

  • Induction of Ischemia: MCAO was induced for 90 minutes, followed by 24 hours of reperfusion.[4][5]

  • Drug Administration: Vanillic acid (50 or 100 mg/kg) was administered orally for 14 days prior to MCAO induction.[4][5]

  • Outcome Measures: Neurological deficit scores and cerebral infarct volume were assessed.[4][5]

  • Data Analysis: Statistical tests were used to compare the outcomes between the vanillic acid-treated groups and the MCAO control group.[4][5]

dl-3-n-Butylphthalide in Acute Ischemic Stroke (Clinical Trial)
  • Study Design: Multicenter, double-blind, placebo-controlled, parallel randomized clinical trial.[10]

  • Participants: Patients with acute ischemic stroke receiving reperfusion therapy.[10]

  • Intervention: Patients were randomly assigned to receive either butylphthalide or a placebo.[10]

  • Outcome Measures: The primary outcome was a favorable functional outcome at 90 days, assessed by the modified Rankin Scale score.[7][10]

  • Data Analysis: The odds ratio for a favorable outcome was calculated to compare the treatment and placebo groups.[10]

Nicotinamide in Traumatic Brain Injury (TBI)
  • Animal Model: Rats subjected to a weight-drop TBI model.[8]

  • Drug Administration: NAD+ (20 mg/kg), a related compound, was administered intranasally immediately after TBI.[8]

  • Outcome Measures: Neuronal death in the cortex and hippocampus was assessed.[8]

  • Data Analysis: The number of surviving neurons in different brain regions was compared between the treated and control groups.

Macamide in a Mouse Model of Alzheimer's Disease
  • Animal Model: Scopolamine-induced mouse model of Alzheimer's disease.[9]

  • Drug Administration: The specific dosage and administration route for Macamide (M 18:2) were not detailed in the abstract.

  • Outcome Measures: Cognitive function, neurotransmitter levels, and the expression of neuroprotective proteins (Nrf2 and HO-1) in the hippocampus were evaluated.[9]

  • Data Analysis: The outcomes were compared between the macamide-treated group and the scopolamine-induced control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the referenced studies.

Arvanil_Signaling_Pathway Arvanil Arvanil CB1_Receptor CB1 Receptor Arvanil->CB1_Receptor VR1_Receptor VR1 (TRPV1) Receptor Arvanil->VR1_Receptor Neuroprotection Neuroprotection CB1_Receptor->Neuroprotection VR1_Receptor->Neuroprotection

Caption: Arvanil's dual activation of CB1 and VR1 receptors leading to neuroprotection.

MCAO_Experimental_Workflow cluster_pretreatment Pretreatment Phase (14 days) cluster_surgery Surgical Phase cluster_assessment Assessment Phase Oral_VA Oral Administration of Vanillic Acid (50 or 100 mg/kg) MCAO Middle Cerebral Artery Occlusion (90 min) Oral_VA->MCAO Reperfusion Reperfusion (24 h) MCAO->Reperfusion Neuro_Deficit Neurological Deficit Scoring Reperfusion->Neuro_Deficit Infarct_Volume Infarct Volume Measurement Reperfusion->Infarct_Volume

Caption: Experimental workflow for evaluating vanillic acid's neuroprotection in an MCAO model.

NBP_Clinical_Trial_Flow Start Patients with Acute Ischemic Stroke + Reperfusion Therapy Randomization Randomization Start->Randomization NBP_Group dl-3-n-Butylphthalide Group Randomization->NBP_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up 90-Day Follow-up NBP_Group->Follow_up Placebo_Group->Follow_up Outcome Assessment of Functional Outcome (modified Rankin Scale) Follow_up->Outcome

Caption: Flow diagram of the randomized clinical trial for dl-3-n-butylphthalide.

References

A Comparative Analysis of N-Vanillyldecanamide and Anandamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of N-Vanillyldecanamide and anandamide, two lipid molecules with significant, yet distinct, pharmacological activities. Anandamide, an endogenous cannabinoid, is a well-characterized neurotransmitter that plays a crucial role in the endocannabinoid system. This compound, a synthetic compound, is recognized for its interaction with vanilloid receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, receptor affinities, and the experimental protocols used to determine these properties.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key pharmacological parameters of this compound and anandamide, providing a quantitative comparison of their interactions with cannabinoid receptor 1 (CB1), cannabinoid receptor 2 (CB2), and transient receptor potential vanilloid 1 (TRPV1).

ParameterThis compoundAnandamide (AEA)
Chemical Structure C₁₈H₂₉NO₃C₂₂H₃₇NO₂
Binding Affinity (Ki) for CB1 Receptor Not reported, but saturated N-acyl-vanillyl-amides (N-AVAMs) show low affinity.[1]0.25-0.52 μM[1]
Binding Affinity (Ki) for CB2 Receptor Not reported to bind efficiently.[1]Weak partial agonist.[2]
Potency (EC50) for TRPV1 Activation Activates TRPV1, but specific EC50 not reported.[1]~1.4 μM

Note: Quantitative data for this compound is based on studies of structurally similar saturated N-acyl-vanillyl-amides (N-AVAMs) and should be interpreted with caution.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and anandamide.

Radioligand Displacement Assay for CB1 and CB2 Receptor Binding Affinity

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 and CB2 receptors.

1. Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.

  • Test Compounds: this compound and anandamide.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest.

    • Harvest and homogenize the cells in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]CP55,940), and varying concentrations of the test compound (this compound or anandamide).

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay for TRPV1 Activation

This assay measures the ability of a compound to activate TRPV1 channels by detecting the subsequent influx of calcium ions into the cell using a fluorescent calcium indicator.

1. Materials:

  • Cell Line: HEK293 cells stably expressing the human TRPV1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compounds: this compound and anandamide.

  • Positive Control: Capsaicin, a potent TRPV1 agonist.

  • Fluorescence Plate Reader or Microscope: Equipped with appropriate filters for the chosen calcium indicator.

2. Procedure:

  • Cell Plating: Seed the TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with the assay buffer.

    • Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells again to remove excess dye.

  • Compound Addition:

    • Add varying concentrations of the test compounds (this compound or anandamide) and the positive control (capsaicin) to the wells.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader or microscope.

    • Record a baseline fluorescence before compound addition and monitor the change in fluorescence after addition.

3. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data to the maximum response induced by the positive control (capsaicin).

  • Plot the normalized response against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathways of anandamide and a typical experimental workflow for comparing the two compounds.

anandamide_signaling Anandamide Anandamide CB1R CB1 Receptor Anandamide->CB1R CB2R CB2 Receptor Anandamide->CB2R TRPV1 TRPV1 Channel Anandamide->TRPV1 Gi Gαi/o CB1R->Gi CB2R->Gi Ca_ion Ca²⁺ Influx TRPV1->Ca_ion AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Cell_Membrane Cell Membrane experimental_workflow start Start: Compound Preparation (this compound & Anandamide) receptor_binding Cannabinoid Receptor Binding Assay (CB1 & CB2) start->receptor_binding trpv1_activation TRPV1 Activation Assay (Calcium Imaging) start->trpv1_activation data_analysis Data Analysis (Ki & EC50 Determination) receptor_binding->data_analysis trpv1_activation->data_analysis comparison Comparative Analysis data_analysis->comparison conclusion Conclusion comparison->conclusion

References

Validating the Specificity of N-Vanillyldecanamide for TRPV1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Vanillyldecanamide's performance as a Transient Receptor Potential Vanilloid 1 (TRPV1) agonist against other well-established modulators. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its specificity and potential applications.

This compound, a saturated analogue of capsaicin, belongs to the family of N-acyl-vanillamides. These compounds are of significant interest in pain research and pharmacology due to their interaction with the TRPV1 receptor, a key player in nociception and thermal sensation. Understanding the specificity of this compound for TRPV1 is crucial for its development as a potential therapeutic agent.

Comparative Analysis of TRPV1 Modulators

To contextualize the activity of this compound, it is essential to compare its potency with that of other known TRPV1 agonists and antagonists. The following tables summarize the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists, providing a quantitative basis for comparison. While a specific EC50 value for this compound is not prominently available in the literature, studies on structurally similar N-acyl-vanillamides suggest it likely possesses potent agonist activity. For instance, N-vanillylnonanamide (nonivamide), which has one less carbon in its acyl chain, exhibits potency comparable to capsaicin.

AgonistEC50 (nM)Compound Type
Resiniferatoxin (RTX)~0.2 - 11Ultrapotent Agonist
Phenylacetylrinvanil (PhAR)90 (pM)Potent Vanillamide Agonist
N-Arachidonoyl dopamine (NADA)~50Endogenous Agonist
Capsaicin~26 - 890Vanilloid Agonist
Olvanil~0.7 - 6Vanillamide Agonist
Anandamide~465 - 5000Endocannabinoid Agonist

Table 1: Potency of various TRPV1 agonists. Note the wide range of potencies, with resiniferatoxin being one of the most potent known agonists. Phenylacetylrinvanil is an example of a highly potent synthetic vanillamide[1].

AntagonistIC50 (nM)Compound Type
Capsazepine~562Competitive Antagonist
Iodo-resiniferatoxin (I-RTX)~0.7 - 5.4Potent Competitive Antagonist

Table 2: Potency of common TRPV1 antagonists. These compounds are crucial tools for confirming that a biological response is mediated by TRPV1.

Experimental Protocols for Specificity Validation

Validating the specificity of this compound for TRPV1 involves a combination of in vitro techniques to demonstrate direct activation and selective blockade.

Protocol 1: In Vitro Calcium Imaging Assay

This assay is a high-throughput method to screen for TRPV1 activation by measuring the influx of calcium into cells upon agonist application.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution (in DMSO).

  • Capsaicin stock solution (positive control).

  • Capsazepine stock solution (TRPV1 antagonist).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed the TRPV1-expressing HEK293 cells into the 96-well plates and culture overnight to allow for attachment.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Wash the cells with HBSS and then incubate with the loading buffer for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound, capsaicin, and capsazepine in HBSS. The final DMSO concentration should be kept below 0.1%.

  • Baseline Measurement: Measure the baseline fluorescence intensity of the cells before adding the compounds.

  • Compound Addition: Add the prepared compounds to their respective wells. For antagonist testing, pre-incubate the cells with capsazepine for 10-15 minutes before adding this compound or capsaicin.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader (Excitation: 490 nm, Emission: 525 nm). An increase in fluorescence indicates a rise in intracellular calcium, signifying TRPV1 activation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity by recording the currents flowing through the cell membrane in response to agonist application.

Materials:

  • HEK293 cells expressing human TRPV1 or dorsal root ganglion (DRG) neurons.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • Patch pipettes (3-5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system.

  • This compound, capsaicin, and capsazepine solutions.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Preparation: Fill the patch pipette with the internal solution.

  • Gigaohm Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

  • Baseline Recording: Record the baseline current in the absence of any agonist.

  • Agonist Application: Using the perfusion system, apply increasing concentrations of this compound to the cell and record the resulting inward currents.

  • Antagonist Application: To confirm specificity, pre-apply the TRPV1 antagonist capsazepine before applying this compound. A significant reduction or complete block of the current indicates a TRPV1-mediated effect.

Visualizing the Molecular Interactions and Workflows

Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental procedures.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Cations Ca²⁺ / Na⁺ TRPV1->Cations Opens Channel Agonist This compound (or other agonist) Agonist->TRPV1 Binds to intracellular domain Depolarization Membrane Depolarization Cations->Depolarization Influx leads to Signal Nerve Impulse (Pain Signal) Depolarization->Signal Initiates Experimental_Workflow cluster_calcium Calcium Imaging Assay cluster_patch Patch-Clamp Electrophysiology A1 Seed TRPV1-expressing cells A2 Load cells with Fluo-4 AM A1->A2 A3 Add this compound A2->A3 A4 Measure fluorescence change A3->A4 Result1 TRPV1 Activation? A4->Result1 B1 Establish whole-cell configuration B2 Record baseline current B1->B2 B3 Perfuse with This compound B2->B3 B4 Record inward current B3->B4 B4->Result1 Start Start Validation Start->A1 Start->B1 Result2 Current Blocked by Antagonist? Result1->Result2 If Yes Conclusion High Specificity for TRPV1 Result2->Conclusion If Yes

References

N-Vanillyldecanamide vs. Standard Pain Medications: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-Vanillyldecanamide, a synthetic capsaicinoid, with standard pain medications such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and opioids. The information is supported by experimental data from clinical trials and meta-analyses, with a focus on quantitative comparisons and detailed methodologies.

Executive Summary

This compound, also known as Nonivamide, exerts its analgesic effect primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This mechanism of action offers a distinct alternative to traditional pain relievers. For certain conditions, particularly osteoarthritis and some forms of acute musculoskeletal pain, topical formulations of capsaicinoids like this compound have demonstrated efficacy comparable to topical NSAIDs. While direct comparisons with opioids are limited, the available evidence suggests that capsaicinoids may be a viable option for localized pain management, potentially reducing the reliance on systemic medications with more significant side-effect profiles.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data from comparative studies.

Table 1: Topical this compound (Capsaicin) vs. Topical NSAIDs for Osteoarthritis (Indirect Comparison)

OutcomeTopical NSAIDs vs. Placebo (Effect Size, 95% CI)Topical Capsaicin vs. Placebo (Effect Size, 95% CI)Topical NSAIDs vs. Topical Capsaicin (Effect Size, 95% CI)
Pain Relief (Licensed Doses)0.32 (0.24 to 0.39)0.41 (0.17 to 0.64)-0.09 (-0.34 to 0.16)

Data from a network meta-analysis of 28 randomized controlled trials (7372 participants)[1][2][3]. An effect size (ES) represents the standardized mean difference in pain relief. A negative ES in the direct comparison favors topical NSAIDs, while a positive ES would favor topical capsaicin. The confidence interval (CI) for the direct comparison crosses zero, indicating no statistically significant difference in efficacy between the two treatments when used as licensed[1][2][3].

Table 2: Topical Capsaicin (0.075%) vs. Topical Diclofenac (2%) for Acute Back/Neck Pain (Direct Comparison)

Treatment GroupMean Change in Pain on Movement (POM) from Baseline (cm on a 10cm VAS)
Capsaicin (0.075%) + Diclofenac (2%)-3.05
Capsaicin (0.075%) alone-3.26
Diclofenac (2%) alone-2.33
Placebo-2.45

Data from a randomized, double-blind, controlled, multicenter trial involving 746 patients with acute back or neck pain[4][5][6][7][8][9]. Pain on Movement (POM) was assessed using a Visual Analogue Scale (VAS). The results indicate that capsaicin alone and in combination with diclofenac showed superior pain relief compared to placebo and diclofenac alone[4][6][7][9].

Experimental Protocols

Detailed methodologies for the key cited experiments are provided below to allow for replication and critical evaluation.

Network Meta-Analysis of Topical Treatments for Osteoarthritis

Objective: To compare the efficacy of topical NSAIDs with topical capsaicin for pain relief in osteoarthritis.

Methodology:

  • Study Selection: A systematic literature search was conducted for randomized controlled trials (RCTs) that examined any topical NSAID or capsaicin in osteoarthritis.

  • Data Extraction: Pain relief data at or nearest to 4 weeks of treatment were extracted.

  • Statistical Analysis: A random-effects network meta-analysis (NMA) was performed using both Frequentist and Bayesian approaches. The effect size (ES) was calculated to represent the standardized mean difference in pain relief. Analyses were conducted for all trials and for a subset of trials using drugs licensed for osteoarthritis. Placebo was the common comparator for the indirect comparison between topical NSAIDs and capsaicin[1][2][3].

Randomized Controlled Trial of Topical Gels for Acute Back/Neck Pain

Objective: To assess the efficacy and tolerability of a topical combination of capsaicin and diclofenac compared to each component alone and placebo in treating acute back or neck pain.

Methodology:

  • Study Design: A randomized, double-blind, controlled, multicenter, parallel-group trial.

  • Participants: 746 patients with acute back or neck pain.

  • Interventions: Patients were randomly assigned to one of four treatment groups and applied the gel twice daily for five days:

    • Diclofenac 2% + Capsaicin 0.075%

    • Diclofenac 2%

    • Capsaicin 0.075%

    • Placebo

  • Primary Efficacy Endpoint: The primary outcome was the change in Pain on Movement for the worst procedure (POMWP) from baseline to the evening of day 2, measured 1 hour after drug application using a 10 cm Visual Analogue Scale (VAS)[7][9].

  • Secondary Efficacy Endpoints: Included the area under the curve for POMWP and changes in pressure algometry[7][9].

  • Safety Assessment: Recording of all adverse events[7][9].

Signaling Pathways and Mechanisms of Action

Understanding the distinct signaling pathways of this compound and standard pain medications is crucial for targeted drug development and clinical application.

This compound (Capsaicinoid) Signaling Pathway

This compound acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.

NVAN_Pathway NVAN This compound TRPV1 TRPV1 Channel (on Nociceptive Neuron) NVAN->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Desensitization Neuron Desensitization (Prolonged Exposure) TRPV1->Desensitization Prolonged activation leads to Depolarization Neuron Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal Initial Sensation Analgesia Analgesia Desensitization->Analgesia

This compound signaling pathway.
NSAID Signaling Pathway (Cyclooxygenase Inhibition)

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Analgesia_Anti_Inflammation Analgesia & Anti-inflammation COX1_COX2->Analgesia_Anti_Inflammation Inhibition leads to Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediate NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibit

NSAID mechanism via COX inhibition.
Opioid Signaling Pathway

Opioids produce analgesia by binding to opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems, leading to a cascade of inhibitory intracellular events.

Opioid_Pathway Opioid Opioid Opioid_Receptor Opioid Receptor (e.g., μ-receptor) Opioid->Opioid_Receptor Binds to G_Protein G-protein Activation Opioid_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ca_Channel Closing of Ca²⁺ Channels G_Protein->Ca_Channel K_Channel Opening of K⁺ Channels G_Protein->K_Channel Reduced_Excitability Reduced Neuronal Excitability Adenylyl_Cyclase->Reduced_Excitability Ca_Channel->Reduced_Excitability K_Channel->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Opioid receptor signaling cascade.

Experimental Workflow: Randomized Controlled Trial of Topical Analgesics

The following diagram illustrates a typical workflow for a randomized controlled trial comparing topical analgesics.

RCT_Workflow cluster_enrollment Patient Enrollment cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., VAS, WOMAC) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Topical NSAID) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Follow_Up Follow-up Assessments (e.g., at 2, 4, 8 weeks) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Workflow of a randomized controlled trial.

References

A Comparative Guide to the In Vitro and In Vivo Activity of N-Vanillyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of N-Vanillyldecanamide, a synthetic capsaicin analog, with its well-characterized counterpart, capsaicin. The focus is on their in vitro and in vivo activities related to the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling pathways. While this compound is recognized as a TRPV1 agonist, specific quantitative data on its potency and efficacy are not extensively available in publicly accessible literature. This guide, therefore, presents the known qualitative information for this compound and provides detailed quantitative data for capsaicin to serve as a benchmark for comparison and to frame future research.

Data Presentation: In Vitro and In Vivo Activity Comparison

The following tables summarize the available data for this compound and the established quantitative data for capsaicin. This allows for a structured comparison and highlights the current data gaps for this compound.

Table 1: In Vitro Activity Profile

CompoundTargetAssay TypeCell LineKey ParameterReported Value
This compound TRPV1Calcium Influx AssayHEK-293 (expressing TRPV1)EC50Data not readily available
Capsaicin TRPV1Calcium Influx AssayHEK-293 (expressing hTRPV1)EC50~0.5 µM[1]
TRPV1Electrophysiology (Whole-cell patch clamp)HEK-293 (expressing hTRPV1)EC50~0.234 µM[2]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelAssayKey ParameterReported Efficacy
This compound RatCarrageenan-induced Paw EdemaPaw Volume ReductionQualitative evidence of anti-inflammatory effects; specific quantitative data not readily available.
Capsaicin RatCarrageenan-induced Paw EdemaPaw Edema InhibitionDose-dependent inhibition. Neonatal treatment with capsaicin can alter the inflammatory response[3].

Table 3: In Vivo Analgesic Activity

CompoundAnimal ModelAssayKey ParameterReported Efficacy
This compound RodentHot Plate Test / Von Frey TestNociceptive ThresholdExpected to possess analgesic properties due to TRPV1 agonism; specific quantitative data not readily available.
Capsaicin RatVon Frey Test (following intraplantar injection)Mechanical Withdrawal ThresholdDose-dependent decrease in withdrawal threshold, indicating hyperalgesia initially, followed by desensitization[4].
MouseVon Frey Test (following intraplantar injection)Paw Withdrawal FrequencyIncreased withdrawal frequency, indicating mechanical allodynia.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of comparative studies.

In Vitro: TRPV1 Activation via Calcium Imaging

Objective: To determine the potency (EC50) of a compound in activating the TRPV1 channel.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the human TRPV1 channel.

Methodology:

  • Cell Culture: Culture HEK-293-hTRPV1 cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Fluorescent Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Compound Preparation: Prepare a dilution series of the test compound (this compound) and the reference compound (Capsaicin) in the assay buffer.

  • Assay Execution:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reading.

    • Establish a stable baseline fluorescence reading.

    • Add the different concentrations of the test and reference compounds to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration due to TRPV1 channel opening.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the maximum response elicited by a saturating concentration of a full agonist (e.g., capsaicin).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo: Carrageenan-Induced Paw Edema

Objective: To assess the anti-inflammatory activity of a compound in an acute inflammation model.

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

Methodology:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Compound Administration: Administer the test compound (this compound) or vehicle orally or intraperitoneally at a specified time before the induction of inflammation. Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo: Von Frey Test for Mechanical Allodynia

Objective: To evaluate the analgesic effect of a compound on mechanical sensitivity.

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

Methodology:

  • Acclimatization: Acclimatize the animals to the testing environment. Place them in individual transparent plastic chambers on an elevated mesh floor for at least 30 minutes before testing to allow for cessation of exploratory behavior.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each animal before any treatment.

  • Induction of Hypersensitivity (Optional): To model a pain state, an inflammatory agent (e.g., carrageenan) or a nerve injury model can be used.

  • Compound Administration: Administer the test compound (this compound) or vehicle.

  • Testing Procedure (Up-Down Method):

    • Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the plantar surface of the hind paw.

    • Begin with a filament in the middle of the range. A positive response is a sharp withdrawal of the paw.

    • If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

    • The 50% paw withdrawal threshold is calculated using the formula described by Dixon.

  • Data Analysis:

    • Compare the paw withdrawal thresholds of the treated groups to the vehicle control group at different time points after compound administration.

    • An increase in the paw withdrawal threshold indicates an analgesic effect.

Mandatory Visualization

Signaling Pathway of TRPV1 Activation

The activation of the TRPV1 channel by agonists like this compound and capsaicin initiates a cascade of intracellular events, primarily driven by the influx of cations, particularly Ca2+. This leads to neuronal depolarization and the transmission of pain signals, as well as the release of pro-inflammatory neuropeptides.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening Agonist This compound Capsaicin Agonist->TRPV1 Binds to intracellular domain Depolarization Membrane Depolarization Ca_influx->Depolarization Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_influx->Neuropeptide_Release AP Action Potential Generation Depolarization->AP Pain_Signal Pain Signal Transmission to CNS AP->Pain_Signal Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

Caption: TRPV1 activation by vanilloids leads to cation influx, neuronal depolarization, and pain signaling.

Experimental Workflow: In Vitro TRPV1 Activation Assay

This workflow outlines the key steps involved in determining the in vitro potency of a TRPV1 agonist using a calcium imaging assay.

In_Vitro_Workflow start Start cell_culture Culture HEK-293 cells expressing TRPV1 start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells dye_loading Load cells with Ca²⁺ sensitive dye plate_cells->dye_loading compound_prep Prepare serial dilutions of This compound & Capsaicin read_baseline Measure baseline fluorescence dye_loading->read_baseline add_compounds Add compounds to wells compound_prep->add_compounds read_baseline->add_compounds read_response Measure fluorescence change over time add_compounds->read_response analyze_data Analyze data and calculate EC50 read_response->analyze_data end End analyze_data->end

Caption: Workflow for determining TRPV1 agonist potency using a cell-based calcium assay.

Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema Model

This diagram illustrates the sequence of procedures for evaluating the anti-inflammatory effect of a compound in vivo.

In_Vivo_Edema_Workflow start Start acclimatize Acclimatize rats start->acclimatize grouping Randomly assign rats to treatment groups acclimatize->grouping baseline_measure Measure baseline paw volume grouping->baseline_measure administer_drug Administer this compound, Capsaicin, or vehicle baseline_measure->administer_drug induce_edema Inject carrageenan into the hind paw administer_drug->induce_edema measure_edema Measure paw volume at set time intervals induce_edema->measure_edema calculate_inhibition Calculate percent edema inhibition measure_edema->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for assessing anti-inflammatory activity in the carrageenan-induced paw edema model.

References

A Head-to-Head Comparison of N-Vanillyldecanamide and Its Synthetic Analogs for TRPV1-Mediated Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-Vanillyldecanamide and its synthetic counterparts, focusing on their efficacy as TRPV1 agonists and their potential as analgesic agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.

This compound, a naturally occurring capsaicinoid found in chili peppers, and its synthetic analogs are potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain sensation. Activation of TRPV1 by these compounds can lead to a state of desensitization, resulting in an analgesic effect. This has spurred the development of various synthetic N-acyl vanillylamides with the aim of improving therapeutic properties, such as enhancing potency and reducing the pungent side effects associated with capsaicin. This guide provides a head-to-head comparison of this compound with several of its synthetic analogs, focusing on their structure-activity relationship, potency at the TRPV1 receptor, and in vivo analgesic efficacy.

Comparative Analysis of TRPV1 Agonist Potency and Efficacy

The potency and efficacy of this compound and its synthetic analogs as TRPV1 agonists are critical determinants of their analgesic potential. These properties are typically evaluated using in vitro assays that measure the concentration-dependent activation of the TRPV1 channel. The half-maximal effective concentration (EC50) is a common metric for potency, with lower values indicating higher potency.

CompoundStructureEC50 (TRPV1 Activation)Key Findings
This compound C18H29NO3Not explicitly found in a direct comparative study with the listed analogs. Used as a natural benchmark.Found in the fruits of Capsicum annuum L. var. annuum.[1] Serves as a reference for naturally occurring vanilloids.
Olvanil C26H43NO3Efficacy for TRPV1 activation is lower than Arvanil but higher than Capsaicin.[2]A non-pungent analog that also interacts with cannabinoid receptors, suggesting a dual mechanism of action.[3][4]
Arvanil C27H41NO3Demonstrates the highest efficacy for TRPV1 activation among the compared synthetic analogs.[2]A hybrid molecule exhibiting features of both cannabinoids and vanilloids, acting as a potent TRPV1 agonist and a weak CB1 receptor agonist.[3]
Palvanil (N-palmitoyl-vanillamide) C24H41NO3IC50 for desensitizing human TRPV1 to capsaicin is 0.8 nM (compared to 3.8 nM for capsaicin).[5]A non-pungent analog with a slower onset of TRPV1 activation but a stronger and more rapid desensitizing capability than capsaicin.[5]
Pelargonic Acid Vanillylamide (Nonivamide) C17H27NO3Concentration-response curves and kinetics of current activation at the TRPV1 receptor are not significantly different from capsaicin.[6][7]A natural capsaicinoid used in food additives and topical pain treatments. Differences in observed in vivo effects compared to capsaicin may be due to physicochemical or pharmacokinetic properties rather than receptor-level pharmacology.[6][7]

In Vivo Analgesic Effects

The ultimate measure of the therapeutic potential of these compounds lies in their ability to alleviate pain in preclinical models. The von Frey test is a widely used behavioral assay to assess mechanical allodynia (pain in response to a normally non-painful stimulus) in animal models of inflammatory and neuropathic pain.

CompoundAnimal ModelAnalgesic EffectKey Findings
This compound Not explicitly found in a direct comparative study with the listed analogs.Expected to have analgesic properties similar to other TRPV1 agonists.The analgesic effect is mediated by the desensitization of TRPV1-expressing sensory neurons.
Olvanil Trigeminal nociception modelDose-dependently inhibited spontaneous and stimulus-induced neuronal activity.[4]The analgesic effect is mediated by both vanilloid and cannabinoid receptor systems.[4]
Arvanil Not explicitly detailed in the provided search results for a direct analgesic comparison.Exhibits anti-invasive activity in cancer cell lines, independent of TRPV1 and CB1 receptors.[3]
Palvanil Mouse model of inflammatory pain (formalin test)Intraplantar injection inhibited the second phase of the nociceptive response.[5]Demonstrated anti-hyperalgesic activity and was not pungent in the eye-wiping assay in mice.[5]
Pelargonic Acid Vanillylamide (Nonivamide) Not explicitly detailed in the provided search results for a direct analgesic comparison.Used topically for the treatment of pain.[6]

Signaling Pathways and Experimental Workflows

The activation of the TRPV1 receptor by this compound and its analogs initiates a cascade of intracellular signaling events, leading to neuronal excitation and subsequent desensitization.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound or Synthetic Analog TRPV1 TRPV1 Channel Agonist->TRPV1 Binds to vanilloid pocket Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Na_influx Na⁺ Influx TRPV1->Na_influx Opens Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Desensitization Channel Desensitization AP->Desensitization Prolonged activation leads to Analgesia Analgesic Effect Desensitization->Analgesia

Caption: TRPV1 Signaling Pathway.

The experimental workflow for evaluating these compounds typically involves in vitro characterization of their activity on the TRPV1 receptor, followed by in vivo assessment of their analgesic properties.

Experimental_Workflow Compound This compound or Synthetic Analog InVitro In Vitro Studies (TRPV1 Activation) Compound->InVitro InVivo In Vivo Studies (Analgesic Effect) Compound->InVivo Electrophysiology Two-Electrode Voltage Clamp (Xenopus Oocytes) InVitro->Electrophysiology CalciumImaging Calcium Imaging (HEK293 cells) InVitro->CalciumImaging DataAnalysis Data Analysis and Comparison Electrophysiology->DataAnalysis CalciumImaging->DataAnalysis AnimalModel Animal Model of Pain (e.g., Inflammatory Pain) InVivo->AnimalModel VonFrey Von Frey Test (Mechanical Allodynia) AnimalModel->VonFrey VonFrey->DataAnalysis

References

Assessing the Therapeutic Index: A Comparative Analysis of N-Vanillyldecanamide and Capsaicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic indices of N-Vanillyldecanamide and the well-known vanilloid receptor agonist, capsaicin. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider margin of safety for a compound. This document synthesizes available experimental data to facilitate an objective assessment for research and drug development purposes.

Executive Summary

Capsaicin, the pungent component of chili peppers, is a well-established analgesic that acts primarily through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While effective, its therapeutic use is often limited by a burning sensation and a relatively narrow therapeutic window. This compound, a synthetic capsaicin analogue with a longer acyl chain, is being investigated for a potentially improved therapeutic profile. This guide presents a quantitative analysis of capsaicin's therapeutic index based on preclinical data and offers a qualitative comparison for this compound due to the limited availability of specific toxicity and efficacy data. Structure-activity relationship studies suggest that long-chain N-acyl vanillylamides may exhibit reduced pungency while retaining analgesic efficacy, hinting at a potentially favorable therapeutic index for this compound.

Quantitative Data Comparison

Due to a lack of publicly available, specific LD50 and ED50 data for this compound, a direct quantitative comparison of the therapeutic index is not feasible at this time. The following tables provide a summary of the available data for capsaicin.

Table 1: Acute Toxicity of Capsaicin (Oral Administration in Mice)

ParameterValueReference
LD50 (Male Mice)118.8 mg/kg[1]
LD50 (Female Mice)97.4 mg/kg[1]
LD50 (General, Mice)47.2 - 190 mg/kg[2][3]

Table 2: Effective Analgesic Dose of Capsaicin

ApplicationEffective Dose/ConcentrationTherapeutic EffectReference
Topical Cream0.025% - 0.1%Relief of neuropathic and musculoskeletal pain[4]
Topical Patch8%Management of post-herpetic neuralgia[5][6]
Intradermal Injection~0.33 µg/kgAblation of epidermal nerve fibers[7]

Calculation of Capsaicin's Therapeutic Index (Illustrative Example for Oral Administration in Male Mice):

Therapeutic Index (TI) = LD50 / ED50

Assuming a hypothetical oral effective dose (ED50) for systemic analgesia is required, and using the lowest reported oral LD50 for male mice:

This highlights a key challenge in calculating a precise therapeutic index for capsaicin, as its primary therapeutic applications are topical, while toxicity is often measured via systemic administration. However, the wide range between effective topical concentrations and toxic oral doses suggests a favorable therapeutic window for localized treatment.

This compound: A Qualitative Assessment

While specific quantitative data is lacking, the following points from structure-activity relationship studies of N-acyl vanillylamides (NAVAMs) provide a basis for a qualitative assessment of this compound's potential therapeutic index compared to capsaicin:

  • Pungency and TRPV1 Activation: The pungency of capsaicinoids is directly related to their activation of the TRPV1 receptor. Studies on NAVAMs suggest that modifying the acyl chain length can modulate this interaction.

  • Analgesic Activity: Published data indicate that NAVAMs with long alkyl side chains can display greater pain-relieving activity than capsaicin.

  • Toxicity: The PubChem database lists this compound with a GHS hazard statement of "H301: Toxic if swallowed," indicating significant oral toxicity. However, without a specific LD50 value, a direct comparison to capsaicin is not possible. It is plausible that the longer, more lipophilic acyl chain of this compound could alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to capsaicin, which would influence its systemic toxicity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Capsaicinoids

Both capsaicin and this compound are agonists of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.

TRPV1_Pathway cluster_membrane Sensory Neuron Capsaicinoid Capsaicin or This compound TRPV1 TRPV1 Receptor Capsaicinoid->TRPV1 Binds to IonInflux Ca²⁺/Na⁺ Influx TRPV1->IonInflux Channel Opening Desensitization Prolonged Exposure: Receptor Desensitization & Nerve Defunctionalization TRPV1->Desensitization Sustained Activation CellMembrane Cell Membrane Depolarization Neuronal Depolarization IonInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal Initial Effect Analgesia Analgesia Desensitization->Analgesia Therapeutic Effect

Figure 1: Simplified signaling pathway of TRPV1 agonists.

Experimental Workflow for Therapeutic Index Assessment

The following diagram outlines a general experimental workflow for determining the therapeutic index of a novel compound like this compound.

TI_Workflow cluster_toxicity Toxicity Assessment cluster_efficacy Efficacy Assessment LD50_Study Acute Toxicity Study (e.g., in mice, oral) Observation Observation of Adverse Effects LD50_Study->Observation Dose_Range_Tox Dose-Ranging (Multiple doses) Dose_Range_Tox->LD50_Study LD50_Calc LD50 Calculation Observation->LD50_Calc TI_Calc Therapeutic Index Calculation (LD50/ED50) LD50_Calc->TI_Calc ED50_Study Analgesic Efficacy Study (e.g., hot plate, formalin test) Response_Measure Measurement of Analgesic Effect ED50_Study->Response_Measure Dose_Range_Eff Dose-Ranging (Multiple doses) Dose_Range_Eff->ED50_Study ED50_Calc ED50 Calculation Response_Measure->ED50_Calc ED50_Calc->TI_Calc

Figure 2: General workflow for determining the therapeutic index.

Experimental Protocols

1. Determination of Acute Oral LD50 (Based on studies of capsaicin)

  • Animals: Male and female ICR mice (e.g., 5 weeks old).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and free access to food and water. Animals are fasted overnight before dosing.

  • Test Substance Preparation: The test compound (e.g., capsaicin or this compound) is dissolved or suspended in a suitable vehicle (e.g., olive oil or a solution of ethanol, Tween 80, and saline).

  • Dosing: A range of doses is administered orally to different groups of animals via gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) after dosing and then daily for 14 days.

  • Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit method.

2. Assessment of Analgesic Efficacy (Hot Plate Test)

  • Animals: Male Swiss Webster mice (e.g., 20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Animals are treated with the test compound (e.g., this compound) or a control (vehicle or reference drug like morphine) via a specified route of administration (e.g., intraperitoneal or oral).

    • The hot plate latency is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) is then determined from the dose-response curve.

Conclusion

References

Independent Verification of N-Vanillyldecanamide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Vanillyldecanamide and other key Transient Receptor Potential Vanilloid 1 (TRPV1) agonists. The information presented is supported by experimental data to facilitate independent verification and further research.

This compound, a synthetic capsaicinoid, exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1] Activation of TRPV1 by agonists like this compound leads to an influx of cations, particularly calcium (Ca2+) and sodium (Na+), resulting in membrane depolarization and the sensation of heat and pain.[2] This mechanism is central to its use in various applications, from topical analgesics to defense sprays. Continuous activation of TRPV1 leads to a desensitization of the channel, a phenomenon that underlies the analgesic properties of these compounds.[3]

Comparative Analysis of TRPV1 Agonist Potency

The potency of this compound and its alternatives is typically quantified by their half-maximal effective concentration (EC50) for TRPV1 activation and their half-maximal inhibitory concentration (IC50) for desensitization. The following tables summarize key quantitative data from various studies. This compound is also known as Pelargonic Acid Vanillylamide (PAVA) or Nonivamide.

CompoundAgonist/AntagonistEC50 (TRPV1 Activation)Species/Cell LineReference
This compound (Nonivamide) Agonist~5.1 mg/L (static toxicity test)Pseudomonas putida[4][5]
CapsaicinAgonist26 ± 8 nMHuman VR1
2.2 ± 1.2 µMCHO cells[1]
0.36 ± 0.09 µMF11 cells[6]
OlvanilAgonist0.7 nMhTRPV1[7]
PalvanilAgonist0.65 nMHEK-293 cells[2]
Resiniferatoxin (RTX)Agonist11 pMhTRPV1[7]
39 nM-[3]
Phenylacetylrinvanil (PhAR)Agonist90 pMhTRPV1[7]
CompoundEffect on DesensitizationIC50Species/Cell LineReference
PalvanilDesensitizes TRPV1 to capsaicin0.8 nMHuman recombinant TRPV1[8]
CapsaicinDesensitizes TRPV1 to capsaicin3.8 nMHuman recombinant TRPV1[8]

Experimental Protocols

Intracellular Calcium Imaging Assay using Fura-2 AM

This protocol is a standard method for assessing the activation of TRPV1 by agonists through the measurement of intracellular calcium influx.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293 or CHO cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound, Capsaicin, etc.)

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation: Plate TRPV1-expressing cells onto glass coverslips or in a multi-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM stock solution in DMSO.

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.[9]

    • Wash the cells twice with HBSS to remove extracellular dye.[10]

  • Imaging:

    • Mount the coverslip onto the microscope stage or place the plate in the reader.

    • Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.[10]

    • Establish a baseline fluorescence ratio (F340/F380) before adding the agonist.

  • Agonist Application:

    • Add the test compound at various concentrations to the cells.

    • Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Plot the change in the fluorescence ratio against the agonist concentration to determine the EC50 value.[11]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of TRPV1 in response to agonist application.

Materials:

  • Cells expressing TRPV1

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • Test compounds

Procedure:

  • Cell Preparation: Use cells transiently or stably expressing TRPV1.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply voltage ramps or steps to measure baseline currents.

  • Agonist Application:

    • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

    • Record the inward current elicited by the agonist.

  • Data Analysis:

    • Measure the peak current amplitude at each agonist concentration.

    • Normalize the current responses and plot them against the agonist concentration to calculate the EC50 value.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of TRPV1 activation and a typical experimental workflow for its verification.

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway cluster_agonists Agonists N_Vanillyldecanamide This compound TRPV1 TRPV1 Channel N_Vanillyldecanamide->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Other_Agonists Other Agonists (Olvanil, RTX, etc.) Other_Agonists->TRPV1 Ion_Influx Ion Influx (Ca²⁺, Na⁺) TRPV1->Ion_Influx Activation Depolarization Membrane Depolarization Ion_Influx->Depolarization Desensitization Desensitization Ion_Influx->Desensitization Prolonged Activation Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Sensation Pain/Heat Sensation Action_Potential->Pain_Sensation Experimental_Workflow Experimental Workflow for TRPV1 Agonist Verification cluster_invitro In Vitro Verification cluster_invivo In Vivo Verification Cell_Culture TRPV1-expressing Cell Culture Calcium_Imaging Calcium Imaging (Fura-2 AM) Cell_Culture->Calcium_Imaging Electrophysiology Patch-Clamp Electrophysiology Cell_Culture->Electrophysiology EC50_Determination EC50 Determination Calcium_Imaging->EC50_Determination Electrophysiology->EC50_Determination Animal_Model Animal Model of Pain (e.g., Formalin Test) Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral_Assay Behavioral Assay (e.g., Paw Licking) Compound_Admin->Behavioral_Assay Analgesic_Effect Analgesic Effect Quantification Behavioral_Assay->Analgesic_Effect

References

Benchmarking N-Vanillyldecanamide Against Novel TRPV1 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), the receptor responsible for the burning sensation elicited by capsaicin, remains a critical target for the development of novel analgesics and therapies for a range of conditions. While N-Vanillyldecanamide, a synthetic capsaicin analog, has been a staple in TRPV1 research, the landscape of TRPV1 modulators is continually evolving. This guide provides an objective comparison of this compound's performance against recently identified, novel TRPV1 agonists, supported by experimental data and detailed methodologies.

Executive Summary

Quantitative Comparison of TRPV1 Agonists

The potency of TRPV1 agonists is a critical parameter in their evaluation. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency, representing the concentration at which it elicits 50% of its maximal effect. The following table summarizes the EC50 values for several novel TRPV1 agonists compared to the well-characterized agonist, capsaicin.

CompoundEC50 (nM)Source
Capsaicin440 ± 66[1]
Novel Agonist 153 ± 6[1][2]
Novel Agonist 253 ± 4.3[1][2]
Novel Agonist 392 ± 10[1][2]

Note: Specific EC50 data for this compound was not available in the reviewed literature. Therefore, capsaicin is used as the primary benchmark.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of TRPV1 modulators.

In Vitro Calcium Imaging Assay for TRPV1 Activation

This assay is a widely used method to screen and characterize TRPV1 modulators by measuring changes in intracellular calcium concentration upon channel activation.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with a plasmid encoding for human TRPV1 using a suitable transfection reagent.

2. Cell Plating:

  • Transfected cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and incubated for 24-48 hours.

3. Fluorescent Calcium Indicator Loading:

  • The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES buffer).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), at a final concentration of 2-5 µM in the salt solution for 30-60 minutes at 37°C in the dark.

4. Compound Application:

  • After incubation, the dye-containing solution is removed, and cells are washed again with the salt solution.

  • A baseline fluorescence reading is taken using a fluorescence plate reader.

  • Test compounds (this compound, novel modulators, and capsaicin as a positive control) are prepared in the salt solution at various concentrations and added to the wells.

5. Fluorescence Measurement and Data Analysis:

  • Fluorescence intensity is measured immediately after compound addition and monitored over time.

  • The change in fluorescence intensity from baseline is calculated for each well.

  • The response is plotted as a function of the logarithm of the agonist concentration.

  • The data is fitted to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPV1 channel upon activation by an agonist.

1. Cell Preparation:

  • TRPV1-expressing cells (e.g., transfected HEK293 cells or cultured dorsal root ganglion neurons) are plated on glass coverslips.

2. Pipette Preparation:

  • Patch pipettes are fabricated from borosilicate glass capillaries and filled with an internal solution typically containing (in mM): 140 KCl, 5 EGTA, 1 MgCl2, and 10 HEPES (pH adjusted to 7.2 with KOH).

3. Recording Configuration:

  • A gigaohm seal is formed between the patch pipette and the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

4. Current Recording:

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • A baseline current is recorded.

5. Agonist Application:

  • A perfusion system is used to apply an external solution containing various concentrations of the test agonist to the cell. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • The inward current elicited by the activation of TRPV1 is recorded.

6. Data Acquisition and Analysis:

  • Current responses are recorded at each agonist concentration.

  • The peak current amplitude is measured and plotted against the agonist concentration to generate a dose-response curve.

  • The EC50 value is determined by fitting the dose-response curve with a Hill equation.

Visualizing the Mechanisms

To better understand the processes involved in TRPV1 modulation and its assessment, the following diagrams illustrate the TRPV1 signaling pathway and the general workflow for screening TRPV1 agonists.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Agonist TRPV1 Agonist (e.g., this compound, Novel Modulators) Agonist->TRPV1 Binds to Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Generation Depolarization->AP Signaling Downstream Signaling Cascades AP->Signaling Response Cellular Response (e.g., Neurotransmitter Release) Signaling->Response

Caption: TRPV1 Signaling Pathway upon Agonist Binding.

Experimental_Workflow start Start: Compound Library cell_culture TRPV1-Expressing Cell Culture start->cell_culture assay_prep Assay Preparation (e.g., Calcium Dye Loading) cell_culture->assay_prep compound_screening High-Throughput Screening (Calcium Imaging Assay) assay_prep->compound_screening hit_identification Hit Identification (Active Compounds) compound_screening->hit_identification dose_response Dose-Response Analysis (EC50 Determination) hit_identification->dose_response electrophysiology Secondary Assay (Patch-Clamp Electrophysiology) dose_response->electrophysiology data_analysis Data Analysis & Comparison electrophysiology->data_analysis conclusion Conclusion: Potent & Efficacious Modulators data_analysis->conclusion

Caption: General Workflow for Screening TRPV1 Agonists.

References

A Researcher's Guide to the Reproducibility of N-Vanillyldecanamide Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different biological systems is paramount. This guide provides a comparative overview of the factors influencing the reproducibility of the effects of N-Vanillyldecanamide, a synthetic non-pungent analog of capsaicin, across various cell lines. Due to a lack of direct comparative studies on this compound, this guide utilizes data from its well-studied counterpart, capsaicin, as a proxy to illustrate the principles of action and expected variability.

This compound is a member of the N-acyl-vanillylamide (N-AVAM) class of compounds and, like capsaicin, is known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Activation of this non-selective cation channel can trigger a cascade of cellular events, including apoptosis, making it a compound of interest in cancer research.[2][3] However, the cellular response to this compound can be highly variable, influenced by factors such as the expression level of TRPV1 and the engagement of TRPV1-independent pathways.[2][4]

Comparison of Cytotoxic Effects: A Proxy Analysis Using Capsaicin

Cell LineCancer TypeIC50 of Capsaicin (µM)Notes
MCF-7 Breast Adenocarcinoma~50-200Sensitivity can be influenced by TRPV1 expression.[5]
SUM149PT Triple-Negative Breast Cancer~50Shows anti-proliferative and apoptosis-inducing effects.[5]
PC-3 Prostate Cancer~150-250Effects may be TRPV1-independent, involving ROS production.[2]
PLC/PRF/5 Hepatocellular Carcinoma~100-200Effects reported to be TRPV1-independent.[2]
A2780 Ovarian Carcinoma~16Demonstrates higher sensitivity compared to other lines.[6]
HCT-116 Colorectal Carcinoma>100Colorectal cancer tissues have shown decreased TRPV1 expression.[7]

Note: The IC50 values are approximate and can vary significantly based on experimental conditions such as incubation time, assay type, and cell density.

The significant range in IC50 values underscores the importance of cell context in determining the efficacy of vanilloid compounds. The primary determinant of direct action is often the expression level of the TRPV1 receptor, which is known to be highly heterogeneous across different cancer types.[4][8] For instance, many breast cancer cell lines show robust TRPV1 expression, whereas its expression is often downregulated in colorectal cancer tissues.[5][7]

Signaling Pathways of this compound

The biological effects of this compound and related vanilloids are primarily initiated through two distinct routes: TRPV1-dependent and TRPV1-independent pathways. The prevailing pathway can differ between cell types, contributing to varied and sometimes contradictory results.

TRPV1-Dependent Pathway

Activation of the TRPV1 channel by this compound leads to an influx of cations, predominantly calcium (Ca2+). The resulting increase in intracellular calcium concentration is a key signaling event that can trigger downstream processes leading to apoptosis.

G NVDA This compound TRPV1 TRPV1 Channel NVDA->TRPV1 Binds & Activates Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Ca_Increase [Ca²+]i Increase Ca_Influx->Ca_Increase Mito Mitochondrial Stress Ca_Increase->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis G NVDA This compound Membrane Plasma Membrane (e.g., NADH oxidase) NVDA->Membrane Interacts with ROS ROS Generation Membrane->ROS Mito_Dys Mitochondrial Dysfunction (ΔΨm dissipation) ROS->Mito_Dys CytC Cytochrome c Release Mito_Dys->CytC Apoptosis Apoptosis CytC->Apoptosis G Start Start: Hypothesis Formulation Protocol Standardize Protocol (Cell line auth., passage, density, reagent lots) Start->Protocol Pilot Pilot Experiment: Determine IC50 on Cell Line A Protocol->Pilot Replicate_Intra Intra-Lab Replication (3+ independent experiments) Pilot->Replicate_Intra Data_Analysis Statistical Analysis (Mean, SD, SEM) Replicate_Intra->Data_Analysis Compare Compare Across Cell Lines (Cell Line B, C...) Data_Analysis->Compare Mechanism Mechanistic Studies (e.g., Apoptosis, ROS, Ca²+) Data_Analysis->Mechanism Compare->Data_Analysis Reproducibility Assess Reproducibility: Compare variability between cell lines and experiments Compare->Reproducibility Mechanism->Reproducibility Publish Publish Data & Methods (Include all parameters) Reproducibility->Publish

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of N-Vanillyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as N-Vanillyldecanamide, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

This compound, a capsaicinoid, is recognized for its hazardous properties. It is toxic if swallowed, can cause serious eye damage, and may lead to allergy or asthma symptoms if inhaled[1]. Therefore, it must be managed as hazardous waste, following stringent disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves (nitrile rubber is a suitable option), and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhalation.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. The following steps outline the process for accumulating and preparing the waste for pickup.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless their compatibility has been confirmed. In general, avoid mixing amides with acids[2].

    • Segregate solid waste (e.g., contaminated labware, PPE) from liquid waste (e.g., solutions containing this compound).[3]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled container for this compound waste. The container must be chemically compatible with the compound. The original container is often a suitable choice.[4]

    • Ensure the container is in good condition and has a secure, tight-fitting lid.[4][5]

    • For sharps contaminated with this compound, use a designated puncture-resistant sharps container.[6]

  • Labeling:

    • As soon as waste accumulation begins, label the container clearly.[4] The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Toxic," "Irritant")

      • The date of waste accumulation

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.[6]

    • Ensure the container is kept closed at all times, except when adding waste.[4][5]

    • Provide secondary containment, such as a spill tray, for liquid waste containers.[3]

  • Disposal Pickup:

    • Once the container is full or is no longer needed, arrange for pickup by a licensed hazardous waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[5]

    • Do not exceed the maximum allowable accumulation limits for hazardous waste in your SAA (e.g., 55 gallons for general hazardous waste, or smaller quantities for acutely toxic waste)[5].

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: Immediately clear the affected area and ensure it is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.

Quantitative Data Summary

ParameterGuidelineSource
pH Range for Drain Disposal (General) Not recommended for this compound. General guidance for dilute acids and bases is 5.5 to 10.5.[7]
Maximum SAA Accumulation 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[5]
Small Quantity for Drain Disposal (General) Not recommended for this compound. General guidance is a few hundred grams or milliliters per day for approved chemicals.[7]

Note: The data presented are general guidelines for laboratory chemical waste and may not be directly applicable to this compound, for which drain disposal is not recommended.

Experimental Protocols

There are no specific experimental protocols for the on-site treatment or disposal of this compound due to its hazardous nature. The standard and required protocol is collection and disposal by a licensed hazardous waste management company.

Disposal Workflow

This compound Disposal Workflow cluster_Preparation Preparation cluster_Waste_Collection Waste Collection & Segregation cluster_Storage Storage cluster_Disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Handle Waste Identify Identify as Hazardous Waste FumeHood->Identify Segregate Segregate Solids & Liquids Identify->Segregate Containerize Use Labeled, Compatible Container Segregate->Containerize Store Store in Designated SAA Containerize->Store Secure Keep Container Closed Store->Secure Contain Use Secondary Containment Secure->Contain ArrangePickup Arrange EHS Pickup Contain->ArrangePickup

References

Essential Safety and Handling Protocols for N-Vanillyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of N-Vanillyldecanamide, a capsaicin analog, is paramount. This document provides immediate, essential safety and logistical information, including comprehensive operational and disposal plans to ensure laboratory safety and regulatory compliance.

This compound, while a valuable compound in research, presents potential health hazards if not handled correctly. It is classified as toxic if swallowed, a cause of serious eye damage, and may induce allergic reactions or respiratory difficulties upon inhalation. Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plan is critical to mitigate these risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory applications.

PPE Category Equipment Specification Purpose
Eye Protection Safety GogglesConforming to EN 166 or ANSI Z87.1 standardsProtects against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile rubber (minimum 0.11 mm thickness)Prevents skin contact. For prolonged or immersive contact, heavier-duty gloves should be considered. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodCertified and properly functioningAll handling of solid this compound or solutions should be conducted in a fume hood to minimize inhalation risk.
RespiratorN95 or higher, with appropriate cartridges for organic vapors if significant aerosolization is possibleFor use during large-scale operations or in situations where a fume hood is not available or may not provide sufficient protection.

Glove Material Chemical Resistance

While nitrile gloves are recommended for incidental contact, the selection of glove material for extended or immersive contact requires careful consideration of breakthrough time and degradation. The following table provides a general guide for the chemical resistance of common glove materials to amides.

Glove Material Resistance to Amides (General) Considerations
Nitrile Good to ExcellentRecommended for general handling and splash protection.[1][2][3][4]
Neoprene GoodMay offer longer breakthrough times for some amides compared to nitrile.[5]
Butyl Rubber ExcellentRecommended for prolonged or immersive contact with many organic compounds.[6]
Natural Rubber (Latex) Fair to GoodNot generally recommended for handling organic solvents and amides due to potential for degradation.[6]

Note: It is crucial to consult the glove manufacturer's specific chemical resistance data for the chemicals being used.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a typical laboratory setting.

1. Preparation and Pre-Handling:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
  • Gather all necessary materials, including this compound, solvents, glassware, and waste containers, and place them inside the fume hood.
  • Don all required PPE as specified in the table above.

2. Weighing and Solution Preparation:

  • Handle solid this compound within the fume hood to avoid inhalation of airborne particles.
  • Use a dedicated spatula and weighing paper.
  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
  • Keep containers closed when not in use.

3. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable solvent (e.g., ethanol) followed by soap and water is generally effective.
  • Remove PPE in the correct order to avoid cross-contamination: gloves, goggles, and then the lab coat.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste:

    • Solutions with a concentration of this compound greater than 1% must be collected as hazardous waste.[7]

    • Solutions with a concentration less than 1% may be eligible for drain disposal in some jurisdictions, but it is imperative to consult and adhere to local institutional and municipal regulations.[7] When in doubt, treat as hazardous waste.

    • Do not mix amide waste with acids, as this can generate heat and potentially hazardous byproducts.[8]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedure:

All hazardous waste containing this compound should be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of this chemical in regular trash or down the drain unless explicitly permitted by local regulations for very dilute solutions.

Workflow for Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Waste Containers prep_hood->prep_materials handling_weigh Weigh Solid this compound prep_materials->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution post_decontaminate Decontaminate Surfaces and Equipment handling_solution->post_decontaminate disp_segregate Segregate Waste (Solid, Liquid >1%, Liquid <1%, Sharps) handling_solution->disp_segregate post_ppe Remove PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Solid Waste Container (Labeled Hazardous) disp_segregate->disp_solid disp_liquid_high Liquid Waste Container (>1%) (Labeled Hazardous) disp_segregate->disp_liquid_high disp_liquid_low Check Local Regulations for Liquid Waste <1% disp_segregate->disp_liquid_low disp_sharps Sharps Container disp_segregate->disp_sharps disp_contractor Dispose via Licensed Hazardous Waste Contractor disp_solid->disp_contractor disp_liquid_high->disp_contractor disp_sharps->disp_contractor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.